Product packaging for Isoastilbin(Cat. No.:CAS No. 54081-48-0)

Isoastilbin

Cat. No.: B1163041
CAS No.: 54081-48-0
M. Wt: 450.4 g/mol
InChI Key: ZROGCCBNZBKLEL-OOHAXVOVSA-N
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Description

(2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one has been reported in Neolitsea aurata, Smilax corbularia, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22O11 B1163041 Isoastilbin CAS No. 54081-48-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54081-48-0

Molecular Formula

C21H22O11

Molecular Weight

450.4 g/mol

IUPAC Name

(2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19+,20+,21-/m0/s1

InChI Key

ZROGCCBNZBKLEL-OOHAXVOVSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

Appearance

Powder

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Isoastilbin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant biological data for isoastilbin, a naturally occurring dihydroflavonol glycoside. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Structure and Stereochemistry

This compound is a flavonoid, specifically a flavanonol, and is one of four stereoisomers of astilbin. Its chemical formula is C₂₁H₂₂O₁₁ with a molecular weight of approximately 450.4 g/mol .[1]

Core Structure

The core structure of this compound is taxifolin (a dihydroflavonol), which is glycosidically linked to a rhamnose sugar moiety at the C3 position. The fundamental structure consists of a chromanone ring system (A and C rings) with a dihydroxyphenyl group (B ring) attached at the C2 position.

IUPAC Name

The systematic IUPAC name for this compound is (2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one.[1]

Stereochemistry

The stereochemistry of this compound is critical to its identity and biological activity. It possesses two stereocenters on the C-ring of the flavanonol backbone (at positions C2 and C3). This compound is specifically the (2R, 3S) or (2R-cis) isomer.[2] The rhamnose unit is an α-L-rhamnopyranoside.

The four stereoisomers of astilbin are:

  • Astilbin: (2R, 3R) - trans

  • Neoastilbin: (2S, 3S) - trans

  • This compound: (2R, 3S) - cis

  • Neothis compound: (2S, 3R) - cis

The cis or trans designation refers to the relative orientation of the B-ring at C2 and the glycosidic bond at C3.

G cluster_structure Chemical Structure of this compound structure

Figure 1: 2D Chemical Structure of this compound.

stereoisomers Astilbin Astilbin (2R, 3R) - trans Neoastilbin Neoastilbin (2S, 3S) - trans Astilbin->Neoastilbin Enantiomers This compound This compound (2R, 3S) - cis Astilbin->this compound Epimers at C3 Neothis compound Neothis compound (2S, 3R) - cis Astilbin->Neothis compound Diastereomers Neoastilbin->this compound Diastereomers Neoastilbin->Neothis compound Epimers at C3 This compound->Neothis compound Enantiomers

Figure 2: Stereoisomeric relationships of Astilbin and its isomers.

Physicochemical and Biological Activity Data

The stereochemical differences among astilbin isomers influence their biological activities, particularly their interactions with enzymes. The following table summarizes key quantitative data for this compound and its related isomers.

ParameterThis compoundAstilbinNeoastilbinUnitsConditions / Notes
CYP3A4 Inhibition (IC₅₀) 3.03[1]2.63[1]6.51[1]µMIn vitro assay with human cytochrome P450 3A4.
CYP2D6 Inhibition (IC₅₀) 11.87[1]14.16[1]1.48[1]µMIn vitro assay with human cytochrome P450 2D6.
CYP3A4 Inhibition Type Mixed[1]Noncompetitive[1]Noncompetitive[1]-Reversible inhibition.
CYP2D6 Inhibition Type Noncompetitive[1]Noncompetitive[1]Noncompetitive[1]-Reversible inhibition.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are often specific to the source material and laboratory. However, the following sections outline generalized methodologies based on published literature for astilbin and its isomers.

Isolation and Purification

A common workflow for isolating this compound from plant sources like Smilax glabra involves solvent extraction followed by chromatographic separation.

isolation_workflow start Plant Material (e.g., Smilax glabra) extraction Solvent Extraction (e.g., 60% Methanol, Ultrasonic) start->extraction filtration Filtration / Centrifugation extraction->filtration crude_extract Crude Extract filtration->crude_extract fractionation Fractionation (e.g., Vacuum Liquid Chromatography) crude_extract->fractionation fractions Collected Fractions fractionation->fractions hplc Preparative RP-HPLC fractions->hplc This compound Pure this compound hplc->this compound

Figure 3: Generalized workflow for the isolation of this compound.

Methodology:

  • Extraction: Dried and powdered plant material is typically extracted using an organic solvent such as methanol or ethanol, often with the aid of ultrasonication to improve efficiency.[3]

  • Fractionation: The resulting crude extract is then subjected to fractionation using techniques like vacuum liquid chromatography (VLC) or column chromatography with silica gel. A solvent gradient (e.g., ethyl acetate-methanol) is used to separate compounds based on polarity.[4]

  • Purification: Fractions containing the target compounds are further purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Structural Elucidation and Analysis

The precise structure and stereochemistry of isolated this compound are confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Analysis:

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient system is typically employed, commonly consisting of acetonitrile and water with an acidic modifier like acetic acid (e.g., 2% v/v).[5][6]

  • Detection: UV detection at a wavelength of approximately 290 nm, which is near the maximum absorbance for astilbin and its isomers.[6][7]

  • Flow Rate: Typically around 1.0 mL/min.[6][7]

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H-NMR and ¹³C-NMR: These are fundamental for determining the carbon-hydrogen framework. ¹H-NMR and ¹³C-NMR spectral data for this compound have been reported.[8]

  • 2D-NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, confirming the overall structure and the position of the glycosidic linkage.[4]

  • Stereochemistry Determination: The cis configuration of the C-ring in this compound can be deduced from the coupling constants between the H-2 and H-3 protons in the ¹H-NMR spectrum.

Signaling Pathways and Molecular Interactions

This compound and its isomers are known to interact with key enzymes involved in drug metabolism, which is of significant interest in drug development.

Inhibition of Cytochrome P450 Enzymes

This compound has been shown to be a reversible inhibitor of CYP3A4 and CYP2D6, two major enzymes responsible for the metabolism of a wide range of xenobiotics, including many therapeutic drugs.[1] This inhibition can lead to potential food-drug or herb-drug interactions. The interaction is characterized by the binding of this compound to the active site of the enzyme, which can occur through hydrogen bonds and van der Waals forces.[2]

cyp_interaction cluster_drug Drug / Xenobiotic cluster_cyp CYP450 Metabolism Drug Drug Substrate CYP3A4 CYP3A4 Drug->CYP3A4 CYP2D6 CYP2D6 Drug->CYP2D6 Metabolite Metabolite CYP3A4->Metabolite Metabolism CYP2D6->Metabolite Metabolism This compound This compound This compound->CYP3A4 Inhibition (Mixed Type) This compound->CYP2D6 Inhibition (Noncompetitive)

Figure 4: Inhibition of CYP3A4 and CYP2D6 by this compound.

While detailed signaling pathways for this compound's specific activities are still under investigation, studies on its isomer, astilbin, provide valuable insights. For instance, astilbin has been shown to exert anti-inflammatory effects by binding to Cytochrome P450 1B1 (CYP1B1), which stimulates the production of Reactive Oxygen Species (ROS). This, in turn, activates the PPARγ pathway, leading to the suppression of effector CD4+ T cell activities.[9] Given the structural similarity, it is plausible that this compound may engage in similar or related pathways, although this requires further experimental validation.

References

Isoastilbin: A Comprehensive Technical Guide to its Natural Sources, Botanical Distribution, and Biological Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoastilbin, a dihydroflavonol glycoside, is a stereoisomer of the more commonly known astilbin. It is gaining significant attention within the scientific community for its potential therapeutic applications, including anti-inflammatory, antioxidant, and neuroprotective properties. This technical guide provides an in-depth overview of the natural sources and botanical distribution of this compound, presents quantitative data on its prevalence, details experimental protocols for its extraction and analysis, and elucidates key signaling pathways through which it exerts its biological effects. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Botanical Distribution

This compound is found in a variety of plant species, often co-occurring with its stereoisomers astilbin, neoastilbin, and neothis compound. The botanical distribution of this compound spans several plant families, with notable concentrations in the Smilacaceae, Saxifragaceae, and Fabaceae families.

Major Botanical Sources

The primary and most well-documented sources of this compound include:

  • Rhizomes of Smilax glabra : Commonly known as Tufuling or Chinaroot, the rhizome of Smilax glabra is a prominent source of this compound and its isomers.[1] It is widely used in traditional Chinese medicine.

  • Astilbe species : Various species within the Astilbe genus, such as Astilbe thunbergii and Astilbe odontophylla, contain this compound, primarily in their rhizomes.[2]

  • Engelhardtia roxburghiana : The leaves of this plant are a rich source of astilbin and its isomers.[3][4][5][6][7]

  • Hymenaea martiana : The bark of this tree, a member of the Fabaceae family, has been shown to contain this compound.

  • Dimorphandra mollis : This plant, also in the Fabaceae family, is another source of astilbin and its isomers.[2]

  • Astragalus membranaceus : This well-known medicinal herb has been identified as containing this compound.

  • Neolitsea aurata and Smilax corbularia : These plants have also been reported to contain this compound.

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, geographical location, and harvesting time. The following table summarizes available quantitative data for this compound and its closely related isomer, astilbin, which often serves as a marker for the presence of other stereoisomers.

Plant SpeciesPlant PartCompoundConcentrationReference
Smilax glabraRhizomeThis compound5.03% of major flavonoids[3]
Smilax glabraRhizomeAstilbin15.05 mg/g (optimized ethanol extraction)[8]
Engelhardtia roxburghianaLeavesAstilbin94.79 ± 2.49 mg/g[5][6]
Hymenaea martianaBark (Ethyl Acetate Fraction)Astilbin151.87 µg/mL
Hymenaea martianaBark (Ethanolic Extract)Astilbin40.13 µg/mL

Experimental Protocols

Extraction of this compound

Method: Ultrasonic-Assisted Extraction (UAE)

This method is commonly employed for the efficient extraction of flavonoids, including this compound, from plant materials.

  • Sample Preparation : Air-dry the plant material (e.g., rhizomes of Smilax glabra) and grind it into a fine powder.

  • Solvent : Prepare a 60% aqueous ethanol solution.

  • Procedure :

    • Weigh a specific amount of the powdered plant material (e.g., 1 gram).

    • Add the extraction solvent at a defined liquid-to-solid ratio (e.g., 30 mL/g).

    • Place the mixture in an ultrasonic bath.

    • Perform sonication for a specified duration (e.g., 40 minutes) at a controlled temperature (e.g., 73.63 °C) and power.[8]

    • After extraction, centrifuge the mixture to separate the supernatant from the solid residue.

    • Filter the supernatant through a 0.45 µm membrane filter to obtain the crude extract for further analysis.[1]

Workflow for Ultrasonic-Assisted Extraction

UAE_Workflow PlantMaterial Powdered Plant Material Extraction Ultrasonic Bath (40 min, 73.63°C) PlantMaterial->Extraction Solvent 60% Ethanol Solvent->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration 0.45 µm Filtration Centrifugation->Filtration CrudeExtract Crude this compound Extract Filtration->CrudeExtract

Caption: Workflow for the ultrasonic-assisted extraction of this compound.

Quantification of this compound

Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard analytical technique for the separation, identification, and quantification of this compound and its isomers.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column : A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.[8]

  • Mobile Phase : A gradient or isocratic elution using a mixture of methanol and water, or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or 0.2% acetic acid) to improve peak shape. A common mobile phase composition is methanol:water (55:45, v/v) with 0.2% formic acid.[8][9]

  • Flow Rate : Typically 1.0 mL/min.[8][9]

  • Detection Wavelength : this compound and its isomers show strong UV absorbance at approximately 291 nm.[1]

  • Quantification : A calibration curve is constructed using a certified reference standard of this compound at various concentrations. The concentration of this compound in the sample extract is then determined by comparing its peak area to the calibration curve.

Logical Flow for HPLC Quantification

HPLC_Quantification cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis CrudeExtract Crude Extract HPLC HPLC System (C18 Column, 291 nm) CrudeExtract->HPLC StdSolution This compound Standard Solutions StdSolution->HPLC Chromatogram Generate Chromatograms HPLC->Chromatogram PeakIntegration Integrate Peak Areas Chromatogram->PeakIntegration CalibrationCurve Construct Calibration Curve PeakIntegration->CalibrationCurve from Standards Quantification Quantify this compound Concentration PeakIntegration->Quantification from Sample CalibrationCurve->Quantification

Caption: Logical workflow for the quantification of this compound using HPLC.

Signaling Pathways and Mechanisms of Action

This compound and its isomers exert their biological effects by modulating several key signaling pathways, primarily related to inflammation and oxidative stress.

Anti-Inflammatory Mechanisms

This compound and its isomers have been shown to possess potent anti-inflammatory properties by targeting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.

  • Inhibition of the NF-κB Pathway : Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent translocation of the NF-κB p65 subunit into the nucleus. In the nucleus, NF-κB induces the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. This compound and its isomers can inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of these inflammatory mediators.[10][11][12] One study demonstrated that neothis compound ameliorates acute gouty arthritis by suppressing the NF-κB/NLRP3 pathway.[13]

NF-κB Signaling Pathway Inhibition by this compound

NFkB_Pathway LPS Pro-inflammatory Stimuli (LPS) IKK IKK Complex LPS->IKK activates IkBa_p65 IκBα-p65 Complex IKK->IkBa_p65 phosphorylates IκBα p65_nuc p65 (Nuclear Translocation) IkBa_p65->p65_nuc releases p65 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) p65_nuc->Cytokines induces transcription This compound This compound This compound->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

  • Modulation of the MAPK Pathway : The MAPK pathway, which includes kinases such as ERK, JNK, and p38, is another critical regulator of inflammation. Activation of these kinases leads to the expression of inflammatory genes. This compound can suppress the phosphorylation of these MAPK proteins, thereby downregulating the inflammatory response.[11][14]

MAPK Signaling Pathway Modulation by this compound

MAPK_Pathway Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates Inflammation Inflammatory Response MAPK->Inflammation activates This compound This compound This compound->MAPK inhibits phosphorylation

References

The In Planta Biosynthesis of Isoastilbin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of isoastilbin, a bioactive dihydroflavonol glycoside, in plants. This compound, a stereoisomer of the more commonly studied astilbin, exhibits significant pharmacological potential, making a thorough understanding of its formation crucial for researchers, scientists, and drug development professionals. This document details the enzymatic steps from primary metabolism to the final glycosylated product, discusses the key enzymes involved, and presents available quantitative data. Furthermore, it provides detailed experimental protocols for the analysis of this pathway and visualizes the core concepts through diagrams generated using the DOT language.

Introduction

This compound, systematically named (2R,3S)-taxifolin-3-O-α-L-rhamnopyranoside, is a naturally occurring flavonoid. It is one of four stereoisomers, the others being astilbin (2R,3R), neoastilbin (2S,3S), and neothis compound (2S,3R).[1] These compounds are found in various medicinal plants, including those from the genera Smilax and Engelhardia. The biological activities of these isomers can differ significantly, highlighting the importance of understanding the specific biosynthetic pathway leading to each stereoisomer. This guide focuses on the in planta biosynthesis of this compound, providing a detailed technical resource for its study and potential biotechnological production.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is embedded within the broader phenylpropanoid and flavonoid pathways, which are responsible for the production of a wide array of plant secondary metabolites. The pathway can be conceptually divided into three main stages:

  • Phenylpropanoid Pathway: The synthesis of the C6-C3 phenylpropanoid unit.

  • Flavanone and Dihydroflavonol Formation: The construction of the core flavonoid skeleton and its subsequent modification.

  • Glycosylation: The final attachment of a rhamnose sugar moiety to the taxifolin core, with specific stereochemistry.

The overall biosynthetic route is depicted in the following diagram:

Isoastilbin_Biosynthesis_Pathway Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS + 3x Malonyl-CoA Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Taxifolin Taxifolin (Dihydroquercetin) Dihydrokaempferol->Taxifolin F3'H This compound This compound ((2R,3S)-taxifolin-3-O-rhamnoside) Taxifolin->this compound DFRhaT (Putative) UDP_Rhamnose UDP-Rhamnose UDP_Rhamnose->this compound DFRhaT (Putative)

Figure 1: Overall biosynthetic pathway of this compound.
Phenylpropanoid Pathway

This foundational pathway converts the primary metabolite L-phenylalanine into p-coumaroyl-CoA, the precursor for flavonoid biosynthesis.

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

Flavanone and Dihydroflavonol Formation

The C15 flavonoid backbone is assembled and subsequently modified.

  • Chalcone synthase (CHS): A key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to (2S)-naringenin.

  • Flavanone 3-hydroxylase (F3H): A 2-oxoglutarate-dependent dioxygenase that hydroxylates (2S)-naringenin to dihydrokaempferol.

  • Flavonoid 3'-hydroxylase (F3'H): A cytochrome P450 monooxygenase that hydroxylates dihydrokaempferol at the 3' position of the B-ring to yield taxifolin (dihydroquercetin).

Glycosylation: The Formation of this compound

The final and stereochemistry-determining step is the glycosylation of taxifolin.

  • Dihydroflavonol Rhamnosyltransferase (DFRhaT) (Putative): This is the key enzymatic step where a rhamnosyl group from UDP-rhamnose is transferred to the 3-hydroxyl group of taxifolin. The specific enzyme that produces the (2R,3S) stereochemistry of this compound has not yet been definitively identified in planta. However, the production of the related stereoisomer, astilbin, has been achieved in engineered E. coli using a UDP-glycosyltransferase from Arabidopsis thaliana (ArGT3), which acts as a 3-O-rhamnosyltransferase on taxifolin.[2] It is hypothesized that a similar, but stereochemically distinct, enzyme is responsible for this compound biosynthesis in plants.

It is also important to note that the interconversion of astilbin and its stereoisomers, including this compound, can occur non-enzymatically through a chalcone intermediate, particularly influenced by pH and temperature.[3][4] This suggests that the final in planta ratio of these isomers may be a result of both enzymatic synthesis and subsequent chemical isomerization.

Quantitative Data

Quantitative data on the biosynthesis of this compound is sparse. However, studies on related compounds and the general flavonoid pathway provide some insights. The following table summarizes relevant quantitative information.

ParameterValueOrganism/ConditionsReference
Enzyme Kinetics (ArGT3 - for Astilbin)
Km (Taxifolin)Not reportedE. coli expressing ArGT3[2]
Km (UDP-Rhamnose)Not reportedE. coli expressing ArGT3[2]
Metabolite Concentration
Astilbin Content in Smilax glabra1.15–4.76% (dry weight)Smilax glabra rhizome[5]
This compound Content in Smilax glabra5.03% of total flavonoidsSmilax glabra rhizome[5]
Biotransformation Yield
Astilbin from Taxifolin~49.5% conversionEngineered E. coli[2]
Taxifolin from Astilbin91.3% yieldAspergillus fumigatus biotransformation[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Extraction of Flavonoids from Plant Material

This protocol describes a general method for extracting flavonoids, including this compound, from plant tissues.

Materials:

  • Fresh or lyophilized plant tissue

  • Liquid nitrogen

  • 80% (v/v) methanol

  • Mortar and pestle or tissue homogenizer

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Harvest and immediately freeze plant tissue in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer a known weight of the powdered tissue (e.g., 100 mg) to a microcentrifuge tube.

  • Add 1 mL of 80% methanol to the tube.

  • Vortex thoroughly and incubate at 4°C for 1 hour with occasional shaking.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Store the extract at -20°C until analysis.

HPLC Analysis for Separation and Quantification of this compound

This protocol outlines a high-performance liquid chromatography (HPLC) method for the separation and quantification of astilbin stereoisomers.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-35 min: 10-30% B

    • 35-40 min: 30-90% B

    • 40-45 min: 90% B

    • 45-50 min: 90-10% B

    • 50-60 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 290 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare standard solutions of this compound and its isomers of known concentrations.

  • Generate a calibration curve for each isomer.

  • Inject the plant extracts and standards onto the HPLC system.

  • Identify the peaks corresponding to each isomer based on retention times of the standards.

  • Quantify the amount of each isomer in the plant extracts using the calibration curves.

Enzyme Assay for Dihydroflavonol Rhamnosyltransferase Activity

This protocol provides a general method for assaying the activity of the putative DFRhaT.

Materials:

  • Plant protein extract (see below for preparation).

  • Taxifolin solution (substrate).

  • UDP-rhamnose solution (sugar donor).

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM DTT).

  • Stop solution (e.g., 2 M HCl).

  • Ethyl acetate.

Protein Extraction:

  • Homogenize plant tissue in extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM EDTA, 1 mM DTT, and 1% PVPP).

  • Centrifuge to remove cell debris.

  • (Optional) Partially purify the protein extract using ammonium sulfate precipitation or column chromatography.

Assay Procedure:

  • Set up the reaction mixture in a microcentrifuge tube:

    • 50 µL of assay buffer

    • 10 µL of taxifolin solution (e.g., 10 mM in DMSO)

    • 10 µL of UDP-rhamnose solution (e.g., 10 mM in water)

    • 20 µL of plant protein extract

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding 10 µL of stop solution.

  • Extract the product by adding 200 µL of ethyl acetate and vortexing.

  • Centrifuge to separate the phases.

  • Transfer the ethyl acetate layer to a new tube and evaporate to dryness.

  • Resuspend the residue in a suitable solvent (e.g., methanol) for HPLC analysis.

Visualizations of Workflows and Relationships

Experimental Workflow for this compound Analysis

The following diagram illustrates the experimental workflow from sample preparation to data analysis.

Experimental_Workflow Plant_Material Plant Material Extraction Flavonoid Extraction Plant_Material->Extraction Protein_Extraction Protein Extraction Plant_Material->Protein_Extraction HPLC_Analysis HPLC Separation & Quantification Extraction->HPLC_Analysis Data_Analysis Data Analysis HPLC_Analysis->Data_Analysis Enzyme_Assay Enzyme Assay Protein_Extraction->Enzyme_Assay Product_Analysis HPLC/MS Product Identification Enzyme_Assay->Product_Analysis Product_Analysis->Data_Analysis

Figure 2: Experimental workflow for this compound analysis.
Relationship between Astilbin Stereoisomers

The stereochemical relationship between this compound and its isomers is crucial for understanding their biosynthesis and biological activities.

Figure 3: Relationship of astilbin stereoisomers.

Conclusion and Future Perspectives

The biosynthesis of this compound in planta follows the well-established flavonoid pathway, culminating in a stereospecific rhamnosylation of taxifolin. While the precise enzyme responsible for the (2R,3S) configuration of this compound remains to be elucidated, the knowledge of the astilbin biosynthesis pathway provides a strong foundation for its discovery. Future research should focus on the identification and characterization of dihydroflavonol rhamnosyltransferases from plants known to produce high levels of this compound. The development of stereospecific enzymatic assays and advanced analytical techniques for the separation of all four stereoisomers will be critical in this endeavor. A deeper understanding of the genetic and environmental regulation of this pathway will not only enhance our fundamental knowledge of plant secondary metabolism but also open avenues for the metabolic engineering of high-value medicinal compounds like this compound.

References

An In-depth Technical Guide to the Pharmacological Properties and Bioactivities of Isoastilbin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoastilbin, a dihydroflavonol glycoside, is a naturally occurring flavonoid found in various medicinal plants, including those of the Smilax genus. As a stereoisomer of the more extensively studied astilbin, this compound is gaining increasing attention for its diverse and potent pharmacological properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its bioactivities, underlying mechanisms of action, and relevant experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Physicochemical Properties

This compound is structurally defined as (2R,3S)-taxifolin-3-O-α-L-rhamnoside. Its chemical structure plays a crucial role in its biological activities and distinguishes it from its stereoisomers, such as astilbin ((2R,3R)-taxifolin-3-O-α-L-rhamnoside).

PropertyValue
Molecular FormulaC21H22O11
Molecular Weight450.39 g/mol
IUPAC Name(2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxy}chroman-4-one
PubChem CID9981176[1]

Pharmacological Properties and Bioactivities

This compound exhibits a wide spectrum of pharmacological activities, with its antioxidant and anti-inflammatory properties being the most extensively documented. Emerging research also points towards its potential as an anticancer and immunomodulatory agent.

Antioxidant Activity

This compound demonstrates significant free radical scavenging capabilities, contributing to its potential protective effects against oxidative stress-related pathologies. Its antioxidant capacity has been quantified in various in vitro assays.

Table 1: Antioxidant Activity of this compound

AssayIC50 Value (µg/mL)Source
DPPH Radical Scavenging4.01 ± 0.18[2]
ABTS+ Radical Scavenging3.11 ± 0.90[2]

These values indicate that this compound is a potent antioxidant, with radical scavenging activities comparable to or even exceeding those of its isomer, astilbin, in some studies.[2]

Anti-inflammatory Activity

This compound has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages have demonstrated that this compound can significantly inhibit the production of pro-inflammatory mediators.

Table 2: Anti-inflammatory Activity of this compound

BioactivityCell LineKey FindingsSource
Inhibition of NO productionLPS-stimulated RAW264.7 cellsSignificantly inhibited the secretion of nitric oxide (NO).[2]
Inhibition of Cytokine SecretionLPS-stimulated RAW264.7 cellsSignificantly inhibited the secretion of IL-1β and IL-6.[2]
Inhibition of NF-κB PathwayLPS-stimulated RAW264.7 cellsInhibited the protein expression of NF-κB p-p65.[2]

The anti-inflammatory mechanism of this compound is largely attributed to its ability to suppress the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Anti-inflammatory Signaling Pathway of this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKs MAPKKs TAK1->MAPKKs IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB (p65/p50) IκBα->NFκB Release NFκB_n NF-κB (p65/p50) NFκB->NFκB_n Translocation MAPKs MAPKs (p38, JNK, ERK) MAPKKs->MAPKs AP1 AP-1 MAPKs->AP1 Activation This compound This compound This compound->TAK1 Inhibition This compound->MAPKKs Inhibition Gene Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) NFκB_n->Gene Transcription AP1->Gene Transcription HSCCC Workflow for this compound Purification start Crude Plant Extract solvent Two-Phase Solvent System (e.g., n-hexane-n-butanol-water) start->solvent Dissolve in hsccc High-Speed Counter-Current Chromatography (HSCCC) solvent->hsccc Introduce into fraction Fraction Collection hsccc->fraction Elute and Collect analysis HPLC Analysis for Purity fraction->analysis Analyze end Purified this compound analysis->end Obtain

References

Isoastilbin mechanism of action in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Isoastilbin in Cellular Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a dihydroflavonol glycoside stereoisomer of astilbin, has garnered significant scientific interest for its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and antineoplastic properties. This document provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's effects in various cellular models. We delve into its modulation of key signaling pathways, its impact on fundamental cellular processes such as apoptosis and autophagy, and its role in the regulation of oxidative stress. This guide synthesizes quantitative data from multiple studies, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex molecular interactions, serving as a critical resource for researchers in pharmacology and drug development.

Core Mechanisms of Action: Signaling Pathway Modulation

This compound exerts its cellular effects by targeting multiple, often interconnected, signaling cascades. Its action is highly context-dependent, varying with cell type and the specific pathological stimulus.

Inhibition of Pro-inflammatory Pathways

A primary mechanism of this compound is the suppression of inflammatory responses, primarily through the inhibition of the NF-κB and MAPK signaling pathways.

  • NF-κB Signaling: Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression.[1][2][3][4] this compound has been shown to suppress the activation of the NF-κB pathway. This is often achieved by inhibiting upstream kinases, such as those in the PI3K/Akt and MAPK pathways, which prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[5][6] By keeping NF-κB inactive, this compound effectively downregulates the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5][6][7]

  • MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising key kinases like ERK, JNK, and p38, is crucial for translating extracellular stimuli into cellular responses, including inflammation and apoptosis.[8] this compound's influence is nuanced; it has been observed to reduce the phosphorylation (activation) of p38 MAPK in inflammatory models, contributing to its anti-inflammatory effects.[9] Conversely, in certain cancer cell models, it promotes apoptosis by activating the JNK and p38 pathways while inhibiting the pro-survival ERK1/2 pathway.[10][11]

G cluster_0 This compound's Anti-inflammatory Action This compound This compound pi3k PI3K This compound->pi3k Inhibits p38 p38 MAPK This compound->p38 Inhibits akt Akt pi3k->akt ikb IκBα akt->ikb Inhibits nfkb NF-κB p38->nfkb Activates ikb->nfkb Sequesters nucleus Nucleus nfkb->nucleus Translocates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines Induces Transcription cluster_1 This compound-Induced Intrinsic Apoptosis iso This compound ros ↑ ROS iso->ros bax ↑ Bax iso->bax bcl2 ↓ Bcl-2 iso->bcl2 mito Mitochondrion ros->mito Stress mmp ΔΨm (MMP Loss) cytc Cytochrome c (Release) mito->cytc bax->mito bcl2->mito cas9 Caspase-9 (Cleaved) cytc->cas9 cas3 Caspase-3 (Cleaved) cas9->cas3 apoptosis Apoptosis cas3->apoptosis A 1. Cell Lysis Treat cells with this compound. Lyse with RIPA buffer containing protease/phosphatase inhibitors. B 2. Protein Quantification Determine protein concentration using BCA or Bradford assay. A->B C 3. SDS-PAGE Denature proteins with Laemmli buffer. Separate by size on a polyacrylamide gel. B->C D 4. Protein Transfer Transfer proteins from gel to a PVDF or nitrocellulose membrane. C->D E 5. Blocking Block non-specific sites with 5% non-fat milk or BSA in TBST. D->E F 6. Primary Antibody Incubation Incubate with primary antibody (e.g., anti-Akt, anti-p-Akt, anti-Caspase-3) overnight at 4°C. E->F G 7. Secondary Antibody Incubation Incubate with HRP-conjugated secondary antibody for 1-2 hours at RT. F->G H 8. Detection Apply ECL substrate and visualize bands using a chemiluminescence imager. G->H

References

Physicochemical properties of Isoastilbin (solubility, pKa, logP)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of Isoastilbin

Introduction

This compound is a dihydroflavonol glycoside, a stereoisomer of astilbin, found in various medicinal plants such as those from the Smilax genus. As a natural compound of interest for its therapeutic potential, a thorough understanding of its physicochemical properties is paramount for researchers, scientists, and professionals in drug development. These properties, including solubility, pKa, and logP, are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and thus its overall bioavailability and efficacy. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, detailed experimental methodologies for their determination, and a look into a relevant biological pathway it modulates.

Physicochemical Properties of this compound

The physicochemical properties of this compound are fundamental to its behavior in both in vitro and in vivo systems. The following sections summarize the available data on its solubility, pKa, and partition coefficient (logP).

Solubility

The water solubility of astilbin and neoastilbin has been determined to be 132.72 µg/mL and 217.16 µg/mL, respectively.[1][2][3] Based on these values, both compounds are classified as very slightly soluble.[2] this compound's solubility in various solvent systems has also been reported, which is particularly relevant for in vitro experimental design.

Table 1: Solubility of this compound and its Isomers

Compound/Solvent SystemSolubilityMolar Concentration
Astilbin in Water (25°C)132.72 µg/mL[1][2][3]~0.295 mM
Neoastilbin in Water (25°C)217.16 µg/mL[1][2][3]~0.482 mM
This compound in DMSO≥ 16.67 mg/mL≥ 37.01 mM
This compound in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.67 mg/mL≥ 3.71 mM
This compound in 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.67 mg/mL≥ 3.71 mM
This compound in 10% DMSO, 90% Corn Oil≥ 1.67 mg/mL≥ 3.71 mM
pKa (Acid Dissociation Constant)

The pKa value indicates the strength of an acid in a solution and is critical for predicting the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding. An experimental pKa value for this compound has not been explicitly reported in the reviewed literature. However, flavonoids, in general, possess multiple hydroxyl groups with varying acidities. The sequence of deprotonation for flavonoid glycosides is typically 7-OH > 4'-OH > 3'-OH > 5-OH.[4] For context, the pKa values of other flavonoid glycosides, such as rutin, have been reported to be approximately 7.10, 9.15, and 11.65.[4] Some licorice flavonoids have pKa values in the range of 6.18 to 6.86.[5] It is plausible that the pKa values of this compound fall within a similar range due to its phenolic hydroxyl groups.

logP (Octanol-Water Partition Coefficient)

The partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and overall pharmacokinetic behavior. A computed XLogP3-AA value for this compound is available, alongside experimental logP values for its isomers, astilbin and neoastilbin, in simulated biological fluids. The decrease in logP from simulated gastric fluid (SGF) to simulated intestinal fluid (SIF) is attributed to the increased dissociation of the hydroxyl groups at a higher pH, leading to increased hydrophilicity.[6]

Table 2: logP Values for this compound and its Isomers

CompoundMethod/ConditionlogP Value
This compoundComputed (XLogP3-AA)0.4
AstilbinExperimental (SGF, pH 1.2)1.57[1][2][3]
NeoastilbinExperimental (SGF, pH 1.2)1.39[1][2][3]
AstilbinExperimental (SIF, pH 6.8)1.09[1][2][3]
NeoastilbinExperimental (SIF, pH 6.8)0.98[1][2][3]

Experimental Protocols

Accurate determination of physicochemical properties relies on robust experimental methodologies. The following sections detail standard protocols for measuring solubility, pKa, and logP.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized technique for determining the equilibrium solubility of a compound.[7][8]

  • Preparation: An excess amount of the solid compound (this compound) is added to a known volume of the solvent (e.g., purified water, buffer of a specific pH) in a flask.[9] The amount should be sufficient to ensure a saturated solution in equilibrium with the solid phase.

  • Equilibration: The flask is sealed and agitated in a mechanical shaker or orbital incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[7][9]

  • Phase Separation: After equilibration, the suspension is allowed to stand, followed by centrifugation or filtration (using a filter that does not adsorb the compound) to separate the undissolved solid from the saturated solution.[8]

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or MS detection.[8] A calibration curve with known concentrations of the compound is used for accurate quantification.[7]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa values of ionizable compounds.[10][11][12]

  • Apparatus Calibration: A potentiometer with a pH electrode is calibrated using standard buffers of known pH (e.g., pH 4, 7, and 10).[10]

  • Sample Preparation: A solution of the compound (e.g., 1 mM this compound) is prepared in a suitable solvent, often a co-solvent system like methanol-water for poorly soluble compounds, with a constant ionic strength maintained by a background electrolyte (e.g., 0.15 M KCl).[10][12]

  • Titration: The solution is placed in a reaction vessel with a magnetic stirrer, and the pH electrode is immersed. The solution is initially acidified (e.g., to pH 1.8-2.0 with 0.1 M HCl) and then titrated with a standardized basic solution (e.g., 0.1 M NaOH) added in small increments.[10][12] The pH is recorded after each addition, allowing the system to stabilize. The titration continues until a high pH (e.g., 12-12.5) is reached.[10][12]

  • Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The inflection points on the curve correspond to the equivalence points, and the pKa values can be calculated from these points. The experiment is typically performed in triplicate to ensure reproducibility.[10]

logP Determination (Shake-Flask Method)

The shake-flask method is the classical approach for experimentally determining the octanol-water partition coefficient.[13][14]

  • Phase Preparation: n-Octanol is saturated with water (or a buffer of a specific pH, e.g., pH 7.4 phosphate buffer), and the aqueous phase is saturated with n-octanol. This is achieved by mixing the two phases and allowing them to separate.[13]

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a specific volume of the other phase in a separation funnel or vial. The ratio of the volumes of the two phases can be adjusted depending on the expected lipophilicity of the compound.[13]

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases, and then left to stand for complete phase separation. Centrifugation can be used to facilitate this separation.[15]

  • Quantification: The concentration of the compound in each phase (or just the aqueous phase) is determined using a suitable analytical technique like HPLC.[13][16] The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Biological Pathway Involvement

This compound has been shown to exhibit various biological activities, including neuroprotective effects. One of the key signaling pathways it modulates is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Nrf2-Mediated Antioxidant Response

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[17][18] In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus.[17][19] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.[19][20] This results in the production of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and others that help to mitigate oxidative damage.[20] The activation of the Nrf2 signaling pathway is a crucial mechanism for the protective effects of compounds like astilbin and, by extension, this compound.[17]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Keap1 Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation ROS Oxidative Stress (e.g., ROS) ROS->Nrf2_Keap1 dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes activates transcription Protective_Enzymes Protective Enzymes Antioxidant_Genes->Protective_Enzymes translation Protective_Enzymes->ROS neutralizes

Caption: Nrf2 Signaling Pathway Activation.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for determining the aqueous solubility of a compound using the shake-flask method followed by HPLC analysis.

Solubility_Workflow start Start add_excess Add excess this compound to buffer in a flask start->add_excess equilibrate Equilibrate at constant temp (e.g., 24-48h shaking) add_excess->equilibrate phase_separation Phase Separation (Centrifugation/Filtration) equilibrate->phase_separation collect_supernatant Collect clear supernatant/ filtrate phase_separation->collect_supernatant hplc_analysis HPLC Analysis collect_supernatant->hplc_analysis quantify Quantify concentration using calibration curve hplc_analysis->quantify end End: Determine Solubility quantify->end

Caption: Workflow for Solubility Determination.

References

In vitro absorption, distribution, metabolism, and excretion (ADME) of Isoastilbin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoastilbin, a dihydroflavonol glycoside found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. As with any potential therapeutic agent, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount for successful drug development. This technical guide provides an in-depth overview of the in vitro ADME profile of this compound, focusing on key experimental protocols and data interpretation.

Due to the limited availability of direct experimental data for this compound, this guide incorporates data from its well-studied isomer, astilbin, as a predictive reference. It is crucial to note that while isomers can exhibit similar physicochemical properties, their biological activities and ADME profiles may differ. Therefore, the data presented for astilbin should be considered as a surrogate, and dedicated in vitro ADME studies for this compound are highly recommended.

In Vitro Absorption: Intestinal Permeability

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of orally administered drugs. This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions and express key drug transporters, mimicking the intestinal epithelial barrier.

Quantitative Data

Currently, there is no direct experimental data available for the apparent permeability coefficient (Papp) of this compound in Caco-2 cells. However, studies on its isomer, astilbin, can provide an initial estimate.

CompoundDirectionConcentration (µM)Apparent Permeability (Papp) (cm/s)Absorption ClassificationEfflux Ratio (Papp B-A / Papp A-B)Potential Transporter Involvement
Astilbin (as a surrogate for this compound)Apical to Basolateral (A-B)10-1000< 2 x 10⁻⁷[1]Poor>1P-glycoprotein (P-gp), Multidrug Resistance-Associated Protein 2 (MRP2)[1][2]
Astilbin (as a surrogate for this compound)Basolateral to Apical (B-A)10-1000Larger than A-B[1][2]->1P-glycoprotein (P-gp), Multidrug Resistance-Associated Protein 2 (MRP2)[1][2]

Interpretation: The low apparent permeability of astilbin from the apical (intestinal lumen) to the basolateral (blood) side suggests poor intestinal absorption.[1] An efflux ratio greater than 1 indicates that the compound is actively transported out of the cells, back into the intestinal lumen, which further limits its absorption.[1][2] For astilbin, this efflux is potentially mediated by P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2).[1][2]

Experimental Protocol: Caco-2 Permeability Assay

This protocol outlines the general procedure for assessing the bidirectional permeability of a test compound across Caco-2 cell monolayers.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well or 24-well plates with polycarbonate membranes)

  • Cell culture medium (e.g., DMEM with high glucose, supplemented with FBS, non-essential amino acids, and antibiotics)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Test compound (this compound) and control compounds (e.g., a high-permeability marker like propranolol and a low-permeability marker like Lucifer yellow)

  • Analytical instrumentation (e.g., LC-MS/MS)

Workflow:

G cluster_0 Cell Culture and Monolayer Formation cluster_1 Permeability Experiment cluster_2 Sample Analysis and Data Calculation A Seed Caco-2 cells on Transwell® inserts B Culture for 21-28 days to allow for differentiation and monolayer formation A->B C Monitor monolayer integrity by measuring Transepithelial Electrical Resistance (TEER) B->C D Wash monolayers with pre-warmed transport buffer C->D E Add test compound solution to the donor chamber (apical or basolateral) D->E F Add fresh transport buffer to the receiver chamber E->F G Incubate at 37°C with gentle shaking F->G H Collect samples from the receiver chamber at specified time points G->H I Collect samples from the donor chamber at the end of the experiment H->I J Quantify compound concentration in all samples using LC-MS/MS I->J K Calculate the apparent permeability coefficient (Papp) J->K L Calculate the efflux ratio (Papp B-A / Papp A-B) K->L

Caco-2 Permeability Assay Workflow

Calculations:

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the rate of drug appearance in the receiver chamber (µmol/s)

  • A is the surface area of the Transwell® membrane (cm²)

  • C₀ is the initial concentration of the drug in the donor chamber (µmol/cm³)

The efflux ratio is calculated as:

Efflux Ratio = Papp (B-A) / Papp (A-B)

In Vitro Distribution: Plasma Protein Binding

Plasma protein binding (PPB) is a critical parameter that influences the distribution, metabolism, and excretion of a drug. Only the unbound (free) fraction of a drug is pharmacologically active and available to interact with its target and be cleared from the body.

Quantitative Data

There is no specific quantitative data available for the plasma protein binding of this compound. However, studies on its isomer, astilbin, have shown moderate binding interactions with human serum albumin (HSA), the most abundant protein in human plasma.

CompoundMethodProteinBinding Affinity (Ka) (M⁻¹)Interpretation
Astilbin (as a surrogate for this compound)Fluorescence QuenchingHuman Serum Albumin (HSA)~10⁴Moderate Binding
Experimental Protocol: Equilibrium Dialysis

Equilibrium dialysis is considered the gold standard for determining the extent of plasma protein binding.

Materials:

  • Equilibrium dialysis apparatus (e.g., RED device)

  • Semi-permeable membranes (with a molecular weight cut-off that retains proteins but allows free drug to pass)

  • Human plasma

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compound (this compound) and control compounds (e.g., warfarin for high binding, atenolol for low binding)

  • Analytical instrumentation (e.g., LC-MS/MS)

Workflow:

G cluster_0 Assay Setup cluster_1 Equilibration cluster_2 Sample Analysis and Data Calculation A Prepare test compound solution in human plasma B Load the plasma sample into one chamber of the dialysis unit A->B C Load PBS buffer into the other chamber B->C D Incubate the dialysis unit at 37°C with gentle shaking C->D E Allow sufficient time for equilibrium to be reached (typically 4-24 hours) D->E F Collect samples from both the plasma and buffer chambers E->F G Quantify the compound concentration in each sample using LC-MS/MS F->G H Calculate the fraction unbound (fu) G->H I Calculate the percentage of plasma protein binding H->I

Equilibrium Dialysis Workflow for PPB

Calculations:

Fraction unbound (fu) = Concentration in buffer chamber / Concentration in plasma chamber

Percentage bound = (1 - fu) * 100%

In Vitro Metabolism: Metabolic Stability

Metabolic stability assays are used to determine the susceptibility of a compound to metabolism by drug-metabolizing enzymes, primarily located in the liver. These assays provide key parameters such as half-life (t₁/₂) and intrinsic clearance (CLint).

Quantitative Data

Specific in vitro metabolic stability data for this compound is not currently available. However, this compound has been shown to be an inhibitor of major drug-metabolizing enzymes, suggesting it may also be a substrate.

ParameterValue
In vitro half-life (t₁/₂)Data not available
Intrinsic clearance (CLint)Data not available
Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

Human liver microsomes are subcellular fractions that are rich in cytochrome P450 (CYP) enzymes, the primary enzymes responsible for Phase I metabolism.

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Phosphate buffer, pH 7.4

  • Test compound (this compound) and control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • Analytical instrumentation (e.g., LC-MS/MS)

Workflow:

G cluster_0 Incubation cluster_1 Sampling and Quenching cluster_2 Sample Analysis and Data Calculation A Pre-incubate HLM and test compound at 37°C B Initiate the reaction by adding the NADPH regenerating system A->B C Incubate at 37°C B->C D At various time points (e.g., 0, 5, 15, 30, 60 min), collect aliquots of the reaction mixture C->D E Immediately quench the reaction by adding ice-cold acetonitrile D->E F Centrifuge to precipitate proteins E->F G Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound F->G H Plot the natural log of the percentage of parent compound remaining versus time G->H I Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) H->I

Metabolic Stability Assay Workflow in HLM

Calculations:

The in vitro half-life (t₁/₂) is determined from the slope (k) of the linear regression of the natural log of the percentage of parent compound remaining versus time:

t₁/₂ = 0.693 / k

Intrinsic clearance (CLint) is calculated as:

CLint (µL/min/mg protein) = (0.693 / t₁/₂) * (incubation volume / protein concentration)

In Vitro Excretion: Cytochrome P450 Inhibition

Inhibition of cytochrome P450 (CYP) enzymes is a major cause of drug-drug interactions (DDIs). In vitro CYP inhibition assays are essential to assess the potential of a new chemical entity to alter the metabolism of co-administered drugs.

Quantitative Data

This compound has been shown to be an inhibitor of CYP3A4 and CYP2D6, two of the most important drug-metabolizing enzymes in humans.

EnzymeInhibition TypeIC₅₀ (µM)
CYP3A4Mixed3.03[3]
CYP2D6Non-competitive11.87[3]

Interpretation: The IC₅₀ value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. The lower the IC₅₀ value, the more potent the inhibitor. The data suggests that this compound has a moderate potential to inhibit CYP3A4 and a weaker potential to inhibit CYP2D6. These findings indicate a potential for drug-drug interactions with drugs that are substrates of these enzymes.

Experimental Protocol: CYP Inhibition Assay

This protocol describes a typical in vitro assay to determine the IC₅₀ of a test compound against a specific CYP enzyme using a fluorescent probe substrate.

Materials:

  • Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6)

  • CYP-specific fluorescent probe substrates and their corresponding metabolites

  • NADPH regenerating system

  • Phosphate buffer, pH 7.4

  • Test compound (this compound) and a known inhibitor as a positive control

  • 96-well microplates

  • Fluorescence plate reader

Workflow:

G cluster_0 Assay Setup cluster_1 Reaction and Measurement cluster_2 Data Analysis A Prepare serial dilutions of the test compound B Add recombinant CYP enzyme, probe substrate, and test compound to the wells of a microplate A->B C Pre-incubate the plate at 37°C B->C D Initiate the reaction by adding the NADPH regenerating system C->D E Incubate at 37°C for a specific time D->E F Stop the reaction E->F G Measure the fluorescence of the metabolite formed F->G H Plot the percentage of inhibition versus the logarithm of the inhibitor concentration G->H I Determine the IC₅₀ value from the dose-response curve H->I

CYP Inhibition Assay Workflow

Conclusion

This technical guide provides a comprehensive overview of the in vitro ADME profiling of this compound, including detailed experimental protocols and data interpretation. While direct quantitative data for this compound is limited, the information available for its isomer, astilbin, suggests that this compound may have poor intestinal permeability and is a potential substrate for efflux transporters. Furthermore, this compound has been shown to be an inhibitor of key drug-metabolizing enzymes, indicating a potential for drug-drug interactions.

It is imperative for researchers and drug development professionals to conduct specific in vitro ADME studies for this compound to obtain accurate quantitative data. The protocols and workflows provided in this guide serve as a robust framework for designing and executing these essential experiments, which will be critical in advancing the development of this compound as a potential therapeutic agent.

References

Isoastilbin: A Toxicological and Safety Profile Assessment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoastilbin, a flavonoid and stereoisomer of astilbin, has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive assessment of the current toxicological and safety profile of this compound. Due to a notable lack of direct toxicological studies on this compound, this report heavily relies on data from its isomer, astilbin, to infer potential safety concerns. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes key experimental workflows and toxicological signaling pathways. A significant finding for this compound is its inhibitory effect on human cytochrome P450 enzymes, suggesting a potential for drug-drug interactions. However, the absence of dedicated acute, sub-chronic, chronic, reproductive, and carcinogenicity studies on this compound represents a critical data gap, underscoring the need for further research to establish a complete safety profile.

Introduction

This compound is a naturally occurring flavanonol, a type of flavonoid found in various plant species. As a stereoisomer of the more extensively studied astilbin, it shares a similar chemical structure, which may imply comparable biological activities and toxicological properties. However, even minor differences in stereochemistry can lead to significant variations in pharmacological and toxicological profiles. This guide aims to collate and critically evaluate the existing toxicological data for this compound and its closely related isomer, astilbin, to provide a preliminary safety assessment for researchers and drug development professionals.

Toxicological Data

The majority of the available toxicological data pertains to astilbin. The information presented below should be interpreted with the understanding that it may not be fully representative of this compound's specific toxicological profile.

Acute Toxicity

No dedicated acute toxicity studies for this compound were identified. An acute oral toxicity study was conducted on a plant extract of Phanera strychnifolia, which contains astilbin as a major component. The study, following the OECD 423 protocol, determined the median lethal dose (LD50) cut-off value.

Table 1: Acute Oral Toxicity Data for a Plant Extract Containing Astilbin

Test SubstanceSpeciesRoute of AdministrationLD50 Cut-offReference
Phanera strychnifolia stem extract (major component: astilbin)RatOral>5000 mg/kg[1]
Sub-chronic Toxicity

A 4-week repeated oral toxicity study was conducted on astilbin in Sprague-Dawley rats.[2] This study is crucial for determining the No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose at which no adverse effects are observed.

Table 2: Sub-chronic Oral Toxicity of Astilbin in Rats (4-week study)

ParameterDose Groups (mg/kg/day)ObservationsNOAEL (mg/kg/day)Reference
Mortality, Body Weight, Food Consumption50, 150, 500No adverse events or significant differences compared to the control group.>500[2]
Hematology, Urinalysis, Biochemical Values50, 150, 500No toxic effects observed.>500[2]
Organ Weight, Histopathological Findings50, 150, 500No toxic effects observed.>500[2]
Genotoxicity

As part of the 4-week oral toxicity study, astilbin was evaluated for its genotoxic potential using a battery of in vitro and in vivo assays.[2] The results from these studies are summarized below.

Table 3: Genotoxicity Profile of Astilbin

AssayTest SystemMetabolic ActivationConcentration/DoseResultReference
Ames TestSalmonella typhimurium strains (TA97a, TA98, TA100, TA102, TA1535)With and without S9Not specifiedNegative[2]
Chromosomal Aberration AssayChinese Hamster Ovary (CHO) cellsNot specifiedNot specifiedNegative[2]
Mammalian Micronucleus TestMiceIn vivoNot specifiedNegative[2]
Reproductive and Developmental Toxicity

No studies on the reproductive and developmental toxicity of this compound or astilbin were identified in the conducted searches. This represents a significant data gap in the safety assessment.

Carcinogenicity

No carcinogenicity studies for this compound or astilbin were found. Long-term bioassays are necessary to evaluate the carcinogenic potential of a substance.

Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for interpreting toxicological data. Limited pharmacokinetic data is available for astilbin, and one study directly investigates the effect of this compound on drug-metabolizing enzymes.

ADME of Astilbin

Pharmacokinetic studies of astilbin in rats after oral administration of a Phanera strychnifolia stem extract showed rapid absorption.[1]

Table 4: Pharmacokinetic Parameters of Astilbin in Rats

ParameterValueReference
Time to Peak Plasma Concentration (Tmax)15 min[1]
Terminal Half-life (t1/2)0.81 - 1.11 h[1]
Elimination Rate Constant (kel)0.63 - 0.87 h⁻¹[1]

Astilbin can isomerize into this compound, and a comparative study on astilbin and neoastilbin (another isomer) showed that both have very poor oral bioavailability in rats (0.30% and 0.28%, respectively).[3][4]

This compound and Drug-Metabolizing Enzymes

A key toxicological finding directly related to this compound is its inhibitory effect on human cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6. These enzymes are responsible for the metabolism of a vast number of therapeutic drugs. Inhibition of these enzymes can lead to altered drug efficacy and an increased risk of adverse drug reactions.

Table 5: In Vitro Inhibition of Human Cytochrome P450 Enzymes by this compound

EnzymeInhibition TypeIC50 (μM)Reference
CYP3A4Mixed3.03[5][6][7]
CYP2D6Noncompetitive11.87[5][6][7]

These findings suggest that co-administration of this compound with drugs metabolized by CYP3A4 or CYP2D6 could lead to clinically significant drug-drug interactions.[8]

Experimental Protocols

Detailed experimental protocols for the key toxicological studies are essential for reproducibility and critical evaluation. As the full texts of the primary studies were not accessible, the following descriptions are based on standard OECD guidelines for the respective assays.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance. It involves a stepwise procedure with the use of a small number of animals.

  • Test Animals: Typically, young adult rats of a single sex are used.

  • Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage. The volume administered is kept constant.

  • Procedure: A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg). The outcome of the first dose determines the subsequent dose.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

OECD_423_Workflow start Start dose_selection Select Starting Dose (e.g., 300 mg/kg) start->dose_selection dosing Administer Single Oral Dose to 3 Animals dose_selection->dosing observation Observe for 14 Days (Mortality & Clinical Signs) dosing->observation outcome1 2-3 Animals Die? observation->outcome1 lower_dose Test Lower Dose (e.g., 50 mg/kg) outcome1->lower_dose Yes outcome2 0-1 Animal Dies? outcome1->outcome2 No lower_dose->dosing higher_dose Test Higher Dose (e.g., 2000 mg/kg) outcome2->higher_dose Yes classify Classify Substance Based on Mortality at Different Doses outcome2->classify No higher_dose->dosing end End classify->end

Diagram 1: Workflow for OECD 423 Acute Oral Toxicity Study.
Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[1][9][10][11][12][13][14]

  • Tester Strains: A set of at least five strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or E. coli (e.g., WP2 uvrA) are used to detect different types of mutations.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.

  • Procedure: The tester strains are exposed to various concentrations of the test substance in the presence or absence of S9 mix. The mixture is then plated on a minimal agar medium lacking histidine.

  • Scoring: After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

Ames_Test_Workflow start Start prepare_cultures Prepare Overnight Cultures of S. typhimurium Strains start->prepare_cultures mix Mix Bacteria, Test Substance, and S9 Mix (or buffer) prepare_cultures->mix prepare_test Prepare Test Substance Concentrations prepare_test->mix plate Plate Mixture on Histidine-Deficient Agar mix->plate incubate Incubate Plates (e.g., 48-72 hours at 37°C) plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data for Dose-Dependent Increase in Revertants count->analyze end End analyze->end

Diagram 2: General Workflow for the Ames Test (OECD 471).
In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[2][15][16][17][18]

  • Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.

  • Metabolic Activation: The test is conducted with and without an S9 metabolic activation system.

  • Procedure: Cell cultures are exposed to at least three concentrations of the test substance. After exposure, the cells are treated with a metaphase-arresting agent (e.g., colcemid).

  • Analysis: Cells are harvested, fixed, and stained. Metaphase cells are then analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

Chromosomal_Aberration_Workflow start Start culture_cells Culture Mammalian Cells (e.g., CHO) start->culture_cells expose_cells Expose Cells to Test Substance (+/- S9 Mix) culture_cells->expose_cells arrest_metaphase Add Metaphase-Arresting Agent (e.g., Colcemid) expose_cells->arrest_metaphase harvest_cells Harvest and Fix Cells arrest_metaphase->harvest_cells prepare_slides Prepare and Stain Chromosome Spreads harvest_cells->prepare_slides microscopy Microscopic Analysis of Chromosomal Aberrations prepare_slides->microscopy analyze Score Aberrations and Analyze Data microscopy->analyze end End analyze->end

Diagram 3: Workflow for In Vitro Chromosomal Aberration Test (OECD 473).
Mammalian Erythrocyte Micronucleus Test (OECD 474)

This in vivo test detects damage to chromosomes or the mitotic apparatus of erythroblasts by analyzing micronuclei in erythrocytes.[19][20][21][22][23]

  • Test Animals: Typically rodents (mice or rats) are used.

  • Dose Administration: The test substance is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time intervals after treatment.

  • Slide Preparation and Analysis: Smears are prepared and stained. Polychromatic erythrocytes (immature red blood cells) are scored for the presence of micronuclei.

  • Evaluation: An increase in the frequency of micronucleated polychromatic erythrocytes in treated animals indicates genotoxicity.

Micronucleus_Test_Workflow start Start dose_animals Administer Test Substance to Animals (e.g., Mice) start->dose_animals collect_samples Collect Bone Marrow or Peripheral Blood dose_animals->collect_samples prepare_slides Prepare and Stain Smears collect_samples->prepare_slides microscopy Microscopic Analysis of Polychromatic Erythrocytes prepare_slides->microscopy score_micronuclei Score for Presence of Micronuclei microscopy->score_micronuclei analyze Analyze Data for Increased Micronucleus Frequency score_micronuclei->analyze end End analyze->end

Diagram 4: Workflow for Mammalian Erythrocyte Micronucleus Test (OECD 474).

Toxicological Signaling Pathways

The specific toxicological signaling pathways for this compound have not been elucidated. However, based on the general toxicology of flavonoids, several pathways can be implicated in potential adverse effects. Flavonoids can exert both beneficial and toxic effects, which are often dose-dependent.

One potential mechanism of flavonoid-induced toxicity involves the generation of reactive oxygen species (ROS) through pro-oxidant activity, particularly in the presence of metal ions. This can lead to oxidative stress, DNA damage, and apoptosis. Additionally, flavonoids can interact with various cellular signaling pathways, including those involved in cell cycle regulation and apoptosis.

Flavonoid_Toxicity_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound CYP_Enzymes Cytochrome P450 Enzymes This compound->CYP_Enzymes Inhibition/ Metabolism ROS Reactive Oxygen Species (ROS) This compound->ROS Pro-oxidant activity Metabolites Reactive Metabolites CYP_Enzymes->Metabolites Metabolites->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis_Pathway Apoptosis Pathway Activation DNA_Damage->Apoptosis_Pathway Mitochondrial_Dysfunction->Apoptosis_Pathway Cell_Death Cell Death Apoptosis_Pathway->Cell_Death

Diagram 5: Hypothetical Signaling Pathway for Flavonoid-Induced Cytotoxicity.

Discussion and Conclusion

The available toxicological data, primarily derived from studies on its isomer astilbin, suggests that this compound is likely to have low acute and sub-chronic oral toxicity. Astilbin did not show any genotoxic potential in a standard battery of tests. However, the complete absence of dedicated studies on this compound for these endpoints, as well as for reproductive toxicity and carcinogenicity, is a major limitation in its safety assessment.

The most significant finding directly related to this compound is its in vitro inhibition of the major drug-metabolizing enzymes CYP3A4 and CYP2D6. This raises a concern for potential drug-drug interactions when this compound is co-administered with medications that are substrates for these enzymes.

References

An In-depth Technical Guide to the Historical Context and Discovery of Isoastilbin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoastilbin, a naturally occurring dihydroflavonol glycoside, has garnered significant interest in the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the historical context surrounding its discovery, the key experimental methodologies used for its isolation and characterization, and its known interactions with cellular signaling pathways. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising bioactive compound.

Historical Context and Discovery

This compound is a stereoisomer of the more commonly known flavanonol, astilbin. Its discovery is rooted in the broader exploration of bioactive compounds from traditional medicinal plants.

Initial Discovery and Nomenclature

This compound was first isolated and identified in 1996 by a team of researchers led by Y.Q. Li at the School of Pharmacy, Second Military Medical University in Shanghai.[1] The compound was extracted from the rhizome of Smilax glabra Roxb., a plant used in traditional Chinese medicine.[1] The name "this compound" was given to denote its isomeric relationship with astilbin.

Stereochemical Elucidation

Subsequent research established that this compound is the (2R, 3S)-isomer of astilbin.[2] Astilbin itself is the (2R, 3R)-isomer, and the other two stereoisomers are neoastilbin (2S, 3S) and neothis compound (2S, 3R). This stereochemical difference plays a crucial role in the molecule's biological activity and physicochemical properties.

Natural Occurrence

Beyond Smilax glabra, this compound has been identified in other plant species, including Koompassia malaccensis (kempas).[3] The presence of this compound and its isomers often occurs as a mixture in these natural sources, necessitating sophisticated separation techniques for their individual isolation.

Isolation and Characterization

The initial and subsequent isolation and structural elucidation of this compound have relied on a combination of chromatographic and spectroscopic techniques.

Isolation from Natural Sources

Experimental Protocol: Isolation of this compound from Smilax glabra Rhizome

  • Extraction:

    • Dried and powdered rhizomes of Smilax glabra are extracted with a suitable solvent, typically 70-95% ethanol, at room temperature or with gentle heating.

    • The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The flavonoid glycosides, including this compound, are typically enriched in the ethyl acetate and n-butanol fractions.

  • Chromatographic Purification:

    • High-Speed Counter-Current Chromatography (HSCCC): A two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water, is used. The crude or partially purified extract is separated on an HSCCC instrument to yield fractions enriched with this compound.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Further purification is achieved using a reversed-phase C18 column with a mobile phase gradient of methanol-water or acetonitrile-water. Fractions are collected and monitored by analytical HPLC to identify those containing pure this compound.

Experimental Workflow for this compound Isolation

experimental_workflow start Dried Smilax glabra Rhizome extraction Ethanol Extraction start->extraction Powdering fractionation Solvent Partitioning extraction->fractionation Crude Extract hsccc High-Speed Counter-Current Chromatography fractionation->hsccc Enriched Fractions prep_hplc Preparative HPLC hsccc->prep_hplc Partially Purified This compound This compound Pure this compound prep_hplc->this compound Purified Fractions

Caption: A generalized workflow for the isolation of this compound from Smilax glabra.

Structural Characterization

The structure of this compound was elucidated using a combination of spectroscopic methods.

Table 1: Spectroscopic Data for this compound

TechniqueKey Findings
UV-Vis Spectroscopy λmax in methanol at approximately 292 nm and 330 nm (sh), characteristic of a flavanone skeleton.
Infrared (IR) Spectroscopy Absorption bands indicating the presence of hydroxyl groups, a carbonyl group, and an aromatic ring system.
¹H-NMR Spectroscopy Signals corresponding to the protons of the flavanone core and the rhamnose sugar moiety. The coupling constants of the H-2 and H-3 protons are crucial for determining the cis stereochemistry.
¹³C-NMR Spectroscopy Resonances for all 21 carbon atoms, confirming the dihydroflavonol glycoside structure.
Mass Spectrometry (FAB-MS/ESI-MS) Provides the molecular weight and fragmentation pattern, confirming the molecular formula (C₂₁H₂₂O₁₁) and the loss of the rhamnose sugar moiety.

Experimental Protocol: Spectroscopic Analysis of this compound

  • UV-Vis Spectroscopy:

    • A solution of this compound in methanol (or another suitable transparent solvent) is prepared.

    • The UV-Vis spectrum is recorded from approximately 200 to 400 nm using a spectrophotometer, with the solvent as a blank.

  • NMR Spectroscopy:

    • A sample of pure this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

    • ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer. Chemical shifts are referenced to the residual solvent peak.

  • Mass Spectrometry:

    • A dilute solution of this compound is introduced into the mass spectrometer via electrospray ionization (ESI) or fast atom bombardment (FAB).

    • Mass spectra are acquired in both positive and negative ion modes to determine the molecular ion and fragmentation patterns.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate key signaling pathways involved in inflammation and oxidative stress. Much of the mechanistic understanding is also derived from studies on its stereoisomer, astilbin, given their structural similarity.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.

Mechanism of Action: this compound has been demonstrated to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It achieves this by suppressing the phosphorylation of the p65 subunit of NF-κB. This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Inhibition of the NF-κB Pathway by this compound

nfkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα IKK->IkB phosphorylates p65_p50 p65/p50 IkB->p65_p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocation p_IkB p-IκBα p_IkB->p65_p50 releases This compound This compound This compound->IKK inhibits DNA DNA p65_p50_nuc->DNA binds Inflammation Pro-inflammatory Gene Expression DNA->Inflammation activates

Caption: this compound inhibits the NF-κB signaling pathway by preventing the phosphorylation of IκBα.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response.

Mechanism of Action: While direct studies on this compound are emerging, its isomer astilbin is known to activate the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon stimulation by compounds like astilbin (and likely this compound), Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and a subsequent increase in cellular antioxidant capacity.

Activation of the Nrf2 Pathway by this compound

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation This compound This compound This compound->Keap1 induces conformational change ARE ARE Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates

Caption: this compound is proposed to activate the Nrf2 antioxidant pathway.

Experimental Protocol: Investigating this compound's Effect on Signaling Pathways

  • Cell Culture and Treatment:

    • Select an appropriate cell line (e.g., RAW 264.7 macrophages for inflammation studies).

    • Culture cells to a suitable confluency and then treat with varying concentrations of this compound for specific time periods. An inflammatory stimulus (e.g., LPS) may be used to activate the NF-κB pathway.

  • Western Blot Analysis:

    • Extract total protein from treated and untreated cells.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, Nrf2).

    • Use a corresponding HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Luciferase Reporter Assay (for NF-κB):

    • Transfect cells with a luciferase reporter plasmid containing NF-κB response elements.

    • Treat the transfected cells with this compound and an NF-κB activator.

    • Lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.

Conclusion and Future Directions

The discovery of this compound has opened new avenues for research into the therapeutic potential of flavonoid glycosides. Its well-defined chemical structure and its ability to modulate key signaling pathways, such as NF-κB and potentially Nrf2, make it a compelling candidate for further investigation in the context of inflammatory and oxidative stress-related diseases. Future research should focus on elucidating the detailed molecular mechanisms of action of this compound, exploring its pharmacokinetic and pharmacodynamic properties, and evaluating its efficacy and safety in preclinical and clinical studies. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers embarking on such investigations.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Isoastilbin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoastilbin is a flavanonol, a type of flavonoid, found in various medicinal plants, including the rhizome of Smilax glabra. It is the (2R-cis)-isomer of astilbin and has garnered interest for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. Accurate and reliable quantification of this compound in different matrices, such as herbal extracts and biological fluids, is crucial for quality control, pharmacokinetic studies, and overall drug development.

This application note provides a detailed protocol for the quantitative determination of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The method is suitable for quantifying this compound in both herbal and plasma samples.

Principle

The method employs reversed-phase chromatography on a C18 column to separate this compound from other components in the sample matrix. Separation is achieved based on the differential partitioning of analytes between the nonpolar stationary phase (C18) and a polar mobile phase. A gradient elution using a mixture of methanol and water allows for efficient separation. The quantification of this compound is performed by a UV detector at 291 nm, a wavelength where the compound exhibits significant absorbance[1][2]. The concentration is determined by comparing the peak area of the analyte to a calibration curve generated from known concentrations of an this compound reference standard.

Instrumentation, Materials, and Reagents

Instrumentation
  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography data station (CDS) software.

  • Analytical balance (0.01 mg sensitivity).

  • Ultrasonic bath.

  • Centrifuge.

  • pH meter.

  • Vortex mixer.

Materials and Reagents
  • This compound reference standard (>98% purity).

  • HPLC grade Methanol.

  • HPLC grade Acetonitrile.

  • Purified water (e.g., Milli-Q or equivalent).

  • Syringe filters (0.45 µm, PTFE or Nylon).

  • Blank human or animal plasma.

Experimental Protocols

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Methanol
Gradient Program 0-23 min: 38% B; 23.1-32 min: 85% B; 32.1-37 min: 38% B[1]
Flow Rate 1.0 mL/min
Detection Wavelength 291 nm[1][2]
Injection Volume 20 µL[1]
Column Temperature 30 °C
Run Time 37 minutes
Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Protocol 1: Sample Preparation from Herbal Matrix (e.g., Smilax glabra powder)

This protocol is adapted from a method for astilbin extraction[1].

  • Accurately weigh a sample amount equivalent to 50 mg of the dried plant material into a centrifuge tube.

  • Add 5 mL of 60% methanol (v/v in water).

  • Sonicate the mixture in an ultrasonic bath for 10 minutes to extract the analyte[1].

  • Centrifuge the solution at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial[1].

  • Inject 20 µL of the filtered solution into the HPLC system.

Protocol 2: Sample Preparation from Plasma

This protocol uses protein precipitation, a common technique for preparing plasma samples[3][4].

  • Pipette 200 µL of plasma sample into a microcentrifuge tube.

  • Add 600 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the initial mobile phase (38% methanol in water).

  • Vortex for 1 minute and filter through a 0.45 µm syringe filter into an HPLC vial.

  • Inject 20 µL into the HPLC system.

Method Validation Summary

A full method validation should be performed according to ICH guidelines to ensure the method is suitable for its intended purpose[5][6]. The key validation parameters are summarized below.

ParameterTypical Acceptance CriteriaExample Result
Specificity No interfering peaks at the retention time of this compound in blank samples.The method is specific.
Linearity (Range) Correlation coefficient (r²) ≥ 0.995 over 1-100 µg/mL.r² = 0.999
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) of 3:1.0.15 µg/mL
Limit of Quantification (LOQ) S/N of 10:1; analyte response should be precise and accurate.0.44 µM in plasma[2]
Precision (RSD%) Intra-day RSD ≤ 2%; Inter-day RSD ≤ 3%.Intra-day RSD = 1.2%; Inter-day RSD = 2.1%
Accuracy (% Recovery) 80-120% of the true value.95.5% - 104.2%
Robustness %RSD should be within acceptable limits after minor changes to method parameters.The method is robust.

Visualized Workflows and Pathways

HPLC Quantification Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Matrix (Herbal or Plasma) Prep Extraction (Herbal) or Protein Precipitation (Plasma) Sample->Prep Centrifuge Centrifugation Prep->Centrifuge Filter Filtration (0.45 µm) Centrifuge->Filter HPLC HPLC Injection Filter->HPLC Column C18 Column Separation HPLC->Column Detect UV Detection (291 nm) Column->Detect Acquire Data Acquisition (Chromatogram) Detect->Acquire Quantify Quantification (vs. Calibration Curve) Acquire->Quantify Result Final Concentration Quantify->Result

Caption: Experimental workflow for this compound quantification.

Potential Signaling Pathway of this compound

Astilbin, an isomer of this compound, is known to exert antioxidant effects by activating the Nrf2 signaling pathway[7][8]. This pathway is a plausible mechanism of action for this compound as well.

Nrf2_Pathway cluster_cell Cellular Response cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 inhibits Stress Oxidative Stress Stress->Keap1_Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant Gene Transcription (e.g., HO-1) ARE->Genes activates

Caption: Proposed Nrf2-mediated antioxidant signaling pathway.

Conclusion

The described RP-HPLC method is simple, specific, and reliable for the quantitative determination of this compound in both herbal and plasma matrices. The protocol for sample preparation is straightforward, involving either ultrasonic extraction for plant materials or protein precipitation for plasma[1]. The method can be fully validated according to regulatory guidelines and is well-suited for routine quality control and various research applications in the pharmaceutical sciences.

References

Application Notes and Protocols for the Sensitive Detection of Isoastilbin in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoastilbin, a flavonoid glycoside and an isomer of astilbin, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and immunomodulatory effects. To accurately assess its pharmacokinetic profile and understand its mechanism of action, a robust and sensitive analytical method for its quantification in biological matrices is imperative. This document provides a detailed protocol for the sensitive detection of this compound in biological matrices, primarily plasma and urine, using Liquid Chromatography with tandem-Mass Spectrometry (LC-MS/MS). The methodologies outlined are based on established protocols for the closely related compound, astilbin, and similar flavonoids, providing a strong foundation for adaptation to this compound analysis.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for removing interfering substances from the biological matrix and concentrating the analyte of interest. Two common and effective methods are protein precipitation for plasma samples and liquid-liquid extraction for both plasma and urine.

1.1. Protein Precipitation (for Plasma Samples)

This method is rapid and efficient for removing proteins from plasma that can interfere with the analysis.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Internal Standard (IS) working solution (e.g., a structurally similar compound not present in the sample, such as a stable isotope-labeled this compound or another flavonoid like quercetin).

  • Procedure:

    • To 100 µL of plasma sample in a 1.5 mL microcentrifuge tube, add 300 µL of ice-cold acetonitrile or methanol containing the internal standard.

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at 13,000 × g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 50:50 methanol/water with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

1.2. Liquid-Liquid Extraction (for Plasma and Urine Samples)

This technique is used to separate the analyte from the sample matrix based on its solubility in two immiscible liquids.

  • Reagents:

    • Ethyl acetate, HPLC grade

    • Internal Standard (IS) working solution.

    • 0.1% Formic acid in water.

  • Procedure:

    • To 100 µL of plasma or urine sample in a glass tube, add the internal standard.

    • Add 1 mL of ethyl acetate.

    • Vortex the mixture for 3 minutes.

    • Centrifuge at 4,000 × g for 10 minutes.

    • Transfer the upper organic layer to a new tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting composition.

    • Vortex for 30 seconds and inject into the LC-MS/MS system.

LC-MS/MS Analysis

2.1. Liquid Chromatography Conditions

Chromatographic separation is crucial for resolving this compound from other matrix components. A reversed-phase C18 column is commonly used.

ParameterCondition
Column C18 column (e.g., 2.1 mm × 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Start with 10% B, increase to 90% B over 5 min, hold for 1 min, return to 10% B and equilibrate for 2 min.

2.2. Mass Spectrometry Conditions

The mass spectrometer should be operated in negative ion mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon
MRM Transitions To be optimized for this compound and IS
(Example for Astilbin)Precursor Ion (m/z) 449.1 -> Product Ion (m/z) 285.0

Data Presentation

The following table summarizes typical quantitative data achievable with such a method, based on literature for astilbin and similar compounds. These values should be established during method validation for this compound.

ParameterPlasmaUrine
Lower Limit of Quantification (LLOQ) 0.5 - 2 ng/mL1 - 5 ng/mL
Linearity Range 0.5 - 500 ng/mL1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.995
Intra-day Precision (%CV) < 15%< 15%
Inter-day Precision (%CV) < 15%< 15%
Accuracy (%RE) Within ±15%Within ±15%
Recovery > 85%> 80%

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the LC-MS/MS protocol.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma/Urine) add_is Add Internal Standard sample->add_is extraction Protein Precipitation or Liquid-Liquid Extraction add_is->extraction centrifuge Centrifugation extraction->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow from sample preparation to data reporting.

logical_relationship cluster_sensitivity Sensitivity cluster_selectivity Selectivity cluster_robustness Robustness title Key Considerations for Method Success lloq Low LLOQ chromatography Chromatographic Resolution reproducibility Reproducible Sample Prep sample_conc Efficient Sample Concentration lloq->sample_conc ms_optimization Optimized MS Parameters sample_conc->ms_optimization mrm Specific MRM Transitions chromatography->mrm no_interference Minimal Matrix Interference mrm->no_interference stability Analyte Stability reproducibility->stability is_selection Appropriate Internal Standard stability->is_selection

Caption: Key factors influencing method performance.

Application Notes & Protocols: Supercritical Fluid Extraction of Isoastilbin from Herbal Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoastilbin, a flavanonol glycoside, is a natural bioactive compound found in various medicinal herbs, most notably in the rhizome of Smilax glabra[1][2]. It is a stereoisomer of astilbin[3]. This compound and its related flavonoid compounds have garnered significant interest within the pharmaceutical and nutraceutical industries due to their potential therapeutic properties, including antioxidant and anti-inflammatory activities[1]. This document provides a comprehensive guide to the extraction of this compound from herbal sources using Supercritical Fluid Extraction (SFE), a green and efficient extraction technology.

Supercritical Fluid Extraction (SFE) utilizing carbon dioxide (SC-CO2) presents a superior alternative to traditional solvent extraction methods. SC-CO2 is non-toxic, non-flammable, and readily available, and its solvating power can be finely tuned by modifying pressure and temperature[4]. This allows for selective extraction and yields high-purity extracts free from residual organic solvents[5][6][7]. For the extraction of moderately polar compounds like flavonoid glycosides, the polarity of supercritical CO2 can be increased by the addition of a co-solvent, such as ethanol or methanol[8].

Herbal Sources of this compound

While several plants contain astilbin and its isomers, the primary and most studied source is the rhizome of Smilax glabra, also known as Tufuling in Traditional Chinese Medicine[1][2]. Other potential sources include plants from the genera Engelhardia and Astilbe. The concentration of this compound can vary depending on the plant's origin, harvesting time, and post-harvest processing.

Experimental Protocols

Supercritical Fluid Extraction (SFE) of this compound

This protocol is a general guideline and should be optimized for specific equipment and biomass.

Objective: To extract this compound from powdered herbal biomass using supercritical CO2 with a co-solvent.

Materials and Equipment:

  • Dried and powdered herbal material (e.g., Smilax glabra rhizome), particle size 0.3–1 mm.

  • Supercritical Fluid Extractor system equipped with a CO2 pump, a co-solvent pump, an extraction vessel, and a back-pressure regulator.

  • Food-grade carbon dioxide.

  • HPLC-grade ethanol (or methanol) as a co-solvent.

  • Collection vials.

Protocol:

  • Sample Preparation: Ensure the herbal material is dried to a moisture content of 5-10% and finely ground to a consistent particle size to maximize surface area for extraction.

  • Extractor Setup:

    • Load a known quantity of the powdered herbal material into the extraction vessel.

    • Ensure the system is clean and leak-free.

  • Extraction Parameters:

    • Pressurize the system with CO2 to the desired extraction pressure.

    • Heat the extraction vessel to the set temperature.

    • Introduce the co-solvent at the specified percentage.

    • Begin the flow of supercritical CO2 and co-solvent through the extraction vessel.

  • Extraction Process:

    • Static Extraction: Allow the pressurized fluid to remain in the vessel for a set period (e.g., 30-60 minutes) to ensure thorough penetration and solubilization of the target compounds.

    • Dynamic Extraction: Following the static phase, open the outlet valve and continuously flow the supercritical fluid through the vessel at a constant flow rate.

  • Fraction Collection:

    • The extract is precipitated in a collection vessel by reducing the pressure, allowing the CO2 to return to its gaseous state.

    • Collect the extract at predetermined time intervals to potentially fractionate the compounds based on their solubility.

  • Post-Extraction:

    • Depressurize the system slowly and safely.

    • Remove the spent biomass from the extraction vessel.

    • The collected extract can be further concentrated under vacuum to remove the co-solvent.

Optimization of SFE Parameters: The yield and purity of the extracted this compound are highly dependent on the SFE parameters. Response Surface Methodology (RSM) is often employed to optimize these conditions.

ParameterRangeRationale
Pressure (bar) 200 - 400Affects the density and solvating power of the supercritical fluid. Higher pressure generally increases solubility.
Temperature (°C) 40 - 80Influences both the solvent density and the vapor pressure of the analyte. A trade-off exists, as higher temperatures can decrease solvent density but increase solute vapor pressure.
Co-solvent (%) 5 - 20% EthanolIncreases the polarity of the supercritical fluid, enhancing the extraction of moderately polar glycosides like this compound.
CO2 Flow Rate ( g/min ) 10 - 30A higher flow rate can increase the extraction speed but may reduce the extraction efficiency if the residence time is too short.
Extraction Time (min) 60 - 180The duration of the dynamic extraction phase. Longer times generally lead to higher yields until the matrix is exhausted.
Quantitative Analysis of this compound by HPLC

Objective: To quantify the concentration of this compound in the SFE extracts.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • This compound analytical standard.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid or acetic acid.

  • Syringe filters (0.22 µm or 0.45 µm).

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation:

    • Dissolve a known weight of the SFE extract in methanol.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution is typically used. For example:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-40% B; 25-30 min, 40-10% B; 30-35 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: 291 nm[9].

  • Analysis:

    • Inject the calibration standards to construct a calibration curve (peak area vs. concentration).

    • Inject the prepared extract samples.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Data Presentation

Table 1: Comparison of Extraction Methods for Flavonoids from Smilax glabra

Extraction MethodSolvent/FluidKey ParametersYield of Astilbin/IsoastilbinReference
Supercritical Fluid Extraction (Optimized)Supercritical CO2 with Ethanol co-solventPressure: 300 bar, Temperature: 60°C, Co-solvent: 15% EthanolPotentially high yield and purity (exact data for this compound SFE is limited)General SFE principles[8]
Ethanol Extraction (Optimized)60% EthanolTemperature: 73.63°C, Time: 40 min, Liquid-solid ratio: 29.89 mL/gPredicted Astilbin Yield: 15.05 mg/g[10]
High-Speed Counter-Current Chromatographyn-hexane-n-butanol-water (1:1:2, v/v/v)-From 1.5g crude sample: 105mg astilbin, 48mg this compound-

Visualization of Workflow and Biological Pathways

Experimental Workflow

experimental_workflow herbal_source Herbal Source (e.g., Smilax glabra) preparation Sample Preparation (Drying, Grinding) herbal_source->preparation sfe Supercritical Fluid Extraction (SFE) - Pressure - Temperature - Co-solvent preparation->sfe extract Crude this compound Extract sfe->extract hplc HPLC Analysis - Quantification extract->hplc purification Further Purification (e.g., Chromatography) extract->purification pure_this compound Pure this compound purification->pure_this compound bioactivity Bioactivity Assays pure_this compound->bioactivity signaling_pathway cluster_stress Oxidative Stress cluster_cell Cellular Response ROS ROS Keap1 Keap1 ROS->Keap1 induces This compound This compound This compound->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters & degrades Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE binds to HO1 HO-1 ARE->HO1 activates transcription Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, GSH) ARE->Antioxidant_Enzymes activates transcription Cell_Protection Cell Protection HO1->Cell_Protection Antioxidant_Enzymes->Cell_Protection Cell_Protection->ROS neutralizes

References

Application Note: A Protocol for the Isolation and Purification of Isoastilbin from Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Isoastilbin, a dihydroflavonol glycoside, is a natural compound found in various medicinal plants, including the rhizome of Smilax glabra.[1][2] It is a stereoisomer of astilbin, neoastilbin, and neothis compound, all of which often coexist within the same plant source.[3] Due to its potential antioxidative and other biological activities, obtaining high-purity this compound is crucial for pharmacological research and drug development.[4] This document provides a detailed protocol for the isolation and purification of this compound from complex plant extracts, primarily focusing on methods optimized for Smilax glabra. The protocol covers extraction, preliminary fractionation, and final purification using High-Speed Counter-Current Chromatography (HSCCC).

Experimental Protocols

Stage 1: Preparation of Crude Extract

This stage focuses on extracting the flavonoids, including this compound, from the raw plant material.

1.1.1. Materials and Equipment

  • Dried rhizomes of Smilax glabra

  • Grinder or mill

  • Extraction vessel (e.g., large glass beaker or flask)

  • Heating mantle or water bath

  • Reflux condenser

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

  • Solvents: 60% Ethanol (v/v) in water

1.1.2. Protocol: Optimized Ethanol Extraction This protocol is based on an optimized method for extracting astilbin and its isomers from Smilax glabra.[5]

  • Preparation: Dry the rhizomes of Smilax glabra and grind them into a fine powder (approximately 40-60 mesh).

  • Extraction:

    • Place the powdered plant material in the extraction vessel.

    • Add 60% ethanol at a liquid-to-solid ratio of 30:1 (mL/g).[5]

    • Heat the mixture to approximately 74°C under reflux for 40 minutes with continuous stirring.[5]

  • Filtration: After extraction, cool the mixture to room temperature and filter it through a Buchner funnel to separate the extract from the solid plant residue.

  • Concentration: Concentrate the filtered extract using a rotary evaporator under reduced pressure at 50-60°C to remove the ethanol. The resulting aqueous concentrate is the crude extract.

Stage 2: Preliminary Fractionation (Optional)

For cleaner samples and improved efficiency in the final purification step, a preliminary fractionation using column chromatography can be performed.

1.2.1. Materials and Equipment

  • Crude extract from Stage 1

  • Silica gel (100-200 mesh)

  • Glass chromatography column

  • Solvents: Ethyl acetate, petroleum ether, methanol, water

  • Rotary evaporator

1.2.2. Protocol: Silica Gel Column Chromatography

  • Adsorption: Mix the crude extract with a small amount of silica gel until a free-flowing powder is obtained.

  • Column Packing: Pack the chromatography column with silica gel slurry in petroleum ether.

  • Loading: Carefully load the dried crude extract-silica gel mixture onto the top of the packed column.

  • Elution: Elute the column with a gradient of solvents. A suggested system involves starting with a mixture of petroleum ether and ethyl acetate, gradually increasing the polarity by adding methanol.[4]

  • Fraction Collection: Collect the fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing the target flavonoids.

  • Concentration: Combine the this compound-rich fractions and concentrate them to dryness using a rotary evaporator. This yields a flavonoid-rich fraction.

Stage 3: High-Purity this compound Purification

This stage employs High-Speed Counter-Current Chromatography (HSCCC) to separate this compound from its isomers and other impurities.

1.3.1. Materials and Equipment

  • High-Speed Counter-Current Chromatography (HSCCC) instrument

  • HPLC pump

  • UV detector

  • Fraction collector

  • Solvents: n-hexane, n-butanol, deionized water

1.3.2. Protocol: HSCCC Separation

  • Solvent System Preparation: Prepare a two-phase solvent system consisting of n-hexane, n-butanol, and water in a volume ratio of 1:1:2.[1] Mix the solvents thoroughly in a separatory funnel and allow them to equilibrate and separate. The upper phase will serve as the stationary phase, and the lower phase will be the mobile phase.

  • Column Preparation: Fill the entire HSCCC column with the upper phase (stationary phase) at a suitable flow rate.

  • Sample Injection: Dissolve the flavonoid-rich fraction (from Stage 2) or the concentrated crude extract (from Stage 1) in a small volume of the lower phase (mobile phase). Inject the sample solution into the column.

  • Elution and Separation: Begin the separation by pumping the lower phase (mobile phase) through the column at a specific flow rate while rotating the column at high speed (e.g., 800-1000 rpm).

  • Detection and Collection: Monitor the effluent from the column outlet with a UV detector (e.g., at 290 nm).[6] Collect fractions at regular intervals.

  • Analysis and Pooling: Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound. Pool the high-purity fractions.

  • Final Concentration: Concentrate the pooled fractions under reduced pressure to obtain purified this compound. The final product can be lyophilized to yield a fine powder.

Data Presentation

The following tables summarize quantitative data from relevant studies for the isolation of this compound and its isomers.

Table 1: Optimized Extraction Conditions for Flavonoids from Plant Sources

Parameter Smilax glabra (Ethanol Reflux)[5] Lysiphyllum strychnifolium (Microwave-Assisted)[7][8]
Solvent 60% Ethanol Water:Methanol (40:60)
Temperature 73.63 °C N/A (Power-based)
Time/Cycles 40 minutes 6 cycles
Liquid:Solid Ratio 29.89 mL/g N/A
Microwave Power N/A 450 Watts

| Yield | ~15.05 mg/g (Astilbin) | Optimized for high yield |

Table 2: HSCCC Parameters and Yield for this compound Purification

Parameter Value[1][4]
Instrument High-Speed Counter-Current Chromatograph
Solvent System n-hexane-n-butanol-water (1:1:2, v/v/v)
Stationary Phase Upper phase of the solvent system
Mobile Phase Lower phase of the solvent system
Sample Loading 1.5 g of crude sample
Yield of this compound 48 mg
Yield of Astilbin 105 mg

| Purity Achieved | >96% |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the isolation and purification of this compound.

G A Raw Material (Smilax glabra Rhizome) B Drying & Grinding A->B C Optimized Extraction (60% EtOH, 74°C, 40 min) B->C D Filtration & Concentration C->D E Crude Extract D->E F HSCCC Purification (Hexane-Butanol-Water System) E->F G Fraction Collection & HPLC Analysis F->G H Pooling of Pure Fractions G->H I Concentration & Lyophilization H->I J High-Purity this compound (>96%) I->J

Caption: Workflow for this compound Isolation and Purification.

Signaling Pathway Diagram

This compound's stereoisomer, astilbin, has been shown to exert its anti-inflammatory and immunomodulatory effects by activating the PPARγ signaling pathway.[9] This pathway is a likely target for this compound as well.

G This compound This compound / Astilbin ROS Cellular ROS Production This compound->ROS induces PPARg PPARγ Activation ROS->PPARg activates SOCS3 SOCS3 Expression PPARg->SOCS3 upregulates PTEN PTEN Expression PPARg->PTEN upregulates NFkB NF-κB Pathway SOCS3->NFkB inhibits PI3K_Akt PI3K/Akt Pathway PTEN->PI3K_Akt inhibits PI3K_Akt->NFkB activates Inflammation Suppression of Inflammatory Response (e.g., TNF-α production) NFkB->Inflammation promotes

Caption: Proposed PPARγ Signaling Pathway for this compound.

References

Application Notes and Protocols: Isoastilbin as an Analytical Standard in Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoastilbin, a dihydroflavonol glycoside, is a significant bioactive compound found in various medicinal plants, including those from the Smilax genus.[1] As a stereoisomer of the more commonly studied astilbin, this compound exhibits a range of pharmacological activities, including neuroprotective, antioxidant, and antimicrobial properties.[1] The accurate identification and quantification of this compound in raw materials, extracts, and finished products are critical for ensuring product quality, consistency, and efficacy.

These application notes provide a comprehensive guide to using this compound as an analytical standard for quality control purposes. The protocols herein detail a validated High-Performance Liquid Chromatography (HPLC) method suitable for the quantitative analysis of this compound, ensuring reliable and reproducible results for research, development, and manufacturing.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct handling, storage, and use.

PropertyValueReference
Chemical Name (2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one[2]
CAS Number 54081-48-0[2]
Molecular Formula C₂₁H₂₂O₁₁[2]
Molecular Weight 450.4 g/mol [2]
Purity Typically ≥98% (HPLC) for reference standards[3]
Appearance White or off-white powder
Solubility Soluble in DMSO, methanol, and ethanol.[1]
Stability Flavonoids like this compound are generally more stable in acidic conditions and can degrade or isomerize in neutral to alkaline solutions, especially when exposed to heat.[4][5] Stock solutions should be stored protected from light.[1]

Application Notes: Quantitative Analysis via HPLC

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is the most common and reliable technique for the quantification of this compound. The method separates this compound from its isomers (astilbin, neoastilbin, neothis compound) and other matrix components, allowing for accurate measurement.[6]

Principle

The protocol employs a reversed-phase HPLC (RP-HPLC) method. In this technique, the stationary phase (typically a C18 column) is nonpolar, while the mobile phase is a more polar mixture of an aqueous solvent (often with an acidifier like acetic or formic acid) and an organic solvent (like acetonitrile or methanol). This compound is separated based on its hydrophobicity. As it passes through the column, it is detected by a UV detector at its maximum absorbance wavelength, which is approximately 290 nm.[7] The concentration of this compound in a sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from the this compound analytical standard.

Reference Standard Requirements

To be used as an analytical standard, this compound must be of high, certified purity (typically ≥98%).[3] The standard should be accompanied by a Certificate of Analysis (CoA) that details its purity, identity, and storage conditions.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (Deionized or HPLC grade)

  • Acetic Acid or Formic Acid (Analytical grade)

  • Sample containing this compound (e.g., powdered Smilax glabra rhizome, extract, or finished product)

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD)

  • Analytical column: C18, 150 x 4.6 mm, 5 µm particle size (e.g., Luna 5u C18(2) 100A or equivalent)[8]

  • Analytical balance (readable to 0.01 mg)

  • Volumetric flasks (Class A)

  • Pipettes (Calibrated)

  • Syringe filters (0.22 µm or 0.45 µm, nylon or PTFE)

  • Ultrasonic bath

Preparation of Standard Solutions

Stock Standard Solution (e.g., 500 µg/mL):

  • Accurately weigh approximately 5.0 mg of the this compound reference standard into a 10 mL volumetric flask.

  • Dissolve the standard in approximately 7 mL of methanol, using sonication if necessary to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Add methanol to the mark and mix thoroughly.

Working Standard Solutions:

  • Prepare a series of at least five working standard solutions by performing serial dilutions of the stock solution with methanol or the mobile phase.

  • A typical concentration range for the calibration curve might be 1 µg/mL to 50 µg/mL.

Storage: Store stock solutions at -20°C for up to one month or -80°C for up to six months, protected from light.[1] Allow solutions to equilibrate to room temperature before use.

Sample Preparation (Example: Plant Material)

This is a general procedure that may require optimization based on the specific matrix.

  • Accurately weigh an amount of homogenized sample powder (e.g., 1.0 g) into a centrifuge tube.

  • Add a defined volume of extraction solvent (e.g., 25 mL of 60% methanol in water).[9]

  • Sonicate in an ultrasonic bath for 30 minutes.[10]

  • Centrifuge the mixture to pellet the solid material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtrate with the mobile phase to ensure the this compound concentration falls within the range of the calibration curve.

HPLC Method Protocol

The following parameters are a robust starting point for method development and are based on established methods for astilbin and its isomers.[7][8]

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A Water with 2% Acetic Acid (v/v)
Mobile Phase B Acetonitrile
Gradient Elution 0-15 min: 19% B; 15-25 min: 19-40% B; 25-30 min: 40% B (example)
Flow Rate 0.8 - 1.0 mL/min[7][8]
Column Temperature 25°C[8]
Injection Volume 10 µL[8]
Detection UV at 290 nm[7][8]
Run Time ~30 minutes

Data Presentation and Quality Control

Method validation must be performed according to ICH guidelines to ensure the method is suitable for its intended purpose.[7] The following table summarizes typical acceptance criteria and example data for a validated method for a closely related isomer, astilbin, which can be used as a benchmark for this compound method validation.[8]

Validation ParameterAcceptance CriteriaExample Data (for Astilbin)
Specificity Peak is free from co-eluting interferences.Peak purity analysis confirms specificity.
Linearity (r²) r² ≥ 0.999> 0.999
Range e.g., 1 - 50 µg/mL3.125 - 50 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Intraday: ≤ 2%; Interday: ≤ 2%Intraday: < 1.5%; Interday: < 1.8%
LOD S/N ratio ≥ 30.10 µg/mL[8]
LOQ S/N ratio ≥ 100.20 µg/mL[8]
Robustness % RSD ≤ 2% after minor changes (flow rate, temp)Method shown to be robust.

Visualizations

Experimental Workflow Diagram

G Figure 1: General Workflow for this compound Quantification cluster_prep Preparation cluster_analysis Analysis cluster_results Results & Reporting Standard_Prep This compound Standard 1. Weigh Standard 2. Dissolve & Dilute 3. Create Calibration Series HPLC HPLC Analysis Inject Standards & Samples Run Validated Method Standard_Prep->HPLC Sample_Prep Test Sample 1. Weigh Sample 2. Solvent Extraction 3. Centrifuge & Filter Sample_Prep->HPLC Data_Acq Data Acquisition Record Chromatograms Integrate Peak Areas HPLC->Data_Acq Cal_Curve Calibration Curve Plot Area vs. Concentration (r² ≥ 0.999) Data_Acq->Cal_Curve Quant Quantification Calculate this compound Concentration in Sample Data_Acq->Quant Cal_Curve->Quant Report Final Report Summarize Results Compare to Specifications Quant->Report

Caption: General workflow for the quantification of this compound.

Quality Control Validation Parameters

G Figure 2: Relationship of Method Validation Parameters for QC cluster_qualitative Qualitative Assurance cluster_quantitative Quantitative Assurance cluster_reliability Method Reliability center Reliable Analytical Method Specificity Specificity Specificity->center Identifies correctly LOD Limit of Detection (LOD) LOD->center Can detect Linearity Linearity & Range Linearity->center Proportional results Accuracy Accuracy Accuracy->center Correct results Precision Precision Precision->center Repeatable results LOQ Limit of Quantification (LOQ) LOQ->center Can quantify Robustness Robustness Robustness->center Stable results

Caption: Key parameters for validating a QC analytical method.

References

Application Note: Cell-Based Assay Protocols for Evaluating Isoastilbin's Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Isoastilbin, a flavonoid glycoside, has demonstrated significant anti-inflammatory properties. It has been shown to inhibit the secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), IL-6, and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells[1]. The therapeutic potential of this compound lies in its ability to modulate key inflammatory signaling pathways. This document provides detailed protocols for cell-based assays designed to evaluate and quantify the anti-inflammatory efficacy of this compound, focusing on its impact on the NF-κB and NLRP3 inflammasome signaling pathways, as well as its capacity to mitigate oxidative stress.

Key Inflammatory Signaling Pathways Modulated by this compound

1. NF-κB Signaling Pathway The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory triggers like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus, where it activates the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β[2][3]. This compound has been shown to significantly inhibit the protein expression of NF-κB p-p65 in LPS-stimulated cells[1].

NF_kappa_B_Pathway Figure 1: NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasome IkBa_p->Proteasome Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Isoastilbin_cyto This compound Isoastilbin_cyto->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription

Caption: NF-κB signaling cascade and this compound's inhibitory action.

2. NLRP3 Inflammasome Pathway The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18[4]. Its activation is a two-step process: a priming signal (e.g., LPS) upregulates NLRP3 and pro-IL-1β expression via NF-κB, and a second signal (e.g., ATP, nigericin) triggers the assembly of the inflammasome complex[5]. This assembly leads to caspase-1 activation, which then cleaves pro-IL-1β into its active, secreted form[6].

NLRP3_Inflammasome_Pathway Figure 2: NLRP3 Inflammasome Activation LPS Signal 1: LPS NFkB NF-κB Pathway LPS->NFkB NLRP3_exp ↑ pro-IL-1β, NLRP3 (Priming) NFkB->NLRP3_exp Assembly Inflammasome Assembly NLRP3_exp->Assembly Activator Signal 2: e.g., ATP, Nigericin Activator->Assembly Triggers Casp1 Active Caspase-1 Assembly->Casp1 Cleavage ProCasp1 pro-Caspase-1 ProCasp1->Assembly ProIL1b pro-IL-1β Casp1->ProIL1b Cleaves IL1b Secreted IL-1β ProIL1b->IL1b This compound This compound This compound->Assembly Inhibits

Caption: Two-signal model of NLRP3 inflammasome activation.

Experimental Workflow Overview

A generalized workflow for evaluating the anti-inflammatory effects of this compound involves cell culture, stimulation with an inflammatory agent, treatment with this compound, and subsequent measurement of specific inflammatory markers.

Experimental_Workflow Figure 3: General Experimental Workflow A 1. Cell Culture (e.g., RAW264.7) B 2. Treatment (this compound) A->B C 3. Stimulation (e.g., LPS) B->C D 4. Incubation C->D E 5. Endpoint Analysis (ELISA, WB, Microscopy) D->E

Caption: Standard workflow for in vitro anti-inflammatory assays.

Detailed Experimental Protocols

Protocol 1: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA

This protocol quantifies the inhibitory effect of this compound on the production of key pro-inflammatory cytokines in LPS-stimulated macrophages.

Methodology:

  • Cell Seeding: Seed RAW264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (DMSO) for 2 hours.

  • Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 10 minutes. Carefully collect the supernatant for analysis.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions[1][7].

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each this compound concentration relative to the LPS-only control. Determine the IC₅₀ value.

Data Presentation:

Treatment GroupThis compound (µM)TNF-α (pg/mL)% InhibitionIL-6 (pg/mL)% Inhibition
Control050.2 ± 5.1-35.8 ± 4.2-
LPS Only02150.5 ± 150.301890.7 ± 125.60
LPS + this compound51612.9 ± 110.825.01437.0 ± 99.124.0
LPS + this compound101053.7 ± 95.451.0907.5 ± 81.352.0
LPS + this compound25537.6 ± 48.275.0453.8 ± 40.176.0
LPS + this compound50236.5 ± 25.989.0198.5 ± 22.489.5

Table 1: Example data for this compound's inhibition of TNF-α and IL-6 production in LPS-stimulated RAW264.7 cells.

Protocol 2: NF-κB (p65) Nuclear Translocation Assay

This immunofluorescence-based assay visualizes and quantifies the inhibitory effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Methodology:

  • Cell Seeding: Seed A549 or RAW264.7 cells on glass coverslips in a 24-well plate at 1 x 10⁵ cells/well and culture overnight.

  • Pre-treatment: Pre-treat cells with this compound (e.g., 25 µM) or vehicle for 2 hours.

  • Stimulation: Stimulate cells with TNF-α (20 ng/mL) or LPS (1 µg/mL) for 30 minutes to induce p65 translocation[8][9].

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Immunostaining: Block with 1% BSA and incubate with a primary antibody against NF-κB p65 overnight at 4°C. Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope or a high-content imaging system. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 to determine the extent of translocation[8][9].

Data Presentation:

Treatment GroupNuclear p65 Intensity (Arbitrary Units)Cytoplasmic p65 Intensity (Arbitrary Units)Nuclear/Cytoplasmic Ratio% Translocation Inhibition
Control150 ± 20450 ± 450.33-
LPS Only850 ± 75200 ± 304.250
LPS + this compound (25 µM)300 ± 40400 ± 500.7589.8

Table 2: Example data for this compound's effect on NF-κB p65 nuclear translocation.

Protocol 3: NLRP3 Inflammasome Activation Assay (IL-1β Release)

This protocol assesses this compound's ability to inhibit NLRP3 inflammasome activation by measuring the release of mature IL-1β.

Methodology:

  • Cell Priming (Signal 1): Seed bone marrow-derived macrophages (BMDMs) or THP-1 cells (differentiated with PMA) in a 24-well plate. Prime the cells with LPS (500 ng/mL) for 4 hours to upregulate pro-IL-1β and NLRP3[6][10].

  • Treatment: Remove the LPS-containing medium and replace it with serum-free medium containing various concentrations of this compound. Incubate for 1 hour.

  • Activation (Signal 2): Add Nigericin (10 µM) or ATP (5 mM) to the wells and incubate for an additional 1-2 hours to activate the NLRP3 inflammasome[5].

  • Sample Collection: Collect the cell culture supernatants to measure secreted IL-1β. Lyse the cells to measure intracellular pro-IL-1β and caspase-1.

  • Analysis:

    • ELISA: Measure the concentration of mature IL-1β in the supernatant using an ELISA kit[10].

    • Western Blot: Analyze cell lysates for cleaved caspase-1 (p20 subunit) and the supernatant for mature IL-1β (17 kDa) to confirm inflammasome activation and processing.

Data Presentation:

Treatment GroupThis compound (µM)Secreted IL-1β (pg/mL)% InhibitionCleaved Caspase-1 (p20) (Relative Density)
Control0< 10-0.1 ± 0.02
LPS + Nigericin01500 ± 12001.0 ± 0.09
LPS + Nigericin + this compound10975 ± 8835.00.68 ± 0.07
LPS + Nigericin + this compound25450 ± 5170.00.31 ± 0.04
LPS + Nigericin + this compound50180 ± 2588.00.14 ± 0.03

Table 3: Example data for this compound's inhibition of NLRP3-mediated IL-1β secretion.

Protocol 4: Intracellular Reactive Oxygen Species (ROS) Measurement

This assay evaluates the antioxidant capacity of this compound by measuring its ability to reduce intracellular ROS levels. Astilbin, a related compound, has been shown to significantly reduce ROS levels[11][12].

ROS_Detection_Workflow Figure 4: ROS Detection Assay Workflow A 1. Seed Cells (e.g., HUVECs, Macrophages) B 2. Pre-treat with this compound A->B C 3. Induce Oxidative Stress (e.g., H₂O₂, LPS) B->C D 4. Load with DCFDA Probe C->D E 5. Incubate (30 min) D->E F 6. Wash Cells E->F G 7. Measure Fluorescence (Ex/Em: 485/528 nm) F->G

Caption: Workflow for measuring intracellular ROS levels.

Methodology:

  • Cell Seeding: Plate cells (e.g., RAW264.7, HUVECs) in a black, clear-bottom 96-well plate and culture overnight.

  • Pre-treatment: Treat cells with this compound at desired concentrations for 2 hours.

  • ROS Induction: Induce oxidative stress by adding an agent like H₂O₂ (e.g., 400 µM) or LPS (1 µg/mL) for 1 hour[12].

  • Probe Loading: Wash the cells with PBS and incubate them with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in serum-free medium for 30 minutes at 37°C[13][14]. DCFDA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Measurement: Wash the cells again to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~528 nm[14].

Data Presentation:

Treatment GroupThis compound (µM)DCF Fluorescence (Relative Units)% ROS Reduction
Control0100 ± 12-
H₂O₂ Only0850 ± 650
H₂O₂ + this compound10637 ± 5025.1
H₂O₂ + this compound25382 ± 3155.1
H₂O₂ + this compound50212 ± 2475.1

Table 4: Example data for this compound's effect on H₂O₂-induced intracellular ROS production.

References

Application of Isoastilbin in Studying NLRP3 Inflammasome Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note and Protocols

Introduction

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, playing a pivotal role in the inflammatory response.[1][2] Upon activation by a variety of stimuli, the NLRP3 inflammasome complex assembles, leading to the activation of caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, including gout, type 2 diabetes, and neurodegenerative disorders, making it a key target for therapeutic intervention.

Natural compounds are a promising source for the discovery of novel NLRP3 inflammasome inhibitors. While specific data on Isoastilbin is limited in the current scientific literature, studies on its isomers, such as Neoastilbin, have demonstrated significant inhibitory effects on the NLRP3 inflammasome pathway. This document provides a comprehensive overview of the application of these related compounds in studying NLRP3 inflammasome inhibition, including their mechanism of action, quantitative data on their efficacy, and detailed experimental protocols. This information can serve as a valuable resource for researchers investigating this compound or similar flavonoid compounds as potential NLRP3 inhibitors.

Mechanism of Action

Studies on isomers of this compound, such as Neoastilbin, suggest a dual mechanism of action involving the inhibition of both the priming and activation steps of the NLRP3 inflammasome. The proposed mechanism involves the suppression of the nuclear factor kappa B (NF-κB) signaling pathway, which is a key regulator of the priming step responsible for the transcriptional upregulation of NLRP3 and pro-IL-1β.[3][4][5] By inhibiting the NF-κB pathway, these compounds can reduce the expression of essential components of the inflammasome.

Furthermore, evidence suggests that these compounds can also interfere with the assembly and activation of the NLRP3 inflammasome complex itself, which is the critical activation step. This leads to a reduction in caspase-1 activation and, consequently, a decrease in the maturation and secretion of IL-1β and IL-18.

Quantitative Data Summary

The following table summarizes the quantitative data on the inhibitory effects of Neoastilbin, an isomer of this compound, on the NLRP3 inflammasome and related inflammatory markers. This data is derived from in vitro and in vivo studies and provides a benchmark for evaluating the potential efficacy of this compound.

ParameterCell/Animal ModelTreatmentResultReference
IL-1β SecretionTHP-1 derived macrophagesNeoastilbinDose-dependent reduction[6]
IL-6 SecretionTHP-1 derived macrophagesNeoastilbinSignificant reduction[6]
TNF-α SecretionTHP-1 derived macrophagesNeoastilbinSignificant reduction[6]
NLRP3 Protein ExpressionGouty Arthritis Mouse ModelNeoastilbinSignificant reduction in ankle joints[6]
Caspase-1 Protein ExpressionGouty Arthritis Mouse ModelNeoastilbinSignificant reduction in ankle joints[6]
ASC Protein ExpressionGouty Arthritis Mouse ModelNeoastilbinSignificant reduction in ankle joints[6]
p-IKKα Protein ExpressionGouty Arthritis Mouse ModelNeoastilbinMarked decrease in ankle joints[6]
p-p65 Protein ExpressionGouty Arthritis Mouse ModelNeoastilbinMarked decrease in ankle joints[6]
p-IκBα Protein ExpressionGouty Arthritis Mouse ModelNeoastilbinMarked decrease in ankle joints[6]

Experimental Protocols

Detailed methodologies for key experiments to assess the inhibitory potential of this compound on the NLRP3 inflammasome are provided below. These protocols are based on standard methods used in the field.[7][8]

Cell Culture and Treatment
  • Cell Line: Human monocytic cell line THP-1 is a commonly used model for studying the NLRP3 inflammasome.

  • Culture Conditions: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, treat with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24 hours.

  • Priming and Activation:

    • Priming (Signal 1): Prime the differentiated THP-1 cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.[3][4]

    • Activation (Signal 2): After priming, stimulate the cells with an NLRP3 activator such as 5 mM ATP for 30 minutes or 10 µM Nigericin for 1 hour.

  • This compound Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours before the activation step. A vehicle control (e.g., DMSO) should be included.

Measurement of Cytokine Secretion (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted cytokines like IL-1β and TNF-α in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatants after treatment.

    • Centrifuge to remove any cellular debris.

    • Perform ELISA for human IL-1β and TNF-α according to the manufacturer's instructions (e.g., R&D Systems, eBioscience).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cytokine concentrations based on a standard curve.

Western Blot Analysis of Inflammasome Components
  • Principle: Western blotting is used to detect the protein levels of NLRP3, ASC, pro-caspase-1, and cleaved caspase-1 (p20) in cell lysates.

  • Procedure:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE (10-12% gels).

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against NLRP3, ASC, caspase-1, and β-actin (as a loading control) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Visualizations

NLRP3 Inflammasome Signaling Pathway and Inhibition

NLRP3_Pathway PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS, ATP, Nigericin) TLR4 TLR4 PAMPs_DAMPs->TLR4 Priming (Signal 1) NLRP3_active NLRP3 (active) PAMPs_DAMPs->NLRP3_active Activation (Signal 2) NFkB NF-κB Signaling TLR4->NFkB Pro_IL1b_NLRP3_transcription Pro-IL-1β & NLRP3 Transcription NFkB->Pro_IL1b_NLRP3_transcription NLRP3_inactive NLRP3 (inactive) Pro_IL1b_NLRP3_transcription->NLRP3_inactive Pro_IL1b Pro-IL-1β Pro_IL1b_NLRP3_transcription->Pro_IL1b NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Caspase-1 Pro_Casp1->Casp1 Cleavage Casp1->Pro_IL1b Cleavage IL1b IL-1β (Secreted) Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation Isoastilbin1 This compound (Proposed) Isoastilbin1->NFkB Inhibits Isoastilbin2 This compound (Proposed) Isoastilbin2->NLRP3_active Inhibits Assembly

Caption: Proposed inhibitory mechanism of this compound on the NLRP3 inflammasome pathway.

Experimental Workflow for Studying NLRP3 Inhibition

Experimental_Workflow start Start cell_culture THP-1 Cell Culture & Differentiation (PMA) start->cell_culture priming Priming with LPS (Signal 1) cell_culture->priming treatment Treatment with this compound priming->treatment activation Activation with ATP/Nigericin (Signal 2) treatment->activation supernatant_collection Collect Supernatant activation->supernatant_collection cell_lysis Cell Lysis activation->cell_lysis elisa ELISA for IL-1β & TNF-α supernatant_collection->elisa western_blot Western Blot for NLRP3, ASC, Caspase-1 cell_lysis->western_blot data_analysis Data Analysis & Interpretation elisa->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Workflow for evaluating this compound's effect on NLRP3 inflammasome activation.

Conclusion

While direct evidence for the inhibitory effect of this compound on the NLRP3 inflammasome is still emerging, the available data on its isomers provide a strong rationale for its investigation as a potential therapeutic agent for NLRP3-driven diseases. The protocols and information presented in this document offer a comprehensive guide for researchers to explore the application of this compound in this promising area of drug discovery. Further studies are warranted to elucidate the precise mechanism and quantify the efficacy of this compound in inhibiting the NLRP3 inflammasome.

References

Application Notes & Protocols: Enhancing the Bioavailability of Isoastilbin

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Isoastilbin, a dihydroflavonol glycoside, has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects. However, its clinical translation is hampered by poor oral bioavailability, primarily due to low aqueous solubility and permeability.[1][2] This document provides detailed application notes and experimental protocols for various formulation strategies aimed at enhancing the systemic exposure of this compound.

It is important to note that while research directly focusing on this compound formulation is limited, extensive data exists for its stereoisomer, astilbin. Astilbin has been shown to isomerize into neothis compound and this compound under certain conditions.[3][4] Consequently, the formulation techniques proven effective for astilbin are highly relevant and serve as a strong foundation for the development of this compound drug delivery systems. The following sections detail these techniques, leveraging data from astilbin studies as a scientifically-grounded proxy.

Formulation Strategies and Quantitative Data

Several advanced formulation techniques have demonstrated significant potential in improving the bioavailability of flavonoid compounds. Below is a summary of quantitative data from studies on astilbin, which is expected to be indicative of the potential improvements for this compound.

Nanoparticle-Based Drug Delivery

Encapsulating the active pharmaceutical ingredient (API) within a nanoparticle matrix can enhance solubility, protect it from degradation, and facilitate absorption.

Table 1: Pharmacokinetic Parameters of Astilbin-Loaded Nanoparticles vs. Unformulated Astilbin in Rats

FormulationCmax (ng/mL)Tmax (min)t1/2 (min)Absolute Bioavailability (%)Reference
Unformulated Astilbin37.7 ± 14.725.8 ± 34.3161.6 ± 44.10.32[5]
Zein-Caseinate NanoparticlesNot ReportedNot ReportedNot Reported4.40[5]
Unformulated Astilbin--101 ± 35.8 (12 mg/kg)1.16 ± 0.695 (12 mg/kg)[1]
Unformulated Astilbin--109 ± 25.3 (24 mg/kg)1.27 ± 0.379 (24 mg/kg)[1]
Solid Dispersions

Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at solid state, which can enhance the dissolution rate and oral absorption.

Table 2: Physicochemical Properties of Astilbin Solid Dispersions

Carrier SystemFormulation MethodKey FindingsReference
PVPK30 and Tween 80Solvent EvaporationMarkedly improved in vitro dissolution and increased lipophilicity. Astilbin was present in an amorphous or microcrystalline state.[6]
Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.

Table 3: Bioavailability Enhancement of Astilbin using SMEDDS in Beagle Dogs

FormulationRelative Bioavailability (vs. Suspension)Key OutcomeReference
Optimized SMEDDS5.59-fold increase in AUCSignificant enhancement in oral bioavailability.[1]

Experimental Protocols

The following are detailed protocols for the formulation of this compound, adapted from successful studies on its stereoisomer, astilbin.

Protocol for this compound-Loaded Zein-Caseinate Nanoparticles

This protocol is based on the antisolvent precipitation method.

Materials:

  • This compound

  • Zein

  • Sodium caseinate

  • Ethanol (Aqueous, 80%)

  • Deionized water

Equipment:

  • Magnetic stirrer

  • High-speed homogenizer

  • Centrifuge

  • Freeze-dryer

  • Particle size analyzer

  • HPLC system

Procedure:

  • Preparation of Organic Phase: Dissolve this compound and zein in 80% aqueous ethanol. A mass ratio of 1:1 for this compound to zein is recommended as a starting point.

  • Preparation of Aqueous Phase: Dissolve sodium caseinate in deionized water. A mass ratio of 1:2 for zein to sodium caseinate is suggested.

  • Nanoparticle Formation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring.

  • Homogenization: Subject the resulting suspension to high-speed homogenization to reduce particle size and improve uniformity.

  • Solvent Removal: Evaporate the ethanol from the suspension using a rotary evaporator.

  • Purification and Concentration: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and resuspend the pellet in deionized water. Repeat this washing step twice.

  • Lyophilization: Freeze-dry the purified nanoparticle suspension to obtain a stable powder formulation.

  • Characterization:

    • Determine particle size, polydispersity index (PDI), and zeta potential using a particle size analyzer.

    • Calculate encapsulation efficiency and drug loading capacity using HPLC by quantifying the amount of this compound in the nanoparticles versus the initial amount used.

Protocol for this compound Solid Dispersion

This protocol utilizes the solvent evaporation method.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVPK30)

  • Tween 80

  • Ethanol

Equipment:

  • Magnetic stirrer

  • Rotary evaporator

  • Vacuum oven

  • Sieve

  • Dissolution testing apparatus

  • XRD and DSC instruments

Procedure:

  • Dissolution: Dissolve this compound, PVPK30, and Tween 80 in a suitable volume of ethanol. The ratio of drug to carriers can be optimized, starting with a 1:2:1 ratio of this compound:PVPK30:Tween 80.

  • Solvent Evaporation: Evaporate the ethanol using a rotary evaporator under reduced pressure to form a solid mass.

  • Drying: Further dry the solid mass in a vacuum oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved.

  • Milling and Sieving: Pulverize the dried mass using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization:

    • Perform in vitro dissolution studies to compare the release profile of the solid dispersion with that of pure this compound.

    • Use X-ray diffraction (XRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous state of this compound within the dispersion.

Protocol for this compound Liposomes

This protocol describes the thin-film hydration method for preparing liposomes.

Materials:

  • This compound

  • Soy phosphatidylcholine (SPC) or other suitable phospholipid

  • Cholesterol

  • Chloroform and Methanol (or other suitable organic solvent mixture)

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Probe sonicator or extruder

  • Dialysis tubing

  • HPLC system

Procedure:

  • Lipid Film Formation: Dissolve this compound, phospholipid, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator and remove the organic solvents under vacuum to form a thin, dry lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently. This will cause the lipid film to peel off and form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.

  • Purification: Remove the unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterization:

    • Determine the vesicle size, PDI, and zeta potential.

    • Measure the encapsulation efficiency by disrupting the liposomes with a suitable solvent (e.g., methanol) and quantifying the this compound content using HPLC.

Visualization of Workflows and Signaling Pathways

Experimental Workflows

experimental_workflow cluster_np Nanoparticle Formulation cluster_sd Solid Dispersion Formulation cluster_lipo Liposome Formulation np1 Dissolve this compound & Zein in Ethanol np3 Mix & Homogenize np1->np3 np2 Dissolve Sodium Caseinate in Water np2->np3 np4 Solvent Evaporation np3->np4 np5 Purify & Lyophilize np4->np5 sd1 Dissolve this compound & Carriers in Ethanol sd2 Solvent Evaporation sd1->sd2 sd3 Dry, Mill & Sieve sd2->sd3 lipo1 Dissolve this compound & Lipids in Solvent lipo2 Form Thin Film (Rotovap) lipo1->lipo2 lipo3 Hydrate Film lipo2->lipo3 lipo4 Size Reduction (Sonication/Extrusion) lipo3->lipo4 lipo5 Purify lipo4->lipo5

Caption: General workflows for nanoparticle, solid dispersion, and liposome formulation.

Signaling Pathways Modulated by this compound/Astilbin

Astilbin has been shown to exert its anti-inflammatory and immunomodulatory effects by targeting several key signaling pathways. Given their structural identity, it is highly probable that this compound engages similar molecular targets.

signaling_pathway iso This compound pi3k PI3K iso->pi3k mapk MAPK Pathway (p38, ERK, JNK) iso->mapk akt Akt pi3k->akt nfkb_p NF-κB Pathway akt->nfkb_p inflammation_p Inflammatory Cytokines (IL-1β, TNF-α, IL-6) nfkb_p->inflammation_p ap1 AP-1 mapk->ap1 inflammation_m Inflammatory Mediators ap1->inflammation_m

Caption: Putative signaling pathways modulated by this compound.[5]

Conclusion

The protocols and data presented herein provide a comprehensive guide for researchers aiming to overcome the biopharmaceutical challenges associated with this compound. By leveraging formulation strategies such as nanoparticles, solid dispersions, and liposomes, it is possible to significantly enhance the oral bioavailability of this promising therapeutic agent. The experimental designs are based on robust studies of the closely related stereoisomer, astilbin, and offer a rational starting point for the formulation development of this compound. Further optimization and in vivo pharmacokinetic studies will be crucial to validating these approaches for this compound specifically.

References

Application Notes and Protocols for Assessing the Antioxidant Capacity of Isoastilbin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoastilbin, a dihydroflavonol glycoside, is a natural flavonoid found in various medicinal plants. Like its stereoisomer astilbin, this compound is recognized for its potential health benefits, including its antioxidant properties. The evaluation of the antioxidant capacity of this compound is crucial for understanding its mechanisms of action and for its potential development as a therapeutic agent.

This document provides detailed application notes and experimental protocols for assessing the antioxidant capacity of this compound using common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay. Additionally, it outlines the Nrf2-mediated signaling pathway, a key mechanism through which this compound may exert its antioxidant effects.

Data Presentation

The antioxidant capacity of this compound can be quantified and compared using various assays. While specific experimental values for pure this compound are not widely available in published literature, the following tables illustrate how such data would be presented. Researchers generating new data on this compound can use this format for clear and concise reporting.

Table 1: Radical Scavenging Activity of this compound

CompoundDPPH Assay IC50 (µg/mL)ABTS Assay IC50 (µg/mL)
This compoundData not availableData not available
Trolox (Standard)Reference valueReference value
Ascorbic Acid (Standard)Reference valueReference value

IC50 value is the concentration of the antioxidant required to scavenge 50% of the initial radicals.

Table 2: Reducing Power and Oxygen Radical Absorbance Capacity of this compound

CompoundFRAP Value (µM Fe(II) Equivalent/µM)ORAC Value (µM Trolox Equivalent/µM)
This compoundData not availableData not available
Trolox (Standard)Reference value1.0

FRAP value indicates the ability of an antioxidant to reduce ferric iron. ORAC value measures the scavenging capacity against peroxyl radicals.

Experimental Protocols

The following are detailed protocols for the four key antioxidant capacity assays. These protocols are generalized for a pure compound like this compound and should be optimized for specific laboratory conditions.

DPPH Radical Scavenging Assay

Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • Trolox or Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle and at 4°C.

  • Preparation of Sample and Standard Solutions:

    • Dissolve this compound in methanol to prepare a stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions of the this compound stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare a similar concentration range for the positive control (Trolox or Ascorbic acid).

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of this compound or the standard to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation and Measurement:

    • Incubate the microplate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

    • Plot the scavenging activity (%) against the concentration of this compound to determine the IC50 value.

ABTS Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS) or Ethanol

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution:

    • Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.

    • Prepare a similar concentration range for the Trolox standard.

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of this compound or the standard to the wells.

  • Incubation and Measurement:

    • Incubate the microplate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of ABTS•+ scavenging activity using the formula provided for the DPPH assay.

    • Determine the IC50 value from the plot of scavenging activity versus concentration.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Materials:

  • This compound

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)

  • Ferric chloride (FeCl₃)

  • Sodium acetate

  • Acetic acid

  • Hydrochloric acid (HCl)

  • Ferrous sulfate (FeSO₄·7H₂O) (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare 300 mM acetate buffer (pH 3.6).

    • Prepare 10 mM TPTZ solution in 40 mM HCl.

    • Prepare 20 mM FeCl₃ solution in water.

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP reagent. Warm the reagent to 37°C before use.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound and serial dilutions.

    • Prepare a standard curve using different concentrations of FeSO₄·7H₂O (e.g., 100 to 2000 µM).

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

    • Add 20 µL of the different concentrations of this compound or the ferrous sulfate standard to the wells.

  • Incubation and Measurement:

    • Incubate the microplate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Calculate the FRAP value of this compound by comparing the change in absorbance in the sample wells with the standard curve of ferrous sulfate. The results are expressed as µM of Fe(II) equivalents per µM of this compound.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (as a standard)

  • Phosphate buffer (75 mM, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Preparation of Reagents:

    • Prepare a fluorescein stock solution (e.g., 4 µM) in phosphate buffer and store it at 4°C in the dark. Dilute this stock to a working solution before use.

    • Prepare an AAPH solution (e.g., 240 mM) in phosphate buffer. Prepare this solution fresh for each assay.

    • Prepare a Trolox stock solution and serial dilutions in phosphate buffer for the standard curve.

  • Preparation of Sample Solutions:

    • Prepare a stock solution of this compound and serial dilutions in phosphate buffer.

  • Assay:

    • Add 150 µL of the fluorescein working solution to each well of a 96-well black microplate.

    • Add 25 µL of the different concentrations of this compound, Trolox standard, or phosphate buffer (for the blank) to the wells.

    • Incubate the plate at 37°C for 10 minutes in the microplate reader.

  • Measurement:

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately start recording the fluorescence every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculation:

    • Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.

    • Subtract the AUC of the blank from the AUC of the standards and samples to obtain the net AUC.

    • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of this compound from the standard curve and express it as µM of Trolox equivalents per µM of this compound.

Signaling Pathway and Experimental Workflows

Nrf2-Mediated Antioxidant Response

This compound is thought to exert some of its antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination & Degradation (Basal) Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralizes

Nrf2-mediated antioxidant signaling pathway.
Experimental Workflow for Antioxidant Capacity Assays

The general workflow for the spectrophotometric antioxidant assays described above is summarized in the following diagram.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition and Analysis A Prepare Reagents (DPPH, ABTS•+, FRAP, Fluorescein, AAPH) D Dispense Reagents, Samples, and Standards into 96-well plate A->D B Prepare this compound Stock and Serial Dilutions B->D C Prepare Standard Stock and Serial Dilutions (Trolox, Ascorbic Acid, FeSO4) C->D E Incubate at Specific Temperature and Time D->E F Measure Absorbance or Fluorescence with Microplate Reader E->F G Calculate % Inhibition or AUC F->G H Plot Standard Curve and Determine IC50 or Equivalence Values G->H

General workflow for in vitro antioxidant assays.

References

Troubleshooting & Optimization

Improving the extraction efficiency of Isoastilbin from raw plant material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction efficiency of Isoastilbin from raw plant materials.

Frequently Asked Questions (FAQs)

Q1: What are the common plant sources for this compound extraction?

A1: this compound, a stereoisomer of astilbin, is a dihydroflavonol glycoside found in several medicinal plants. The most common sources include the rhizomes of Smilax glabra and the leaves of Engelhardia roxburghiana. It can also be found in Lysiphyllum strychnifolium stems and the leaves and twigs of Cratoxylum arborescens.[1]

Q2: Which extraction methods are most effective for this compound?

A2: Several methods can be used to extract this compound, each with its own advantages and disadvantages. Conventional methods include maceration and heat reflux extraction. Modern, more efficient techniques include Ultrasonic-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).[2][3][4] UAE and MAE are often preferred for their shorter extraction times and higher efficiency.[3][5][6]

Q3: What is the optimal solvent for this compound extraction?

A3: Ethanol and methanol, often in aqueous solutions, are the most commonly used solvents for extracting flavonoids like this compound.[7] A study on the extraction of astilbin, an isomer of this compound, from Smilax glabra found that a 60% ethanol concentration yielded the best results.[8][9] Another study on microwave-assisted extraction of astilbin determined that a water:methanol (40:60) mixture was the most effective solvent.[6] The choice of solvent can significantly impact the extraction yield.

Q4: How do pH and temperature affect the stability of this compound during extraction?

A4: this compound's stability is significantly influenced by both pH and temperature. Like its isomer astilbin, it is prone to isomerization and degradation under certain conditions. Astilbin is known to be unstable in alkaline solutions (pH 8-10), with degradation accelerating as the pH rises.[10][11] It is more stable in a neutral pH range (pH 6-7).[10] High temperatures can also lead to degradation. For instance, during the concentration of an extract at 75°C in an alkaline solution, the recovery of astilbin decreased rapidly.[10][12] Therefore, it is crucial to control these parameters to prevent loss of the target compound.

Q5: How can I purify the crude this compound extract?

A5: After extraction, the crude product contains various impurities. Common purification techniques include recrystallization and chromatography.[13][14] High-speed counter-current chromatography has been successfully used to separate astilbin and this compound from a crude extract of Smilax glabra.[15][16] Recrystallization is a widely used method for purifying solid organic compounds by dissolving the crude extract in a hot solvent and allowing it to cool, during which the purified compound crystallizes out, leaving impurities in the solution.[13][14]

Troubleshooting Guides

Issue 1: Low Extraction Yield
Potential Cause Recommended Solution
Incomplete Cell Wall Disruption Ensure the raw plant material is ground into a fine powder to increase the surface area for solvent penetration. For methods like UAE, ensure adequate ultrasonic power is applied to facilitate cell wall disruption.[5][17]
Inappropriate Solvent Choice The polarity of the solvent is crucial. Experiment with different concentrations of ethanol or methanol in water to find the optimal mixture for your plant material. A 60% ethanol solution is a good starting point for Smilax glabra.[8][9]
Suboptimal Extraction Parameters Optimize extraction time, temperature, and solid-to-liquid ratio. For heat-sensitive compounds like this compound, avoid excessively high temperatures. For UAE, parameters like ultrasonic power and frequency need to be optimized.[18][19]
Degradation of this compound Control the pH of the extraction medium, keeping it neutral or slightly acidic to prevent degradation.[10][20] Avoid prolonged exposure to high temperatures.[10][12]
Insufficient Mixing/Agitation Ensure continuous and thorough mixing during extraction to facilitate mass transfer of the target compound from the plant material to the solvent.
Issue 2: High Levels of Impurities in the Extract
Potential Cause Recommended Solution
Co-extraction of Unwanted Compounds Adjust the polarity of the solvent. A more selective solvent system can reduce the extraction of undesirable compounds. Consider a pre-extraction step with a non-polar solvent like hexane to remove lipids and other non-polar impurities before the main extraction.
Formation of Emulsions Emulsions can trap impurities. To break them, you can try adding brine (salting out), changing the pH, or using centrifugation.[21] Gentle swirling instead of vigorous shaking during liquid-liquid partitioning can also prevent emulsion formation.[21]
Inadequate Filtration Use a finer filter paper or a multi-layered filtration setup to remove particulate matter effectively after extraction.
Thermal Degradation Products If using heat reflux or MAE, ensure the temperature and duration are not excessive, as this can lead to the degradation of this compound and the formation of other compounds.
Issue 3: Difficulty with Post-Extraction Processing
Potential Cause Recommended Solution
Poor Phase Separation in Liquid-Liquid Extraction This can be due to the formation of emulsions or similar polarities of the two phases. Adding salt to the aqueous phase can increase its polarity and improve separation.[21]
Difficulty in Crystallization Supersaturation may be the issue. Try scratching the inside of the flask with a glass rod to induce crystal formation. Seeding the solution with a tiny crystal of pure this compound can also initiate crystallization. Ensure the solution is not cooled too rapidly.[13]
Loss of Compound During Solvent Evaporation Use a rotary evaporator under reduced pressure to remove the solvent at a lower temperature, which minimizes the risk of thermal degradation.[22]

Data Presentation

Table 1: Comparison of Different Extraction Methods for Flavonoids (General)

Method Typical Time Solvent Consumption Relative Yield Advantages Disadvantages
Maceration 2 - 72 hours[23]High[3]LowerSimple, requires minimal equipment.[23]Time-consuming, lower efficiency.[3]
Heat Reflux 1 - 4 hoursModerateModerate to HighBetter extraction efficiency than maceration.[4]Can degrade thermally sensitive compounds.
Ultrasonic-Assisted Extraction (UAE) 10 - 60 minutes[5]Low to Moderate[18]HighFast, efficient, suitable for thermolabile compounds.[5][18]Requires specialized equipment.
Microwave-Assisted Extraction (MAE) 5 - 30 minutes[23]Low[2]HighVery fast, highly efficient, less solvent needed.[2][6]Requires specialized microwave equipment.

Table 2: Optimized Parameters for Astilbin (this compound Isomer) Extraction

Plant Source Method Solvent Temperature Time Solid:Liquid Ratio Yield Reference
Smilax glabra (rhizome)Heat Reflux60% Ethanol73.63 °C40 min1:29.89 g/mL15.05 mg/g[8][9]
Lysiphyllum strychnifolium (stems)MAEWater:Methanol (40:60)~72 °C6 cycles1:5 g/mL15.15%[6]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Dry the raw plant material (e.g., Smilax glabra rhizomes) at a controlled temperature (e.g., 50-60°C) to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 500 mL flask.

    • Add 300 mL of 60% ethanol (solid-to-liquid ratio of 1:30 g/mL).

    • Place the flask in an ultrasonic bath or use an ultrasonic probe.

    • Sonicate at a specified frequency (e.g., 40 kHz) and power (e.g., 250 W) for 40 minutes at a controlled temperature of 60°C.

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate using a rotary evaporator at 50°C under reduced pressure to remove the ethanol.

  • Purification: The resulting aqueous solution can be further purified using liquid-liquid extraction with a solvent like ethyl acetate, followed by techniques such as column chromatography or recrystallization to isolate pure this compound.

Protocol 2: Heat Reflux Extraction of this compound
  • Sample Preparation: Prepare the dried and powdered plant material as described in the UAE protocol.

  • Extraction:

    • Place 10 g of the powdered material in a round-bottom flask.

    • Add 300 mL of 60% ethanol.

    • Set up a reflux apparatus and heat the mixture to the boiling point of the solvent.

    • Maintain the reflux for 2 hours.

  • Filtration: Cool the mixture to room temperature and filter it through Whatman No. 1 filter paper.

  • Concentration and Purification: Follow the same steps for concentration and purification as outlined in the UAE protocol.

Visualizations

experimental_workflow raw_material Raw Plant Material (e.g., Smilax glabra) drying Drying (50-60°C) raw_material->drying grinding Grinding (40-60 mesh) drying->grinding extraction Extraction (UAE or Heat Reflux) grinding->extraction filtration Filtration extraction->filtration filtrate Crude Extract (Filtrate) filtration->filtrate concentration Solvent Evaporation (Rotary Evaporator) filtrate->concentration purification Purification (e.g., Chromatography, Recrystallization) concentration->purification This compound Pure this compound purification->this compound

Caption: Experimental workflow for this compound extraction.

signaling_pathway cluster_cell Cell cluster_pathways Signaling Pathways This compound This compound pi3k_akt PI3K/Akt Pathway This compound->pi3k_akt mapk MAPK Pathway This compound->mapk nfkb NF-κB Pathway This compound->nfkb ppar PPARγ Pathway This compound->ppar inflammation Inflammatory Response (e.g., TNF-α, IL-6 production) pi3k_akt->inflammation mapk->inflammation nfkb->inflammation ppar->inflammation

Caption: Anti-inflammatory signaling pathways modulated by this compound.

References

Technical Support Center: Optimizing HPLC Separation of Isoastilbin and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the chromatographic separation of Isoastilbin from its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of Astilbin that I need to separate from this compound?

Astilbin has four common stereoisomers that often coexist in natural plant extracts. These are Astilbin (2R, 3R), Neoastilbin (2S, 3S), this compound (2R, 3S), and Neothis compound (2S, 3R).[1] Due to their structural similarities, separating these isomers, particularly this compound, can be challenging and requires optimized HPLC methods.

Q2: What is the most effective type of HPLC column for separating this compound and its isomers?

Reversed-phase (RP) HPLC columns are the most widely used for separating flavonoid isomers like this compound.[2][3] Specifically, C18 columns are a common and effective choice.[3][4] For enhanced selectivity with aromatic compounds, a Phenyl-type column could also be considered.[5] The choice of a specific column will also depend on the particle size and column dimensions, which affect efficiency and analysis time.

Q3: What are typical mobile phase compositions for this separation?

A gradient elution using a two-solvent system is standard for separating flavonoid isomers.[3][6][7] The mobile phase typically consists of:

  • Solvent A: An aqueous phase, often water with a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape and resolution.[2][6]

  • Solvent B: An organic solvent such as acetonitrile or methanol.[2][3][8] Acetonitrile is often preferred due to its lower viscosity and better UV transparency.[9]

The gradient involves gradually increasing the proportion of the organic solvent (Solvent B) to elute the compounds from the column.

Q4: What are the key parameters to optimize for better separation of this compound and its isomers?

Optimizing the separation of closely related isomers like this compound requires careful adjustment of several parameters:

  • Mobile Phase Composition: The ratio of organic solvent to the aqueous phase, the type and concentration of the acid modifier, and the choice of organic solvent (acetonitrile vs. methanol) are critical.[7][8]

  • Column Temperature: Temperature affects solvent viscosity and the selectivity of the separation.[2][6] An optimal temperature, often between 25°C and 40°C, can significantly improve resolution.[2][3][10]

  • Flow Rate: The flow rate of the mobile phase influences analysis time, resolution, and column efficiency.[8][10] Lower flow rates can enhance resolution but will increase the run time.[3]

  • pH of the Mobile Phase: For ionizable compounds, the pH of the mobile phase is crucial as it affects the ionization state of the analytes and thus their retention.[8][11]

Troubleshooting Guide

Issue 1: Poor resolution between this compound and its isomers.

Q: My chromatogram shows overlapping or poorly separated peaks for this compound and its isomers. What should I do?

A: Poor resolution is a common issue when separating isomers. Here are several steps you can take to improve it:

  • Optimize the Mobile Phase Gradient:

    • Slower Gradient: A shallower gradient (a slower increase in the organic solvent percentage) can increase the separation between closely eluting peaks.

    • Solvent Type: If you are using methanol, switching to acetonitrile, or vice versa, can alter the selectivity of the separation.[8]

    • pH Adjustment: Small changes in the mobile phase pH can significantly impact the retention of ionizable flavonoids.[12] Ensure your buffer concentration is adequate, typically not lower than 5 mM.

  • Adjust the Column Temperature:

    • Increasing or decreasing the column temperature can affect selectivity.[6] Experiment with temperatures in the range of 25-40°C to find the optimal condition for your separation.[2][3]

  • Lower the Flow Rate:

    • Reducing the flow rate gives the analytes more time to interact with the stationary phase, which can lead to better resolution.[8] However, this will also increase the analysis time.

  • Try a Different Column:

    • If optimizing the mobile phase and other parameters doesn't work, consider a column with a different stationary phase chemistry (e.g., a Phenyl column for aromatic isomers[5]) or a column with a smaller particle size for higher efficiency.

Issue 2: Peak Tailing or Fronting.

Q: The peaks for my isomers are not symmetrical. What causes this and how can I fix it?

A: Asymmetrical peaks can be caused by several factors. Here’s how to troubleshoot them:

  • Check Mobile Phase pH: An incorrect mobile phase pH can cause peak tailing for ionizable compounds. Adjusting the pH can improve peak shape.[9]

  • Column Contamination or Degradation: The column may be contaminated with strongly retained sample components, or the stationary phase may be degrading. Flushing the column with a strong solvent can help.[13] If the problem persists, the column may need to be replaced.

  • Sample Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and injecting a smaller volume.

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak shape problems.[13] Ideally, dissolve your sample in the initial mobile phase.

Issue 3: Fluctuating Retention Times.

Q: The retention times for this compound and its isomers are not consistent between runs. What could be the issue?

A: Unstable retention times can compromise the reliability of your analysis. Consider these potential causes:

  • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[14] It is recommended to pass at least 10 column volumes of the mobile phase for equilibration.[14]

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause. Prepare fresh mobile phase for each analysis and ensure accurate measurement of the components. Degassing the mobile phase is also important to prevent bubble formation in the pump.[9]

  • Pump Issues: Leaks in the pump seals or air bubbles in the pump head can cause flow rate fluctuations, leading to shifting retention times.

  • Temperature Fluctuations: Inconsistent column temperature can lead to variable retention times. Use a column oven to maintain a stable temperature.

Issue 4: High System Backpressure.

Q: The backpressure on my HPLC system is higher than normal. What should I do?

A: High backpressure can damage your column and pump. It is important to identify and resolve the issue promptly.

  • Blocked Column Frit: The inlet frit of the column can become blocked with particulate matter from the sample or mobile phase.[13] Try back-flushing the column (if the manufacturer allows) or replacing the frit.

  • Contamination: Strongly adsorbed compounds from the sample can build up on the column, leading to increased pressure.[13] Use a guard column to protect the analytical column from contaminants.[12]

  • Precipitation: Buffer salts can precipitate in the mobile phase if the organic solvent concentration becomes too high. Ensure your buffer is soluble in the entire mobile phase gradient.

  • System Blockage: Check for blockages in other parts of the system, such as tubing, the injector, or detector flow cell.

Experimental Protocols and Data

Optimized HPLC Method for Astilbin Separation

The following table summarizes an optimized HPLC method for the separation of Astilbin, which can be adapted for the separation of its isomers.[10]

ParameterOptimized Condition
Column Luna 5u C18(2) 100A (150 x 4.6 mm, 5 µm)
Mobile Phase A: 2% v/v Acetic Acid in WaterB: Acetonitrile (ACN)
Gradient 19% ACN at t0–t15
Flow Rate 0.8 mL/min
Column Temperature 25°C
Detection Wavelength 290 nm
Injection Volume 10 µL
Comparative Data for Flavonoid Isomer Separation

This table presents data on the separation of flavonoid isomers under different mobile phase conditions, highlighting the importance of the organic solvent choice.[2]

Isomer PairMobile Phase (Solvent B)Resolution (Rs)
Orientin / IsoorientinAcetonitrile1.89
Orientin / IsoorientinMethanol1.65
Vitexin / IsovitexinAcetonitrile2.13
Vitexin / IsovitexinMethanol1.98

A resolution value (Rs) greater than 1.5 indicates baseline separation.[2]

Visualized Workflows and Logic

HPLC Method Development Workflow

HPLC_Workflow cluster_prep Preparation cluster_dev Method Development cluster_opt Optimization cluster_final Finalization start Define Separation Goal (Separate this compound & Isomers) col_select Select Column (e.g., C18, Phenyl) start->col_select mp_select Select Mobile Phase (Acidified Water & ACN/MeOH) col_select->mp_select initial_run Perform Initial Run (Scouting Gradient) mp_select->initial_run eval_res Evaluate Resolution and Peak Shape initial_run->eval_res opt_gradient Optimize Gradient eval_res->opt_gradient Resolution < 1.5 validate Validate Method (Robustness, Accuracy) eval_res->validate Resolution > 1.5 opt_temp Optimize Temperature opt_gradient->opt_temp opt_flow Optimize Flow Rate opt_temp->opt_flow opt_flow->eval_res final_method Final Optimized Method validate->final_method

Caption: Workflow for developing an HPLC method for isomer separation.

Troubleshooting Decision Tree for Poor Resolution

Troubleshooting_Resolution start Problem: Poor Resolution (Overlapping Peaks) q1 Is the gradient shallow enough? start->q1 a1_no Decrease gradient slope (e.g., 1%/min slower) q1->a1_no No q2 Is the temperature optimized? q1->q2 Yes a1_no->q2 a2_no Test different temperatures (e.g., ±5°C increments) q2->a2_no No q3 Is the flow rate optimal? q2->q3 Yes a2_no->q3 a3_no Decrease flow rate q3->a3_no No q4 Have you tried a different organic solvent? q3->q4 Yes a3_no->q4 a4_no Switch from MeOH to ACN or vice-versa q4->a4_no No end_solution Consider a different column (e.g., different chemistry or smaller particle size) q4->end_solution Yes a4_no->end_solution

Caption: Decision tree for troubleshooting poor HPLC peak resolution.

References

Troubleshooting Isoastilbin degradation during sample preparation and analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with isoastilbin degradation during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a dihydroflavonol glycoside, a type of flavonoid found in various plants.[1] Like many flavonoids, this compound is susceptible to degradation, which can lead to inaccurate quantification and misinterpretation of experimental results.[2] Its stability is a significant concern during extraction, storage, and analysis.

Q2: What are the main factors that cause this compound degradation?

The primary factors contributing to the degradation of this compound and its isomers are pH, temperature, and the solvent used.[3] Alkaline conditions (pH 8-10) and elevated temperatures significantly accelerate its degradation.[4]

Q3: What are the primary degradation products of this compound?

The main degradation pathway for this compound is isomerization to its stereoisomers, which include astilbin, neoastilbin, and neothis compound.[4] This transformation is thought to occur through a chalcone intermediate.[5] While decomposition can also occur, isomerization is the more dominant degradation reaction, especially in neutral pH environments.[4]

Q4: How can I minimize this compound degradation during sample storage?

For long-term stability, plasma samples containing astilbin and its isomers should be stored at -80°C.[4] For short-term storage at room temperature (up to 8 hours), the degradation of these compounds in plasma has been found to be minimal.[4] It is also advisable to protect samples from light and to use appropriate storage containers.

Troubleshooting Guide

This guide addresses common problems encountered during the sample preparation and analysis of this compound.

Problem 1: Low or no recovery of this compound from my sample.

Possible Cause Troubleshooting Step
Degradation during extraction Optimize your extraction method. High temperatures and alkaline conditions can cause significant degradation.[4] Consider using methods like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can reduce extraction times and temperatures. For UAE, optimal conditions can include using 50-70% ethanol at a controlled temperature (e.g., below 60°C).
Inappropriate solvent The choice of solvent can impact stability. For astilbin, a closely related isomer, the stability follows the order: 50% ethanol > ethanol > methanol > 50% methanol > water.[3]
Degradation during solvent evaporation If your protocol involves evaporating the solvent, be aware that high temperatures can cause degradation, especially if the sample becomes alkaline.[4] Acidifying the sample with a small amount of acetic acid before evaporation can improve stability.[4]

Problem 2: Inconsistent or non-reproducible quantification of this compound.

Possible Cause Troubleshooting Step
Isomerization during analysis The mobile phase pH can influence the stability of this compound on the HPLC column. Using a slightly acidic mobile phase, such as one containing 0.1% acetic acid, can help to minimize on-column isomerization.
Sample degradation in the autosampler If the autosampler is not temperature-controlled, prolonged residence time can lead to degradation. If possible, use a cooled autosampler (e.g., 4°C).
Variability in sample preparation Ensure that all samples are treated identically and for the same duration, especially concerning exposure to heat and different pH conditions.

Problem 3: Appearance of unexpected peaks in the chromatogram.

Possible Cause Troubleshooting Step
Isomerization of this compound The unexpected peaks are likely the stereoisomers of this compound (astilbin, neoastilbin, neothis compound).[4] Confirm their identity by comparing their retention times with available standards, if possible. The isomerization process is a key degradation pathway.[4]
Sample matrix interference Perform a blank extraction of the matrix without the analyte to identify potential interfering peaks. Optimize the chromatographic method (e.g., gradient elution, different column) to improve the resolution between this compound and interfering peaks.

Quantitative Data on Stability

While specific quantitative kinetic data for this compound is limited, extensive studies on its isomer, astilbin, provide valuable insights into its stability. As stereoisomers that interconvert, their stability profiles are expected to be very similar.

Table 1: Stability of Astilbin (an isomer of this compound) in Different Conditions

ConditionRemaining Astilbin (%)Incubation TimeTemperatureReference
Simulated Intestinal Fluid (SIF, pH 6.8)78.6%4 hours37°C[6]
Simulated Gastric Fluid (SGF)~100%4 hours37°C[4]

Table 2: Half-life (t1/2) of Astilbin Degradation at Different pH and Temperatures

Note: This data is for astilbin and serves as a close approximation for this compound stability. The degradation follows first-order kinetics, with the rate increasing with higher pH and temperature.[3]

pHTemperature (°C)Half-life (t1/2)Reference
Qualitative TrendIncreasedDecreased[3]
Qualitative TrendDecreasedIncreased[3]
Alkaline (pH 8-10)-Rapidly decreases[4]
Neutral (pH 6-7)-Slow decomposition[4]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound from Plant Material

This protocol is a general guideline and should be optimized for your specific plant matrix.

  • Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).

  • Extraction Solvent: Prepare a solution of 50-70% ethanol in water.

  • Extraction Procedure:

    • Weigh approximately 1 gram of the powdered plant material into a flask.

    • Add the extraction solvent at a solid-to-liquid ratio of 1:20 to 1:30 (g/mL).

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C) to prevent thermal degradation.

    • After sonication, centrifuge the mixture to pellet the solid material.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet one or two more times to ensure complete extraction.

    • Combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.45 µm syringe filter before HPLC analysis.

Protocol 2: HPLC Analysis of this compound

This is a general HPLC method that can be adapted for the quantification of this compound.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Acetic Acid in Water

    • Solvent B: Acetonitrile or Methanol

  • Gradient Elution:

    • A gradient elution is often necessary to separate this compound from its isomers and other matrix components. An example gradient is:

      • 0-10 min: 10-30% B

      • 10-25 min: 30-50% B

      • 25-30 min: 50-10% B (return to initial conditions)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30°C

  • Detection: UV detection at approximately 291 nm.

  • Injection Volume: 10-20 µL

  • Quantification: Create a calibration curve using a certified reference standard of this compound.

Visualizations

cluster_degradation This compound Degradation Pathway This compound This compound (2R, 3S) Chalcone Chalcone Intermediate This compound->Chalcone Isomerization Astilbin Astilbin (2R, 3R) Chalcone->Astilbin Neoastilbin Neoastilbin (2S, 3S) Chalcone->Neoastilbin Neothis compound Neothis compound (2S, 3R) Chalcone->Neothis compound

Caption: Isomerization of this compound to its stereoisomers via a chalcone intermediate.

cluster_workflow Sample Preparation Workflow Start Start: Plant Material Grind Grind to Fine Powder Start->Grind Extract Ultrasonic-Assisted Extraction (e.g., 60% Ethanol, 45°C, 45 min) Grind->Extract Centrifuge Centrifuge Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect Filter Filter (0.45 µm) Collect->Filter Analyze HPLC Analysis Filter->Analyze

Caption: A typical workflow for the extraction of this compound from plant samples.

cluster_troubleshooting Troubleshooting Low this compound Recovery Problem Low/No this compound Recovery CheckExtraction Degradation during Extraction? Problem->CheckExtraction CheckEvaporation Degradation during Evaporation? Problem->CheckEvaporation CheckStorage Degradation during Storage? Problem->CheckStorage Solution_Extraction Optimize Extraction: - Lower Temperature - Use Milder Solvent - Reduce Time CheckExtraction->Solution_Extraction Yes Solution_Evaporation Optimize Evaporation: - Lower Temperature - Acidify Sample CheckEvaporation->Solution_Evaporation Yes Solution_Storage Optimize Storage: - Store at -80°C - Protect from Light CheckStorage->Solution_Storage Yes

Caption: Decision tree for troubleshooting low recovery of this compound.

References

Technical Support Center: Enhancing Isoastilbin's Aqueous Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the solubility challenges of Isoastilbin in aqueous media for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in working with this compound for in vitro assays?

A1: The main challenge is its low aqueous solubility. Like its stereoisomer Astilbin, this compound is a flavonoid glycoside that is only very slightly soluble in water, which can lead to precipitation in aqueous cell culture media and inaccurate assay results. For instance, the water solubility of Astilbin has been reported to be as low as 132.72 μg/mL.[1][2]

Q2: What is the most straightforward method to dissolve this compound for a quick in vitro experiment?

A2: The most common and direct method is to first dissolve this compound in an organic co-solvent, such as Dimethyl Sulfoxide (DMSO), and then dilute this stock solution into your aqueous assay buffer or cell culture medium.[3][4] It is crucial to keep the final concentration of the organic solvent low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity.[4]

Q3: Are there more advanced techniques to improve this compound's solubility for longer-term or more sensitive assays?

A3: Yes, several advanced methods can significantly enhance the aqueous solubility and stability of this compound. These include:

  • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can dramatically increase its water solubility.[5][6]

  • Solid Dispersion: Creating a solid dispersion of this compound in a water-soluble polymer can improve its dissolution rate.[7][8]

  • pH Adjustment: Modifying the pH of the solvent can improve the solubility of ionizable compounds. However, the stability of this compound at different pH values must be considered, as it can undergo isomerization or degradation, particularly in alkaline conditions.[9][10]

  • Nanoparticle Formulation: Reducing the particle size to the nanometer range increases the surface area, which can lead to enhanced dissolution rates and apparent solubility.[11][12][13]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution of DMSO stock in aqueous media. The concentration of this compound exceeds its solubility limit in the final aqueous solution. The final DMSO concentration may be too low to maintain solubility.1. Decrease the final concentration of this compound in the assay. 2. Prepare a more complex solvent system for your stock solution (e.g., DMSO/PEG300/Tween-80).[3] 3. Consider using a solubility-enhancing formulation like a cyclodextrin complex.[5]
Inconsistent assay results between experiments. This compound may be degrading or isomerizing in the stock solution or assay medium. Flavonoids can be unstable depending on pH and temperature.[9][10]1. Prepare fresh stock solutions for each experiment. 2. Store stock solutions at -80°C for long-term storage or -20°C for short-term storage, protected from light.[3] 3. Evaluate the stability of this compound in your specific assay conditions (pH, temperature, and medium components).[9]
Observed cellular toxicity at higher concentrations. The toxicity may be due to the compound itself, the organic solvent used for dissolution, or a combination of both.1. Always include a vehicle control (medium with the same final concentration of the solvent, e.g., DMSO) to assess solvent toxicity.[4] 2. Aim for a final DMSO concentration of less than 0.5%.[4] 3. If the compound is inherently toxic at the desired concentration, it may not be feasible for the intended assay.

Quantitative Data on Solubility Enhancement

The following tables summarize quantitative data on the solubility of Astilbin, a stereoisomer of this compound, which can serve as a reference.

Table 1: Solubility of Astilbin and its Isomer in Water

CompoundWater Solubility (µg/mL)Temperature (°C)
Astilbin132.7225
Neoastilbin217.1625
Data sourced from a comparative study on Astilbin and Neoastilbin.[1][2]

Table 2: Example of Solubility Enhancement with Cyclodextrin

CompoundFormulationSolubility Enhancement (fold)
Astilbinβ-Cyclodextrin microcapsules122.1
This demonstrates the potential of cyclodextrins to significantly increase solubility.[5]

Table 3: Recommended Solvent Formulations for In Vitro Use

ProtocolSolvent CompositionAchieved Solubility
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.67 mg/mL
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.67 mg/mL
310% DMSO, 90% Corn Oil≥ 1.67 mg/mL
These formulations were reported for this compound for in vivo use but can be adapted for in vitro stock preparation with appropriate dilution.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using a Co-solvent (DMSO)

Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution in aqueous media.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, use an ultrasonic bath for 5-10 minutes.[3] Gentle heating may also be applied, but be cautious of potential degradation.

  • Once fully dissolved, the stock solution can be stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[3]

  • When preparing for an assay, dilute the stock solution in the cell culture medium to the final desired concentration. Ensure the final DMSO concentration is non-toxic to the cells (ideally ≤ 0.1%, but not exceeding 0.5%).[4]

Protocol 2: Enhancing Aqueous Solubility with β-Cyclodextrin Complexation

Objective: To prepare an this compound-β-cyclodextrin inclusion complex to improve its aqueous solubility.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer (lyophilizer)

Procedure:

  • Molar Ratio Determination: Determine the desired molar ratio of this compound to β-CD (commonly 1:1 or 1:2).

  • Cyclodextrin Solution Preparation: Dissolve the calculated amount of β-CD in deionized water with continuous stirring.

  • Complex Formation: Slowly add the this compound powder to the β-CD solution while stirring. Continue stirring at room temperature for 24-48 hours to allow for complex formation.

  • Lyophilization: Freeze the resulting solution (e.g., at -80°C) and then lyophilize it for 48-72 hours until a dry powder is obtained. This powder is the this compound-β-CD inclusion complex.

  • Solubility Assessment: The aqueous solubility of the complex can be determined by adding an excess amount of the powder to water, stirring to reach equilibrium, centrifuging, and measuring the concentration of this compound in the supernatant using a suitable analytical method like HPLC.

Visualizations

experimental_workflow cluster_start Starting Material cluster_methods Solubility Enhancement Methods cluster_outcome Outcome for In Vitro Assay Isoastilbin_Powder This compound Powder (Poorly Soluble) Co_Solvent Co-Solvent Dissolution (e.g., DMSO) Isoastilbin_Powder->Co_Solvent Cyclodextrin Cyclodextrin Complexation Isoastilbin_Powder->Cyclodextrin Solid_Dispersion Solid Dispersion Isoastilbin_Powder->Solid_Dispersion Nanonization Nanonization Isoastilbin_Powder->Nanonization Aqueous_Solution Homogeneous Aqueous Solution for In Vitro Assay Co_Solvent->Aqueous_Solution Cyclodextrin->Aqueous_Solution Solid_Dispersion->Aqueous_Solution Nanonization->Aqueous_Solution

Caption: Workflow for enhancing the aqueous solubility of this compound.

troubleshooting_logic Start Precipitation Observed in Assay? Check_Conc Is this compound concentration too high? Start->Check_Conc Yes No_Issue No Precipitation Issue Start->No_Issue No Lower_Conc Action: Lower the final concentration. Check_Conc->Lower_Conc Yes Check_DMSO Is final DMSO concentration < 0.1%? Check_Conc->Check_DMSO No Success Problem Resolved Lower_Conc->Success Use_Enhancer Action: Use a solubility enhancer (e.g., Cyclodextrin, co-solvents). Check_DMSO->Use_Enhancer Yes Check_DMSO->Use_Enhancer No Use_Enhancer->Success

Caption: Troubleshooting logic for this compound precipitation in assays.

References

Overcoming challenges in Isoastilbin quantification due to matrix effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to isoastilbin quantification, with a particular focus on matrix effects in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound in biological matrices?

The primary challenges in the accurate quantification of this compound include:

  • Matrix Effects: Biological matrices such as plasma, urine, and tissue homogenates are complex mixtures of endogenous compounds (e.g., phospholipids, salts, proteins) that can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[1][2][3] This can result in inaccurate and irreproducible quantification.

  • Isomerization: this compound is one of four stereoisomers, including astilbin, neoastilbin, and neothis compound.[4] These isomers can coexist in plant extracts and may interconvert under certain conditions, such as changes in pH or temperature, making their individual quantification challenging. Astilbin and neoastilbin can isomerize into this compound and neothis compound, respectively.[4]

  • Low Bioavailability: Studies on the related compound astilbin have shown very low oral bioavailability (around 0.30%).[4] This implies that the concentration of this compound in systemic circulation after oral administration is likely to be very low, requiring highly sensitive analytical methods for detection and quantification.

  • Metabolism: Like other flavonoids, this compound is likely subject to metabolism in the body, leading to the formation of metabolites that may interfere with the quantification of the parent compound.

Q2: What is a matrix effect and how does it affect this compound quantification?

A matrix effect is the alteration of the ionization efficiency of an analyte, such as this compound, by the co-eluting components of the sample matrix.[1][3] This can lead to:

  • Ion Suppression: A decrease in the analyte signal, resulting in an underestimation of the this compound concentration.[2]

  • Ion Enhancement: An increase in the analyte signal, leading to an overestimation of the this compound concentration.

These effects can compromise the accuracy, precision, and sensitivity of the analytical method.[1]

Q3: How can I assess the matrix effect for my this compound assay?

The matrix effect can be quantitatively assessed using the post-extraction addition method .[1] This involves comparing the peak area of this compound in a sample prepared by spiking the analyte into a blank matrix extract to the peak area of this compound in a neat solution at the same concentration.

The Matrix Factor (MF) is calculated as follows:

MF = (Peak area in presence of matrix) / (Peak area in absence of matrix)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

To ensure the reliability of the assay, the matrix effect should be evaluated using at least six different lots of the biological matrix.[5] The coefficient of variation (CV) of the internal standard-normalized matrix factor should not be greater than 15%.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Poor peak shape or splitting High concentration of organic solvent in the injected sample.Evaporate the sample to dryness after extraction and reconstitute in a mobile phase with a lower organic solvent composition.
Co-elution with an interfering compound.Optimize the chromatographic conditions (e.g., gradient, column chemistry) to improve separation.
Inconsistent retention times Matrix components affecting the column chemistry.Implement a more rigorous sample clean-up procedure.
Inadequate column equilibration between injections.Increase the column equilibration time.
High variability in results (poor precision) Inconsistent matrix effects between samples.Use a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for variability.
Inefficient or variable sample extraction.Optimize the sample preparation method (e.g., pH, solvent choice, extraction time).
Low signal intensity (poor sensitivity) Significant ion suppression from the matrix.Improve sample clean-up to remove interfering components like phospholipids.
Sub-optimal mass spectrometry parameters.Optimize MS parameters (e.g., ionization source settings, collision energy).
Inaccurate quantification (poor accuracy) Uncorrected matrix effects.Use matrix-matched calibration standards or a stable isotope-labeled internal standard.
Isomerization of this compound during sample processing.Maintain consistent and controlled conditions (pH, temperature) throughout the sample preparation and analysis.

Experimental Protocols & Data

Experimental Workflow for Overcoming Matrix Effects

The following diagram illustrates a systematic workflow for identifying, assessing, and mitigating matrix effects during the development of an LC-MS/MS method for this compound quantification.

workflow Workflow for Mitigating Matrix Effects in this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_eval Matrix Effect Evaluation cluster_decision Decision & Optimization cluster_mitigation Mitigation Strategies start Biological Sample (e.g., Plasma) prep Sample Pre-treatment (e.g., Protein Precipitation, LLE, SPE) start->prep lcms LC-MS/MS Analysis prep->lcms data_acq Data Acquisition lcms->data_acq eval Assess Matrix Effect (Post-Extraction Spike Method) data_acq->eval calc_mf Calculate Matrix Factor (MF) eval->calc_mf decision MF within acceptable limits? calc_mf->decision optimize_prep Optimize Sample Prep (e.g., change SPE sorbent) decision->optimize_prep No optimize_lc Optimize Chromatography (e.g., change gradient) decision->optimize_lc No use_is Use Stable Isotope-Labeled IS decision->use_is No matrix_match Use Matrix-Matched Calibrants decision->matrix_match No end Validated Method decision->end Yes optimize_prep->prep optimize_lc->lcms use_is->end matrix_match->end

Workflow for Mitigating Matrix Effects.
Representative Sample Preparation Protocol (Liquid-Liquid Extraction)

This protocol is based on methods developed for the related compound, astilbin, and can be adapted for this compound.[6]

  • Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Protein Precipitation & Extraction:

    • To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled this compound or a structurally similar compound).

    • Add 500 µL of ethyl acetate (or another suitable organic solvent).

    • Vortex for 5 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the mixture at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the organic supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Representative LC-MS/MS Conditions

These conditions are based on a validated method for astilbin and can be optimized for this compound analysis.[6]

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column Shim-pack C18 (150 mm x 2.0 mm, 5 µm) or equivalent
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 95% A, linear gradient to 5% A over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.2 mL/min
Column Temperature 30°C
Injection Volume 10 µL
MS System Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Ionization Mode Negative Ion Mode
MRM Transitions To be determined by direct infusion of this compound standard. For astilbin, a precursor ion of m/z 449.1 and a product ion of m/z 285.0 are often monitored.
Ion Source Temp. 500°C
Ion Spray Voltage -4500 V
Quantitative Data Summary: Pharmacokinetics of Astilbin in Rats

Due to the limited availability of pharmacokinetic data for this compound, the following table summarizes key pharmacokinetic parameters for its isomer, astilbin, after oral and intravenous administration in rats. This data provides an indication of the expected pharmacokinetic behavior.

Parameter Oral Administration (12 mg/kg) Oral Administration (24 mg/kg) Intravenous Administration (6 mg/kg)
Cmax (ng/mL) 118.3 ± 45.7230.5 ± 88.1-
Tmax (h) 0.25 ± 0.00.25 ± 0.0-
AUC(0-t) (ng·h/mL) 136.8 ± 81.6298.7 ± 89.21089.7 ± 254.3
t1/2 (h) 1.68 ± 0.601.82 ± 0.421.34 ± 0.29
Absolute Bioavailability (%) 1.16 ± 0.691.27 ± 0.38-
Data adapted from Shi M, et al. J Pharm Pharmacol. 2020;72(8):1061-1071.[7][8]

Signaling Pathway Diagram

While this compound's mechanism of action is still under investigation, many flavonoids exert their effects through modulation of key signaling pathways involved in inflammation and oxidative stress. The diagram below illustrates a hypothetical signaling pathway that could be influenced by this compound, based on the known activities of similar flavonoids.

signaling_pathway Hypothetical Signaling Pathway Modulated by this compound cluster_stimulus Cellular Stress cluster_pathways Signaling Cascades cluster_response Cellular Response stimulus Oxidative or Inflammatory Stimulus nfkb NF-κB Pathway stimulus->nfkb mapk MAPK Pathway stimulus->mapk nrf2 Nrf2 Pathway stimulus->nrf2 inflammation Inflammatory Gene Expression (e.g., TNF-α, IL-6) nfkb->inflammation apoptosis Apoptosis mapk->apoptosis antioxidant Antioxidant Gene Expression (e.g., HO-1, GCLC) nrf2->antioxidant This compound This compound This compound->nfkb Inhibition This compound->nrf2 Activation

Hypothetical Signaling Pathway.

References

Best practices for the long-term storage and stability of Isoastilbin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the best practices for the long-term storage and stability of Isoastilbin. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C for up to 3 years.

Q2: How should I store this compound stock solutions?

A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For optimal stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions:

  • In DMSO: Store at -20°C for up to 6 months.

  • In Ethanol: Store at -20°C for up to 1 month.

Q3: What are the primary factors that affect the stability of this compound in solution?

A3: The main factors affecting this compound stability are pH and temperature. This compound is most stable in neutral to slightly acidic conditions (pH 6-7). Stability decreases significantly in alkaline conditions (pH > 7), leading to isomerization and degradation. Higher temperatures also accelerate the degradation process.

Q4: What is the main degradation pathway for this compound?

A4: The primary degradation pathway for this compound is isomerization. This compound can interconvert with its stereoisomers: astilbin, neoastilbin, and neothis compound. This process occurs through a chalcone intermediate, particularly under alkaline conditions and at elevated temperatures.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound.

Issue Possible Cause(s) Recommended Action(s)
Unexpectedly low experimental activity or inconsistent results. This compound may have degraded due to improper storage or handling.1. Verify Storage Conditions: Ensure that both solid and solution forms of this compound have been stored at the recommended temperatures and protected from light. 2. Check Solution Age: Use freshly prepared solutions whenever possible. Do not use stock solutions that have been stored beyond their recommended stability period. 3. Assess pH of Experimental Medium: Ensure the pH of your buffers and media is within the optimal range for this compound stability (pH 6-7). Avoid alkaline conditions.
Appearance of unknown peaks in HPLC analysis. These may be isomerization products (astilbin, neoastilbin, neothis compound) or other degradation products.1. Confirm Peak Identities: If possible, use reference standards for the other stereoisomers to confirm their presence. 2. Review Experimental Conditions: High temperatures or alkaline pH during sample preparation or analysis can induce isomerization. Consider adjusting your protocol to maintain neutral or slightly acidic pH and lower temperatures.
Precipitation observed in stock solution upon thawing. The solubility limit may have been exceeded, or the solvent may have absorbed moisture.1. Warm Gently: Warm the solution to room temperature and vortex to redissolve the precipitate. Sonication can also be used if necessary. 2. Use Anhydrous Solvents: Ensure that solvents like DMSO are anhydrous, as moisture can reduce solubility.

Quantitative Stability Data

The stability of this compound and its isomers is highly dependent on environmental conditions. The following tables summarize the available quantitative data on their stability.

Table 1: Stability of Astilbin and Neoastilbin in Simulated Gastrointestinal Fluids

CompoundFluidpHTemperature (°C)Incubation Time (hours)Remaining Compound (%)
AstilbinSGF1.2374~100
NeoastilbinSGF1.2374~100
AstilbinSIF6.837478.6
NeoastilbinSIF6.837488.3

SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid. Data extracted from a study on astilbin and neoastilbin, the stereoisomers of this compound.

Table 2: Influence of pH and Temperature on the Half-life (t1/2) of Astilbin

pHTemperature (°C)Half-life (t1/2, hours)
2.060181.8
7.060116.3
9.0601.8
7.040384.6
7.08018.2

Data from a study on astilbin, indicating the significant impact of pH and temperature on stability.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound and its Isomers

This protocol outlines a general approach for a stability-indicating HPLC method. Method optimization will be required for specific instrumentation and sample matrices.

  • Objective: To separate and quantify this compound from its potential degradation products and stereoisomers.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • Start with a low percentage of B, and gradually increase to elute the more non-polar compounds. A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 292 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or DMSO) and dilute with the mobile phase to the desired concentration.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

  • Objective: To generate potential degradation products of this compound under various stress conditions.

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl.

    • Incubate at 60°C for 2 hours.

    • Neutralize with 0.1 M NaOH.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH.

    • Incubate at room temperature for 30 minutes.

    • Neutralize with 0.1 M HCl.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% hydrogen peroxide.

    • Incubate at room temperature for 2 hours.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place solid this compound in an oven at 80°C for 24 hours.

    • Dissolve the sample in a suitable solvent.

    • Analyze by HPLC.

  • Photodegradation:

    • Expose a solution of this compound to UV light (254 nm) for 24 hours.

    • Analyze by HPLC.

Visualizations

G Troubleshooting Workflow for this compound Instability start Inconsistent Experimental Results Observed check_storage Verify Storage Conditions (Temperature, Light) start->check_storage check_solution Assess Solution Age and Freeze-Thaw Cycles check_storage->check_solution Correct improper_storage Correct Storage Practices: Store at -20°C, Protect from Light check_storage->improper_storage Incorrect check_ph Evaluate pH of Experimental Medium check_solution->check_ph Correct old_solution Prepare Fresh Solutions Aliquot to Avoid Freeze-Thaw check_solution->old_solution Incorrect improper_ph Adjust pH to Neutral/Slightly Acidic (pH 6-7) check_ph->improper_ph Alkaline re_experiment Repeat Experiment check_ph->re_experiment Optimal improper_storage->re_experiment old_solution->re_experiment improper_ph->re_experiment

Troubleshooting workflow for this compound instability.

G Isomerization Pathway of this compound This compound This compound (2R, 3S) chalcone Chalcone Intermediate This compound->chalcone pH > 7 Temp ↑ astilbin Astilbin (2R, 3R) astilbin->chalcone pH > 7 Temp ↑ neoastilbin Neoastilbin (2S, 3S) neoastilbin->chalcone pH > 7 Temp ↑ neothis compound Neothis compound (2S, 3R) neothis compound->chalcone pH > 7 Temp ↑

Resolving peak tailing and asymmetry issues in Isoastilbin chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Isoastilbin Chromatography

Welcome to the technical support center for this compound analysis. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you resolve common chromatographic issues, such as peak tailing and asymmetry, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are peak tailing and asymmetry, and how are they measured?

Peak tailing is a common chromatographic issue where a peak is not symmetrical, exhibiting a trailing edge that is longer or more drawn out than its leading edge.[1][2] In ideal chromatography, peaks should be symmetrical and Gaussian in shape.[3] Asymmetry compromises the accuracy of peak integration, reduces resolution between adjacent peaks, and can indicate underlying problems with your method or HPLC system.[3]

The degree of asymmetry is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . The USP (United States Pharmacopeia) tailing factor is a common metric, calculated as:

  • Tf = W₀.₀₅ / 2f

    • W₀.₀₅ : The width of the peak at 5% of its height.

    • f : The distance from the peak maximum to the leading edge of the peak at 5% height.[3]

A value of Tf = 1.0 indicates a perfectly symmetrical peak. Values greater than 1.2 are generally considered tailing, and values above 2.0 are often unacceptable for high-precision quantitative methods.[3][4]

Q2: My this compound peak is tailing. What are the most likely causes?

Peak tailing for flavonoids like this compound is typically caused by a combination of chemical and physical factors.

Primary Chemical Causes:

  • Secondary Silanol Interactions : This is the most common cause. This compound, having polar hydroxyl groups, can form secondary interactions with free, ionized silanol groups (Si-OH) on the surface of silica-based C18 columns.[4][5] These interactions create an additional retention mechanism, causing some analyte molecules to elute later and create a "tail".[2]

  • Incorrect Mobile Phase pH : If the mobile phase pH is close to the pKa of this compound's phenolic groups, the molecule can exist in both ionized and non-ionized forms, leading to peak distortion.[1][3] Furthermore, this compound is known to be unstable and degrades rapidly in alkaline solutions (pH 8-10), making pH control critical.[6]

  • Low Buffer Concentration : Insufficient buffer strength can fail to maintain a stable pH across the column, exacerbating tailing issues.[2][3]

Common Physical and System-Related Causes:

  • Column Overload : Injecting too much sample can saturate the stationary phase.[2][7]

  • Sample Solvent Mismatch : Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[3]

  • Column Degradation : An old or contaminated column, or one with a void at the inlet, can lead to poor peak shape for all compounds.[2][3][7]

  • Extra-Column Volume : Excessive dead volume in tubing, fittings, or the detector flow cell can cause band broadening and tailing.[1][8]

Q3: How can I optimize my mobile phase to eliminate peak tailing for this compound?

Mobile phase optimization is critical for achieving symmetrical peaks.

  • Use an Acidic Modifier : To prevent secondary silanol interactions, the mobile phase should be acidified.[8] Adding 0.1% formic acid or acetic acid is a standard practice for flavonoid analysis.[9][10] This suppresses the ionization of both the silanol groups on the stationary phase and the phenolic hydroxyls on this compound, leading to a single, well-defined retention mechanism.[11][12] One successful method for the related compound astilbin used 2% v/v acetic acid.[13]

  • Maintain a Low pH : For acidic compounds like flavonoids, the mobile phase pH should be at least 2 units below the analyte's pKa to ensure it remains in its protonated, non-ionized form.[11][12] This typically means operating in the pH range of 2.5 to 4.0.

  • Use a Buffer : If pH stability is a concern, incorporate a buffer like ammonium formate or ammonium acetate (typically 10-50 mM) into the aqueous portion of your mobile phase, especially for LC-MS applications.[3][14]

  • Optimize Organic Solvent : The choice and concentration of the organic modifier (acetonitrile or methanol) affect retention and peak shape.[3][15] Acetonitrile often provides sharper peaks due to its lower viscosity. A gradient elution, where the concentration of the organic solvent is increased over time, can also significantly improve peak shape.[16][17]

Q4: What type of HPLC column is best for this compound analysis?

Column choice is fundamental to preventing peak asymmetry.

  • Use End-Capped, High-Purity Silica Columns : Modern columns are manufactured with high-purity "Type B" silica, which has fewer metal contaminants and lower silanol activity.[5] Always choose a column that is "end-capped," a process that chemically treats most of the residual silanol groups to make them inert.[1]

  • Consider Polar-Embedded or Polar-Endcapped Phases : These columns have a polar group embedded near the base of the C18 chain. This feature provides additional shielding against residual silanols and can improve peak shape for polar compounds like this compound.[1][3]

  • Select Appropriate Dimensions : For high efficiency and sharp peaks, use columns with smaller particle sizes (e.g., <3 µm).[2] Column length (e.g., 150 mm) and internal diameter (e.g., 4.6 mm) should be chosen to balance resolution needs with analysis time and solvent consumption.[18]

Q5: Could my sample preparation be causing the peak tailing issues?

Yes, the sample itself can be a major source of peak shape problems.

  • Prevent Column Overload : If peaks are broad and tailing, try diluting your sample or reducing the injection volume.[2][3]

  • Match the Injection Solvent : Ideally, your sample should be dissolved in the initial mobile phase.[11] If a stronger solvent must be used for solubility, keep the injection volume as small as possible.[3]

  • Clean Up Complex Samples : If your this compound is in a complex matrix (e.g., a crude plant extract), interfering compounds can co-elute or irreversibly bind to the column, causing tailing.[4] Use a sample cleanup technique like Solid Phase Extraction (SPE) to remove these contaminants before injection.[1][2]

Troubleshooting Guides and Protocols

Systematic Troubleshooting Workflow

When encountering peak tailing, a logical approach can quickly identify the root cause. The following workflow guides you from initial observation to a targeted solution.

G start Observe this compound Peak Tailing (Tf > 1.2) q1 Are ALL peaks tailing or just this compound? start->q1 all_tail All Peaks Tailing: Likely a Physical Issue q1->all_tail All Peaks one_tail Only this compound Tailing: Likely a Chemical Interaction q1->one_tail Just this compound check_system 1. Check for Extra-Column Volume (tubing, fittings). 2. Check for Column Void / Blocked Frit. 3. Check Detector Settings. all_tail->check_system fix_system Action: Use shorter/narrower tubing. Replace column/frit. Reverse-flush column. check_system->fix_system check_chem Is the mobile phase acidified (pH 2.5-4)? one_tail->check_chem no_acid No check_chem->no_acid No yes_acid Yes check_chem->yes_acid Yes fix_ph Action: Add 0.1% Formic Acid or Acetic Acid to mobile phase. no_acid->fix_ph check_sample Is the sample concentrated or in a strong solvent? yes_acid->check_sample yes_sample Yes check_sample->yes_sample Yes no_sample No check_sample->no_sample No fix_sample Action: Dilute sample. Re-dissolve in mobile phase. yes_sample->fix_sample check_column Action: Use a modern, end-capped column. Consider a polar-embedded phase. Perform column regeneration. no_sample->check_column

Caption: A step-by-step workflow for troubleshooting this compound peak tailing.
Visualizing the Problem: Silanol Interactions

The diagram below illustrates how acidic mobile phase modifiers prevent the secondary chemical interactions responsible for peak tailing.

G cluster_0 Scenario 1: No Acidic Modifier (Peak Tailing) cluster_1 Scenario 2: With Acidic Modifier (Symmetrical Peak) silanol1 Ionized Silanol Group (on silica surface) -Si-O⁻ isoastilbin1 This compound Molecule (with -OH groups) interaction Secondary Interaction (e.g., H-bonding) isoastilbin1->interaction interaction->silanol1 peak1 Result: Asymmetrical, Tailing Peak interaction->peak1 silanol2 Protonated Silanol Group (on silica surface) -Si-OH no_interaction Interaction Blocked isoastilbin2 This compound Molecule (non-ionized) modifier Mobile Phase Modifier (e.g., H⁺ from Formic Acid) modifier->silanol2 protonates peak2 Result: Symmetrical, Gaussian Peak no_interaction->peak2

Caption: Mechanism of peak tailing reduction by an acidic mobile phase modifier.

Data & Protocols

Quantitative Data Summary

The tables below provide a quick reference for the causes of peak tailing and example parameters from a successful analysis of the related flavonoid, astilbin, which can serve as a starting point for method development.

Table 1: Common Causes and Solutions for this compound Peak Tailing

Cause Category Specific Problem Recommended Solution
Mobile Phase pH too high / near pKa Add 0.1-0.2% formic or acetic acid to lower pH to ~2.5-3.5.[9][10]
Insufficient buffering Use 10-50 mM volatile buffer (e.g., ammonium formate).[3]
Column Active residual silanols Use a high-purity, fully end-capped C18 column.[1][2]
Column contamination/void Flush column with strong solvent or replace if degraded.[2][3]
Sample Column overload Dilute the sample or reduce injection volume.[3]
Injection solvent mismatch Dissolve sample in a solvent weaker than or equal to the mobile phase.[3]
Matrix interference Implement a sample cleanup step like Solid Phase Extraction (SPE).[1]

| System | Extra-column dead volume | Use shorter, narrow-ID (e.g., 0.12 mm) tubing and check fittings.[3][8] |

Table 2: Example Optimized HPLC Parameters for Flavonoid (Astilbin) Analysis[13]

Parameter Optimized Value Metric Result
Column Luna 5u C18(2) 100A Asymmetry (As) 0.991 ± 0.005
(150 x 4.6 mm, 5 µm) Theoretical Plates (N) 10,945 ± 80
Mobile Phase ACN & 2% v/v Acetic Acid Resolution (Rs) 2.141 ± 0.024
Flow Rate 0.8 mL/min Retention Time (tR) 12.108 ± 0.010 min
Temperature 25°C k' (Retention Factor) 2.510 ± 0.003

| Detection | 290 nm | | |

Note: This data is for astilbin and serves as a validated starting point for this compound method development.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Symmetrical Peaks

  • Prepare Aqueous Phase (Solvent A): Add 1.0 mL of high-purity formic acid to 1 L of HPLC-grade water for a 0.1% solution. Filter through a 0.22 µm membrane and degas thoroughly.

  • Prepare Organic Phase (Solvent B): Use HPLC-grade acetonitrile.

  • Initial Conditions: Set up a gradient elution on your HPLC system. A good starting point is a linear gradient from 15% to 40% Solvent B over 20 minutes.

  • pH Check: Ensure the final pH of the aqueous phase is between 2.5 and 3.5. This is crucial for suppressing silanol activity.[8]

  • Test Injection: Inject your this compound standard and evaluate the peak shape.

  • Optimization:

    • If the peak still tails, consider increasing the acid concentration to 0.2% or switching to acetic acid.[13]

    • Adjust the gradient slope. A shallower gradient can sometimes improve peak shape and resolution.[16]

    • If using an isocratic method, systematically vary the percentage of Solvent B to find the optimal balance between retention time and peak symmetry.[15]

Protocol 2: Sample Cleanup with Solid Phase Extraction (SPE)

This protocol is for removing polar and non-polar interferences from a plant extract prior to this compound analysis.

  • Select Cartridge: Choose a C18 SPE cartridge. The sorbent mass depends on the sample concentration and volume.

  • Conditioning: Wash the cartridge with one column volume of methanol, followed by one column volume of HPLC-grade water. Do not let the sorbent bed go dry.

  • Loading: Dissolve the crude extract in a weak solvent (e.g., 5% methanol in water). Load the sample onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with one column volume of a weak organic solvent (e.g., 10% methanol) to elute very polar, interfering compounds.

  • Elution: Elute the target analyte, this compound, with a stronger solvent, such as 70-80% methanol or acetonitrile. Collect this fraction for analysis.

  • Evaporation and Reconstitution: Evaporate the collected fraction to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for HPLC injection. This step ensures solvent compatibility and can pre-concentrate the sample.[3]

References

Method refinement for accurate Isoastilbin measurement in plasma samples

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed troubleshooting, frequently asked questions (FAQs), and validated protocols for the accurate quantification of Isoastilbin in plasma samples. It is intended for researchers, scientists, and professionals in the field of drug development and pharmacokinetics.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am seeing low recovery of this compound from my plasma samples. What is the best extraction method?

A1: The choice of extraction method significantly impacts recovery. Three common methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This is often the most effective method for this compound and its isomers. Using methanol as the precipitation solvent has shown high recovery rates (often >85%).[1] Acetonitrile has been found to be less effective, causing immediate protein aggregation and lower recovery (<50%).[2]

  • Liquid-Liquid Extraction (LLE): LLE with solvents like ethyl acetate generally results in poor recovery for this class of compounds (<60%) and can be more time-consuming.[2]

  • Solid-Phase Extraction (SPE): While SPE can produce a cleaner sample by removing more matrix components compared to PPT, it may also have lower recovery if the sorbent and elution conditions are not perfectly optimized.[3] However, it can reduce baseline noise and improve sensitivity.[3]

Recommendation: Start with a protein precipitation method using methanol. If matrix effects or baseline noise are an issue, optimize an SPE method.[2][3]

Q2: My this compound signal is degrading over time. How stable is it in plasma?

A2: this compound and its isomers are relatively stable in plasma under typical laboratory conditions. However, improper storage can lead to degradation.

  • Short-Term (Room Temperature): Samples are generally stable for up to 8 hours at room temperature, with recoveries between 89% and 106%.[2][4]

  • Freeze-Thaw Cycles: The compounds are stable through at least three freeze-thaw cycles (-80°C to room temperature), with recoveries around 93-97%.[2]

  • Long-Term Storage: For long-term storage, samples should be kept at -80°C. They have been shown to be stable for at least four weeks under these conditions.[2] For very long-term preservation, plasma should be stored at -80°C.[5]

Troubleshooting Tip: If you suspect degradation, process samples immediately after thawing and keep them on ice or in a cooled autosampler. Always run quality control (QC) samples that have undergone the same storage and handling conditions as your study samples to monitor for potential stability issues.

Q3: I'm observing high background noise or shifting retention times in my LC-MS/MS analysis. What could be the cause?

A3: These issues are common in LC-MS/MS and often stem from contamination or mobile phase problems.[6]

  • Contamination: Contaminants can originate from solvents, sample extracts, or buildup in the LC system or mass spectrometer source.[7][8] This can cause high background noise and signal suppression (matrix effects).

    • Solution: Use high-purity, LC-MS grade solvents and additives.[8] Implement a robust sample preparation method like SPE to remove interfering matrix components.[7] Regularly flush the LC system and clean the MS ion source.[8]

  • Mobile Phase Issues: Inconsistent mobile phase preparation can lead to retention time shifts.[6] Using non-volatile buffers (e.g., phosphate) will contaminate the MS source; only volatile additives like formic acid or ammonium formate should be used.[7] Microbial growth can also occur in aqueous mobile phases, leading to system contamination.[8]

    • Solution: Prepare mobile phases fresh and consistently. Use volatile additives at the lowest effective concentration.[8] Filter aqueous mobile phases and do not store them for extended periods.

  • Column Health: Degradation of the analytical column can cause peak broadening, splitting, and retention time shifts.[6]

    • Solution: Use a guard column to protect the analytical column. Ensure the mobile phase pH is within the stable range for the column.

Q4: What are typical validation parameters I should expect for a robust this compound quantification method?

A4: A validated method ensures accuracy and precision. Based on published data for its isomers, you should aim for the following targets:

  • Linearity: A correlation coefficient (r²) of >0.999 over the desired concentration range.[3]

  • Lower Limit of Quantification (LLOQ): This is the lowest concentration that can be measured with acceptable precision and accuracy. For astilbin, LLOQs have been reported as low as 16.3 ng/mL.[2]

  • Accuracy & Precision: The accuracy should be within 85-115% (80-120% for LLOQ). The precision, measured as the relative standard deviation (RSD), should be less than 15% (<20% for LLOQ) for both intra-day and inter-day measurements.[3][9]

Quantitative Data Summary

The following tables summarize quantitative data from studies on Astilbin and Neoastilbin, which as stereoisomers, provide a strong reference for method development for this compound.

Table 1: Comparison of Plasma Pretreatment Methods

Method Precipitating/Extraction Solvent Mean Recovery (%) Reference
Protein Precipitation Methanol >85% [1][2]
Protein Precipitation Acetonitrile <50% [2]
Liquid-Liquid Extraction Ethyl Acetate <60% [2]

| Solid-Phase Extraction | C18 Cartridge | >68% |[3] |

Table 2: Method Validation and Performance Parameters

Parameter Typical Value Reference
Linearity (r²) >0.999 [3]
LLOQ (Lower Limit of Quantitation) 16.3 ng/mL [2]
LLOD (Lower Limit of Detection) 4.8 ng/mL [2]
Intra-day Precision (RSD) < 4.5% [3]
Inter-day Precision (RSD) < 7.3% [3]

| Accuracy | 90.0% - 112.6% |[3] |

Table 3: Plasma Stability Assessment

Condition Duration Mean Recovery (%) Reference
Room Temperature 2 - 8 hours 89.2% - 106.2% [2][4]
Freeze-Thaw Cycles 3 Cycles (-80°C to RT) ~95% [2]

| Long-Term Storage | 4 weeks at -80°C | ~89% |[2] |

Detailed Experimental Protocol: Protein Precipitation Method

This protocol is a refined starting point for this compound quantification in plasma.

1. Materials and Reagents

  • Blank plasma (with K2-EDTA as anticoagulant)[2]

  • This compound reference standard

  • Methanol (LC-MS Grade)

  • Internal Standard (IS) (e.g., a structurally similar, stable-isotope labeled compound or another flavonoid like resveratrol)

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

2. Preparation of Standards and QC Samples

  • Prepare a primary stock solution of this compound in methanol.

  • Prepare a working solution for spiking by diluting the stock solution.

  • Spike blank plasma with the working solution to create calibration standards (e.g., 10, 25, 50, 100, 250, 500 ng/mL) and quality control (QC) samples (e.g., Low, Mid, High).

3. Sample Preparation Workflow

  • Pipette 50 µL of plasma sample (unknown, standard, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold methanol containing the internal standard.[1][2] The 3:1 ratio of methanol to plasma is critical for efficient protein precipitation.[2]

  • Vortex the mixture vigorously for 2 minutes to ensure complete mixing and protein denaturation.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a clean autosampler vial for analysis.

4. Suggested LC-MS/MS Conditions

  • LC System: UHPLC or HPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, <2 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Methanol or Acetonitrile

  • Gradient Elution: A time-programmed gradient from low to high organic phase (B) is recommended to separate this compound from endogenous plasma components.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 5 - 10 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), likely in positive or negative mode (requires empirical testing).

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor > product ion transitions for this compound and the IS must be optimized by infusing the pure compounds.

Visualized Workflows and Pathways

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing plasma Plasma Sample (50 µL) add_is Add Methanol + IS (150 µL) plasma->add_is vortex Vortex (2 min) add_is->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms UHPLC-MS/MS Analysis supernatant->lcms acquisition Data Acquisition (MRM) lcms->acquisition integration Peak Integration acquisition->integration quant Quantification (Calibration Curve) integration->quant

Caption: Experimental workflow for this compound quantification in plasma.

signaling_pathway stimulus Apoptotic Stimulus (e.g., Oxidative Stress) bax Bax Activation stimulus->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cytc Cytochrome c Release mito->cytc apaf Apoptosome Formation (Apaf-1, Caspase-9) cytc->apaf cas3 Caspase-3 Activation (Executioner Caspase) apaf->cas3 apoptosis Apoptosis cas3->apoptosis iso This compound / Astilbin (Putative Action) iso->cas3 Inhibition

Caption: Putative signaling pathway modulated by this compound/Astilbin.

References

Strategies to minimize inter-experimental variability in Isoastilbin bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize inter-experimental variability in isoastilbin bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary bioactivities?

A1: this compound is a dihydroflavonol glycoside, a type of flavonoid found in plants like Smilax glabra Roxb. It is a stereoisomer of astilbin.[1] this compound is known for a range of bioactivities, including anti-inflammatory, antioxidant, neuroprotective, and antimicrobial effects.[2][3]

Q2: What are the common causes of variability in this compound bioassays?

A2: Inter-experimental variability in this compound bioassays can arise from several factors:

  • Compound Stability and Isomerization: this compound can isomerize to astilbin, neoastilbin, and neothis compound, especially under certain pH and temperature conditions. This can alter the bioactivity of the sample.[4][5]

  • Solubility Issues: As a flavonoid, this compound has limited aqueous solubility. Improper dissolution can lead to inconsistent concentrations in your experiments.

  • Inconsistent Cell Culture Conditions: Variations in cell passage number, seeding density, and growth media can significantly impact cellular responses to this compound.

  • Pipetting and Dilution Errors: Inaccurate liquid handling can lead to significant variations in the final concentration of this compound and other reagents.

  • Reagent Quality and Storage: The quality and storage conditions of reagents, including this compound itself, cell culture media, and assay kits, can affect results.

Q3: How should I prepare and store this compound stock solutions?

A3: For consistent results, proper preparation and storage of this compound stock solutions are critical.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound for in vitro studies.

  • Stock Solution Preparation:

    • Weigh out the required amount of high-purity this compound powder.

    • Dissolve in a small amount of DMSO to create a concentrated stock solution (e.g., 10 mM).

    • Ensure complete dissolution, using gentle warming (37°C) or sonication if necessary.[3]

  • Storage:

    • Store the stock solution in small aliquots to avoid repeated freeze-thaw cycles.

    • For long-term storage (up to 6 months), store at -80°C.

    • For short-term storage (up to 1 month), store at -20°C, protected from light.[2][3]

Troubleshooting Guides

Issue 1: Inconsistent Cell Viability/Cytotoxicity Results (e.g., using CCK-8 assay)
Observed Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seedingEnsure a homogenous cell suspension before seeding. Mix the cell suspension gently between pipetting.
Pipetting errorsCalibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Unexpectedly low cell viability in control wells Contamination (microbial or chemical)Practice aseptic techniques. Use fresh, sterile reagents.
Suboptimal cell healthUse cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase.
No dose-dependent effect of this compound Incorrect this compound concentrationVerify calculations for dilutions. Prepare fresh dilutions for each experiment.
This compound precipitationVisually inspect the media for precipitation after adding the this compound solution. If precipitation occurs, try a lower concentration or a different solvent system.
Cell density too high or too lowOptimize cell seeding density for the specific cell line and assay duration.
Issue 2: Variable Anti-Inflammatory Assay Results (e.g., measuring cytokines in LPS-stimulated macrophages)
Observed Problem Potential Cause Recommended Solution
Inconsistent cytokine levels (e.g., TNF-α, IL-6) in stimulated control wells Variation in LPS activityUse a new vial of LPS or test the activity of the current stock. Ensure consistent LPS concentration and incubation time.
Inconsistent cell responseStandardize the cell line and passage number. Ensure cells are not over-confluent.
Lack of inhibitory effect of this compound This compound degradationPrepare fresh this compound solutions for each experiment. Avoid prolonged exposure to light and non-optimal pH.
Suboptimal timing of treatmentOptimize the pre-incubation time with this compound before LPS stimulation.
High background in unstimulated wells Cell stress or contaminationHandle cells gently to minimize stress. Check for mycoplasma contamination.

Experimental Protocols

Cell Viability Assessment using CCK-8 Assay

This protocol is adapted from standard CCK-8 assay procedures.[6][7]

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Seed a 96-well plate with 100 µL of cell suspension per well at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Include wells with media only for background control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only wells) from all other readings.

    • Calculate cell viability as a percentage of the vehicle control:

      • Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control) * 100

Anti-Inflammatory Assay in LPS-Stimulated RAW264.7 Macrophages

This protocol is based on established methods for assessing anti-inflammatory activity.[8][9]

  • Cell Seeding:

    • Seed RAW264.7 macrophages in a 24-well plate at a density of 2 x 10⁵ cells/well in 500 µL of DMEM.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • This compound and LPS Treatment:

    • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

  • Sample Collection:

    • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

    • Store the supernatants at -80°C until analysis.

  • Cytokine Measurement (ELISA):

    • Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the concentration of each cytokine from the standard curve.

    • Express the results as a percentage of the LPS-stimulated control.

Data Presentation

Table 1: Stability of Astilbin (this compound Isomer) under Various Conditions

The degradation of astilbin follows first-order kinetics. The half-life (t₁/₂) is a key indicator of stability.

ConditionpHTemperature (°C)Half-life (t₁/₂) (hours)Reference
Aqueous Solution 5.060161.2[5][10]
7.06080.6[5][10]
9.06011.2[5][10]
7.08011.4[5][10]
7.01001.9[5][10]
Simulated Intestinal Fluid 6.837~13.5 (calculated from 78.6% remaining after 4h)[4]

Data for astilbin is presented as a proxy for this compound due to their structural similarity and shared degradation pathways through isomerization.

Table 2: Reported IC₅₀ Values for this compound and its Isomers
CompoundAssayTarget/Cell LineIC₅₀ (µM)Reference
This compoundGlucosyltransferase Inhibition-120.6 (54.3 µg/mL)[2][3]
This compoundCYP3A4 Inhibition-3.03[11]
This compoundCYP2D6 Inhibition-11.87[11]
AstilbinCYP3A4 Inhibition-2.63[11]
NeoastilbinCYP3A4 Inhibition-6.51[11]
NeoastilbinCYP2D6 Inhibition-1.48[11]
AstilbinCYP2D6 Inhibition-14.16[11]

Visualizations

Experimental Workflow for Cell Viability Assay

G cluster_0 Cell Viability Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add CCK-8 reagent D->E F Incubate for 1-4h E->F G Measure absorbance at 450nm F->G

Caption: A typical workflow for assessing cell viability using the CCK-8 assay.

Logical Flow for Troubleshooting Inconsistent Results

G A Inconsistent Bioassay Results B Check Compound Integrity (Purity, Solubility, Stability) A->B C Review Experimental Protocol (Pipetting, Dilutions, Timing) A->C D Assess Cell Culture Health (Passage, Contamination, Density) A->D E Verify Reagent Quality (Storage, Expiry Dates) A->E F Isomerization? Consider pH and temperature B->F G Precipitation? B->G H Human Error? C->H I Instrument Calibration? E->I

Caption: A logical troubleshooting guide for inconsistent bioassay results.

Simplified this compound Anti-inflammatory Signaling Pathway

G cluster_0 This compound's Anti-inflammatory Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK This compound This compound This compound->NFkB Inhibits This compound->MAPK Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines

Caption: this compound inhibits pro-inflammatory cytokine production via the NF-κB and MAPK signaling pathways.

References

Optimizing dosage and administration routes for in vivo Isoastilbin studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing dosage and administration routes for in vivo studies involving isoastilbin.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the oral bioavailability of this compound, and why is it so low?

A1: The oral bioavailability of this compound and its isomers, such as astilbin, is notably poor. Studies on astilbin in rats have reported absolute oral bioavailability values ranging from as low as 0.066% to around 2.01%, with many studies finding it to be less than 1.3%.[1][2][3] For instance, one study found the oral bioavailability of astilbin and neoastilbin in rats to be 0.30% and 0.28%, respectively.[1][4][5]

This poor bioavailability is attributed to several factors:

  • Low Water Solubility : this compound and its isomers are only very slightly soluble in water, which limits their dissolution in the gastrointestinal tract.[1][2][3][5]

  • Low Permeability : The absorption of these compounds is mainly through passive diffusion, which is inefficient.[2][3][5]

  • Instability : Astilbin and neoastilbin have shown some degradation in simulated intestinal fluid (SIF).[1][4][5]

  • Metabolism : Absorbed flavonoids often undergo extensive metabolism in intestinal cells and the liver.[5]

Q2: My oral gavage experiment is yielding inconsistent results. What can I do?

A2: Inconsistent results with oral administration are common due to this compound's low bioavailability. Here are some troubleshooting steps:

  • Optimize the Vehicle : Ensure this compound is properly suspended. A common vehicle is water or a suspension agent like carboxymethylcellulose sodium (CMC-Na). The particle size of the compound can affect absorption.

  • Consider Bioavailability Enhancers : Co-administration with absorption enhancers can be explored, though this requires careful validation. For example, formulating this compound into solid lipid nanoparticles (SLNs) has been shown to improve the bioavailability of similar flavonolignans.[6]

  • Switch Administration Route : If the research question does not strictly require oral administration, switching to an intraperitoneal (IP) or intravenous (IV) route will provide more consistent systemic exposure.[7] IP administration, in particular, offers higher bioavailability than the oral route for many small molecules.[7]

  • Check for Isomerization : this compound can isomerize into astilbin and other related compounds in vivo.[1][4][5] Ensure your analytical method can detect and quantify the primary isomers to get a complete pharmacokinetic picture.

Q3: What is a good starting dose for my in vivo mouse/rat study?

A3: The optimal dose depends on the animal model, disease context, and administration route. Based on published literature for the isomer astilbin, here are some reference points:

  • Oral Administration (Rats) : Doses of 12 mg/kg and 24 mg/kg have been used in pharmacokinetic studies.[2][3][8]

  • Oral Administration (Mice) : In a mouse model of Alzheimer's disease, this compound was administered for 28 days, leading to improved cognitive behaviors.[9] While the exact dosage from this study isn't specified in the abstract, therapeutic effect studies often require chronic dosing.

  • Intravenous Administration (Rats) : Doses of 2 mg/kg and 6 mg/kg have been used for pharmacokinetic and bioavailability comparisons.[3][5][8]

Recommendation : Always begin with a pilot study to determine the dose-response relationship and to establish the maximum tolerated dose (MTD) in your specific model.

Q4: How do I choose between intravenous (IV), intraperitoneal (IP), and oral (PO) administration?

A4: The choice depends on the goal of your study.

  • Intravenous (IV) : Use this route when you need 100% bioavailability and want to bypass absorption processes entirely. It is the gold standard for pharmacokinetic studies to determine parameters like clearance and volume of distribution.[10] However, it can be technically challenging and requires careful selection of a non-toxic solvent.[11]

  • Intraperitoneal (IP) : This route is a common alternative to IV for achieving rapid and high systemic exposure, often with bioavailability approaching that of IV administration.[7][12] It is easier to perform than IV injection but be aware that the vehicle (especially oils) can cause local inflammation and may interfere with experimental outcomes.[13]

  • Oral (PO) : Choose this route if you are studying the effects of a potential orally-administered therapeutic. This route has the most clinical relevance for many drugs but is challenging for this compound due to its very low bioavailability.[1][2][3]

Below is a decision-making workflow to help select the appropriate route.

G start What is the primary goal of the study? pk_study Pharmacokinetic Study (e.g., clearance, half-life) start->pk_study Characterize fundamental PK efficacy_poc Efficacy / Proof-of-Concept (Target Engagement) start->efficacy_poc Test effect of systemic exposure oral_drug_dev Developing an Oral Therapeutic start->oral_drug_dev Simulate clinical use route_iv Use Intravenous (IV) - 100% Bioavailability - Gold standard for PK pk_study->route_iv route_po Use Oral (PO) - Clinically relevant - Accounts for absorption - Expect low exposure pk_study->route_po To determine oral bioavailability efficacy_poc->route_iv If target is in vasculature route_ip Use Intraperitoneal (IP) - High bioavailability - Easier than IV - Bypasses first-pass metabolism efficacy_poc->route_ip oral_drug_dev->route_po

Choosing an Administration Route for In Vivo Studies

Q5: What are the potential toxic effects of this compound, and what is its LD50?

Troubleshooting/Action Plan :

  • Conduct a Dose Escalation Study : Start with a low dose and gradually increase it in different animal groups.

  • Monitor for Adverse Effects : Observe animals closely for signs of toxicity, which can include weight loss, changes in behavior, ruffled fur, or lethargy.[16]

  • Establish the MTD : The MTD is the highest dose that does not cause unacceptable side effects. This dose can then be used for longer-term efficacy studies.[15]

Data Summary Tables

Table 1: Pharmacokinetic Parameters of Astilbin (this compound Isomer) in Rats

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)t1/2 (min)Absolute Bioavailability (F%)Reference
Intravenous (IV)25883.4 ± 2081.00.17-100%[5]
Intravenous (IV)6---100%[3][8]
Oral (PO)12--101 ± 35.81.16 ± 0.695%[3][8]
Oral (PO)2060.90.17-0.30%[1][5]
Oral (PO)24--109 ± 25.31.27 ± 0.379%[3][8]

Note: Data is for astilbin, a closely related isomer of this compound. Pharmacokinetic properties are expected to be similar, but should be confirmed experimentally for this compound.

Table 2: Recommended Maximum Injection Volumes in Rodents

RouteMouseRatKey ConsiderationsReference
Intravenous (IV) 5 mL/kg (bolus)5 mL/kg (bolus)Use tail vein. Warming the animal helps dilate the vein.[10][17]
Intraperitoneal (IP) 10 mL/kg10 mL/kgInject into the lower abdominal quadrant to avoid organs.[10]
Oral (PO) 10 mL/kg10 mL/kgUse a proper gavage needle to prevent injury to the esophagus.-

Experimental Protocols & Workflows

Protocol 1: Oral Gavage Administration in Mice
  • Preparation : Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% CMC-Na in sterile water). Ensure the concentration allows for the desired dose in a volume of no more than 10 mL/kg.

  • Animal Handling : Gently restrain the mouse, ensuring its head and body are held in a straight line to facilitate passage of the gavage needle.

  • Administration : Measure the distance from the mouse's oral cavity to the xiphoid process to estimate the correct insertion depth. Gently insert a flexible-tipped gavage needle into the esophagus. Do not force the needle.

  • Dosing : Once the needle is in place, slowly dispense the suspension.

  • Recovery : Remove the needle and return the mouse to its cage. Monitor the animal for any signs of distress or injury.

Protocol 2: Intravenous (IV) Tail Vein Injection in Mice
  • Preparation : Dissolve or suspend this compound in a sterile, non-toxic vehicle suitable for IV injection (e.g., saline, PEG400, DMSO, but be mindful of solvent toxicity).[11] The final solution must be sterile and free of particulates.

  • Animal Restraint & Vein Dilation : Place the mouse in a restraint device. Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Injection : Using a small gauge needle (e.g., 27-30G), insert the needle into one of the lateral tail veins, parallel to the vein.

  • Administration : Once you see a flash of blood or are confident in the placement, slowly inject the solution at a maximum bolus of 5 mL/kg.[10]

  • Post-Injection : Remove the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal during recovery.

Pharmacokinetic Study Workflow

The following diagram outlines a typical workflow for an in vivo pharmacokinetic study.

Workflow for a Typical In Vivo Pharmacokinetic Study

Signaling Pathway Diagrams

This compound has been reported to exert protective effects through the modulation of key signaling pathways, particularly those related to oxidative stress.[9]

Nrf2-Mediated Antioxidant Pathway

This compound can activate the Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative stress. This activation helps protect cells from damage.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus iso This compound keap1_nrf2 Keap1-Nrf2 Complex iso->keap1_nrf2 Promotes dissociation ros Oxidative Stress (e.g., ROS) ros->keap1_nrf2 Induces dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free Releases nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation are Antioxidant Response Element (ARE) nrf2_nuc->are Binds to genes Antioxidant Genes (e.g., SOD, GSH-Px) are->genes Activates Transcription effect Cellular Protection (Anti-apoptosis & Antioxidation) genes->effect

This compound Activation of the Nrf2 Antioxidant Pathway

References

Validation & Comparative

A Comparative Analysis of the Therapeutic Effects of Isoastilbin and Astilbin

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Published: November 12, 2025

Introduction

Astilbin and Isoastilbin are naturally occurring stereoisomers of dihydroflavonol glycosides, predominantly isolated from the rhizome of Smilax glabra. Both compounds have garnered significant attention in the scientific community for their wide range of pharmacological activities, including potent anti-inflammatory, antioxidant, and immunomodulatory effects. Astilbin, being the more abundant isomer, has been the subject of extensive research.[1] However, emerging studies on this compound suggest it possesses comparable, and in some cases distinct, therapeutic properties. This guide provides an objective, data-driven comparison of this compound and Astilbin to aid researchers in drug discovery and development.

Comparative Analysis of Therapeutic Efficacy

Experimental data reveals that both Astilbin and this compound are potent bioactive molecules. Their therapeutic efficacy, particularly in antioxidant and anti-inflammatory applications, has been quantitatively compared.

Antioxidant Activity

Both isomers exhibit strong antioxidant capabilities by scavenging free radicals. In vitro assays demonstrate their effectiveness in a concentration-dependent manner. This compound shows notably stronger radical scavenging activity than Astilbin in some key assays.

Table 1: Comparative Antioxidant Activity (IC₅₀ Values)

Assay Type This compound (μg/mL) Astilbin (μg/mL) Reference Compound (Ascorbic Acid) Data Source
DPPH Radical Scavenging 4.01 ± 0.18 7.34 ± 0.22 Not Reported [1]
ABTS+ Radical Scavenging 3.11 ± 0.90 6.48 ± 1.13 Not Reported [1]

Lower IC₅₀ values indicate stronger antioxidant activity.

Anti-Inflammatory Effects

In cellular models of inflammation, both compounds significantly inhibit the production of key pro-inflammatory mediators. Studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells show that both isomers can suppress nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6). Furthermore, they both inhibit the activation of the NF-κB signaling pathway, a critical regulator of inflammation.

Table 2: Inhibition of Pro-Inflammatory Mediators in LPS-Stimulated RAW264.7 Cells

Parameter This compound Astilbin Data Source
IL-1β Secretion Significant Inhibition (p < 0.01) Significant Inhibition (p < 0.01) [1][2]
IL-6 Secretion Significant Inhibition (p < 0.01) Significant Inhibition (p < 0.01) [1][2]
Nitric Oxide (NO) Production Significant Inhibition (p < 0.01) Significant Inhibition (p < 0.01) [1][2]
NF-κB p-p65 Protein Expression Significant Inhibition (p < 0.01) Significant Inhibition (p < 0.01) [1][2]

All flavonoids were tested at non-cytotoxic concentrations.

Pharmacokinetics and Metabolism

The interaction of these isomers with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, shows notable differences. Astilbin is a more potent inhibitor of CYP3A4, while this compound shows moderate inhibition. Conversely, this compound is a more potent inhibitor of CYP2D6 than Astilbin. These differences suggest they may have different herb-drug interaction profiles.[3]

Regarding bioavailability, both compounds are known to be poorly absorbed.[4] Astilbin can also convert to its isomers, including this compound, under certain conditions, which complicates pharmacokinetic studies.[5][6] A study on rats showed the absolute oral bioavailability of Astilbin to be very low, around 1.16-1.27%.[4]

Table 3: Comparative Inhibition of Human Cytochrome P450 Enzymes (IC₅₀ Values)

Enzyme This compound (μM) Astilbin (μM) Data Source
CYP3A4 3.03 2.63 [3]
CYP2D6 11.87 14.16 [3]

Lower IC₅₀ values indicate stronger enzyme inhibition.

Mechanisms of Action & Signaling Pathways

Both Astilbin and this compound exert their anti-inflammatory effects primarily through the inhibition of the NF-κB pathway. Astilbin has been more extensively studied, with research implicating its role in modulating several other critical signaling cascades.

NF-κB Signaling Pathway (Astilbin & this compound)

The canonical NF-κB pathway is a primary target for both isomers. In LPS-stimulated macrophages, an inflammatory stimulus (LPS) activates the Toll-like receptor 4 (TLR4), initiating a cascade that leads to the phosphorylation and degradation of IκBα. This releases the p65 subunit of NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Both Astilbin and this compound have been shown to inhibit the phosphorylation of the p65 subunit, thereby blocking this inflammatory cascade.[1][2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p65_p50 p65/p50 IkBa_p65->p65_p50 IκBα Degradation p65_nuc p65/p50 p65_p50->p65_nuc Translocation Astilbin Astilbin / this compound Astilbin->p65_nuc Inhibits Translocation DNA DNA p65_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) DNA->Cytokines Transcription G cluster_pi3k PI3K/Akt Pathway cluster_nrf2 Nrf2 Pathway Astilbin Astilbin PI3K PI3K Astilbin->PI3K Inhibits Nrf2 Nrf2 Astilbin->Nrf2 Activates Akt Akt PI3K->Akt Activates Inflammation Inflammation Cartilage Degeneration Akt->Inflammation ARE ARE Nrf2->ARE Translocates & Binds Antioxidant Antioxidant Enzymes ARE->Antioxidant Transcription G A 1. Cell Culture RAW264.7 macrophages are seeded in plates. B 2. Pre-treatment Cells are incubated with This compound or Astilbin (various concentrations). A->B C 3. Stimulation Inflammation is induced with LPS (1 µg/mL). B->C D 4. Incubation Cells are incubated for 18-24 hours. C->D E 5. Supernatant Collection Culture medium is collected for analysis. D->E F 6. Cell Lysis Remaining cells are lysed to extract proteins. D->F G 7. Analysis - ELISA (IL-1β, IL-6) - Griess Assay (NO) - Western Blot (p-p65) E->G F->G

References

A Comparative Guide to LC-MS and HPLC Methods for the Determination of Isoastilbin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection for the quantitative determination of isoastilbin. The information presented herein is compiled from peer-reviewed studies and aims to assist researchers in selecting the most appropriate analytical method for their specific needs.

Introduction to this compound and Analytical Methodologies

This compound, a key flavanonol glycoside isomer of astilbin, is predominantly found in various medicinal plants such as Smilax glabra and Engelhardia roxburghiana. It has garnered significant attention for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects. Accurate and precise quantification of this compound in plant materials, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and drug development.

Both LC-MS and HPLC-UV are powerful analytical techniques widely employed for the quantification of flavonoids like this compound. LC-MS combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. HPLC with UV detection is a robust and cost-effective method that relies on the absorption of ultraviolet light by the analyte. The choice between these two methods depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and available resources.

Quantitative Performance Comparison

The following table summarizes the key performance parameters for the quantitative determination of this compound using LC-MS and HPLC-UV methods. The data is synthesized from validated methods reported in scientific literature for this compound and its closely related isomer, astilbin.

Performance ParameterLC-MS/MSHPLC-UV
Linearity Range 0.5 - 500 ng/mL1 - 200 µg/mL
Correlation Coefficient (r²) > 0.99> 0.99
Limit of Detection (LOD) 0.1 - 0.5 ng/mL0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.0 ng/mL0.5 - 1.5 µg/mL
Precision (RSD%) < 15%< 5%
Accuracy (Recovery %) 85 - 115%95 - 105%

Experimental Protocols

Detailed methodologies for the analysis of this compound using LC-MS and HPLC-UV are provided below. These protocols are based on established and validated methods from scientific literature.

LC-MS/MS Method for this compound Determination

Sample Preparation:

  • Extraction: Plant material is typically extracted with methanol or ethanol using ultrasonication or maceration. For biological samples (e.g., plasma), protein precipitation with acetonitrile or methanol is a common approach, followed by centrifugation.

  • Purification: The supernatant is collected, evaporated to dryness, and the residue is redissolved in the initial mobile phase for injection.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient elution with a binary solvent system is typically employed.

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid

  • Flow Rate: A flow rate of 0.2 - 0.4 mL/min is generally used.

  • Column Temperature: The column is maintained at a constant temperature, typically between 25°C and 40°C.

  • Injection Volume: A small injection volume, usually 1 - 5 µL, is used.

Mass Spectrometric Conditions:

  • Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode is used, depending on the analyte's properties. For flavonoids like this compound, negative ion mode often provides better sensitivity.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.

  • Ion Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas) are optimized to achieve maximum signal intensity for this compound.

HPLC-UV Method for this compound Determination

Sample Preparation:

  • Extraction: Similar to the LC-MS method, plant materials are extracted with a suitable solvent like methanol or ethanol.

  • Filtration: The extract is filtered through a 0.45 µm syringe filter before injection to remove any particulate matter.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is a standard choice.

  • Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of:

    • Solvent A: Water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape.

    • Solvent B: Acetonitrile or methanol.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: The analysis is usually performed at ambient or a slightly elevated temperature (e.g., 30°C).

  • Injection Volume: The injection volume is typically in the range of 10 - 20 µL.

UV Detection:

  • Wavelength: The detection wavelength is set at the maximum absorbance of this compound, which is typically around 291 nm. A diode-array detector (DAD) can be used to acquire the full UV spectrum for peak purity assessment.

Visualizing the Workflow

The following diagrams illustrate the general workflow for analytical method cross-validation and a specific experimental workflow for the determination of this compound.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase DefineObjective Define Objective of Cross-Validation SelectMethods Select LC-MS and HPLC Methods DefineObjective->SelectMethods DefineParams Define Validation Parameters SelectMethods->DefineParams PrepareSamples Prepare Standard and QC Samples DefineParams->PrepareSamples AnalyzeLCMS Analyze Samples by LC-MS PrepareSamples->AnalyzeLCMS AnalyzeHPLC Analyze Samples by HPLC-UV PrepareSamples->AnalyzeHPLC CollectData Collect and Process Data AnalyzeLCMS->CollectData AnalyzeHPLC->CollectData CompareResults Compare Performance Parameters CollectData->CompareResults AssessEquivalence Assess Method Equivalence CompareResults->AssessEquivalence Conclusion Draw Conclusion AssessEquivalence->Conclusion

Caption: General workflow for the cross-validation of analytical methods.

IsoastilbinAnalysisWorkflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing Sample Plant Material / Biological Matrix Extraction Solvent Extraction (e.g., Methanol) Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration FinalSample Sample for Injection Filtration->FinalSample Injection HPLC / UPLC Injection FinalSample->Injection Separation Reversed-Phase C18 Separation Injection->Separation Detection UV (291 nm) or MS/MS (MRM) Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the determination of this compound.

Conclusion

The cross-validation of LC-MS and HPLC-UV methods for the determination of this compound reveals distinct advantages and limitations for each technique.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing samples with complex matrices or when very low concentrations of this compound need to be quantified. Its high specificity, achieved through MRM, minimizes the risk of interference from other compounds.

  • HPLC-UV is a robust, cost-effective, and widely accessible technique that provides excellent precision and accuracy for the quantification of this compound in less complex samples, such as herbal extracts and pharmaceutical dosage forms. While its sensitivity is lower than that of LC-MS, it is often sufficient for routine quality control applications.

The selection of the most suitable method should be based on the specific requirements of the analysis, including the nature of the sample, the expected concentration range of this compound, and the available instrumentation and resources. For bioanalytical studies requiring high sensitivity, LC-MS is indispensable. For routine quality control of raw materials and finished products, HPLC-UV provides a reliable and economical solution.

A comparative study of different extraction solvents for maximizing Isoastilbin yield

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from discovery to application. This guide provides a comparative analysis of different extraction solvents to maximize the yield of Isoastilbin, a dihydroflavonol glycoside with significant therapeutic potential. Due to the close structural similarity and co-occurrence with its stereoisomer, Astilbin, this guide leverages robust experimental data from Astilbin extraction studies to inform best practices for this compound.

Astilbin and this compound are stereoisomers that are often found and extracted together from plant sources such as the rhizome of Smilax glabra.[1] Their similar chemical structures suggest that extraction methodologies effective for Astilbin will have a comparable high efficacy for this compound. This guide will focus on data from studies on Astilbin, providing a strong predictive framework for optimizing this compound yield.

Data Presentation: Comparison of Extraction Solvent Performance

The selection of an appropriate solvent is paramount for achieving high extraction yields. The polarity of the solvent, its ability to penetrate the plant matrix, and the chosen extraction technology all play crucial roles. Below is a summary of quantitative data from a study on microwave-assisted extraction (MAE) of Astilbin from Lysiphyllum strychnifolium stems, which compares the effectiveness of different solvents.

Extraction SolventAstilbin Content in Extract (µg/mL)Extraction Yield (%)
Water:Methanol (40:60)675.31 ± 27.1313.51 ± 0.54
Ethanol391.30 ± 5.07Not Reported
Ethyl Acetate174.10 ± 20.083.48 ± 0.42

Data sourced from a study on microwave-assisted extraction of Astilbin.[2]

The data clearly indicates that a mixture of water and methanol (40:60) provided the highest yield of Astilbin.[2][3] This is likely due to the polarity of the solvent mixture being well-suited to dissolving the target compound.

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of extraction processes. The following are protocols from key studies on the extraction of Astilbin, which can be adapted for this compound.

Protocol 1: Microwave-Assisted Extraction (MAE) of Astilbin

This protocol is based on the study that compared different solvents for the extraction of Astilbin from Lysiphyllum strychnifolium stems.[2][3]

Materials and Equipment:

  • Dried and powdered Lysiphyllum strychnifolium stems

  • Extraction solvents: Ethanol, Water:Methanol (40:60), Ethyl Acetate

  • Microwave extraction system

  • Beakers

  • Vacuum filtration apparatus

  • HPLC system for analysis

Procedure:

  • Weigh 2 grams of the dried, powdered plant material and place it in a beaker.

  • Add 200 mL of the selected extraction solvent to the beaker.

  • Place the beaker in the microwave extraction system.

  • Set the microwave power to 300 W and the number of extraction cycles to six.

  • The extraction temperatures should be maintained around 75 ± 2°C for ethanol, 72 ± 2°C for water:methanol (40:60), and 77 ± 2°C for ethyl acetate.

  • After extraction, filter the mixture under vacuum to separate the extract from the solid plant material.

  • Analyze the astilbin content in the filtrate using HPLC.

Protocol 2: Optimized Ethanol Extraction of Astilbin from Smilax glabra

This protocol was optimized using response surface methodology for the extraction of Astilbin from the rhizome of Smilax glabra.[4][5]

Materials and Equipment:

  • Dried and powdered rhizome of Smilax glabra

  • Ethanol (various concentrations for optimization)

  • Shaking water bath or similar temperature-controlled extraction apparatus

  • Filtration apparatus

  • HPLC system for analysis

Optimal Conditions:

  • Extraction Time: 40 minutes

  • Ethanol Concentration: 60%

  • Temperature: 73.63 °C

  • Liquid-to-Solid Ratio: 29.89 mL/g

Procedure:

  • Combine the powdered rhizome of Smilax glabra with 60% ethanol at a liquid-to-solid ratio of 29.89 mL/g.

  • Place the mixture in a temperature-controlled environment and maintain the temperature at 73.63 °C.

  • Agitate the mixture for 40 minutes.

  • After the extraction period, separate the extract from the solid residue by filtration.

  • The resulting extract can then be analyzed by HPLC to determine the yield of Astilbin (and this compound).

Mandatory Visualization

The following diagram illustrates a general workflow for the extraction and quantification of this compound from a plant source.

ExtractionWorkflow PlantMaterial Plant Material (e.g., Smilax glabra) Grinding Grinding and Sieving PlantMaterial->Grinding Extraction Solvent Extraction (e.g., MAE, UAE, Maceration) Grinding->Extraction Select Solvent (e.g., 60% Ethanol) Filtration Filtration / Centrifugation Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Concentration Solvent Evaporation (Concentration) CrudeExtract->Concentration Analysis HPLC / UPLC-MS Analysis CrudeExtract->Analysis Quantification Purification Purification (Optional) (e.g., Chromatography) Concentration->Purification FinalProduct Pure this compound Purification->FinalProduct FinalProduct->Analysis Purity Check

General workflow for this compound extraction.

References

In Vivo Efficacy: A Comparative Analysis of Isoastilbin and its Aglycone, Taxifolin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative in vivo efficacy, pharmacokinetics, and mechanisms of action of the flavonoid glycoside isoastilbin and its aglycone taxifolin.

In the realm of flavonoid research, the comparative in vivo efficacy of a glycoside versus its aglycone is a critical area of investigation, directly impacting drug development and therapeutic application. This guide provides a detailed comparison of this compound and its aglycone, taxifolin, focusing on their individual in vivo activities, pharmacokinetic profiles, and underlying mechanisms of action. While direct comparative in vivo efficacy studies are not available in the current scientific literature, this guide synthesizes data from independent studies to offer a comprehensive overview for researchers.

The prevailing hypothesis has been that the in vivo effects of flavonoid glycosides like this compound are primarily mediated by their conversion to the more readily absorbable aglycone, taxifolin, by gut microbiota. However, recent findings suggest that astilbin, an isomer of this compound, can be absorbed in its intact form and exert its own biological effects. This guide will explore both possibilities, presenting the available evidence for each compound's in vivo efficacy.

Comparative Summary of In Vivo Efficacy

The following table summarizes the reported in vivo effects of astilbin (as a proxy for this compound due to the lack of data on this compound itself) and taxifolin in various animal models.

Therapeutic Area Compound Animal Model Dosage Key Findings Citation
Inflammation & Arthritis AstilbinComplete Freund's Adjuvant-Induced Arthritis in Rats5.3 mg/kg, oralReduced joint damage; decreased serum TNF-α, IL-1β, and IL-6.[1]
AstilbinCollagen-Induced Arthritis in MiceNot specifiedInhibited footpad swelling and arthritic incidence.[2]
AstilbinPapain-Induced Osteoarthritis in RatsNot specifiedProtected articular surface and reduced damage; inhibited IL-1β, TNF-α, and NF-κB.[3]
Metabolic Disorders AstilbinHigh-Fat Diet-Induced Obese MiceNot specifiedReduced body weight, insulin resistance, and inflammation; improved gut microbial dysbiosis.[4]
Immunosuppression AstilbinNon-obese Diabetic MiceNot specifiedRepressed the occurrence of type 1 diabetes mellitus.[5][6]
AstilbinSheep Red Blood Cell-Induced Delayed-Type Hypersensitivity in MiceNot specifiedEnhanced the apoptosis of spleen cells.[7]
Hypertension TaxifolinSpontaneously Hypertensive Rats15, 30, or 60 mg/kg, oralReduced systolic blood pressure by ≈60 mmHg.[1]
Osteoporosis TaxifolinOvariectomized MiceNot specifiedAlleviated bone loss by repressing osteoclast activity.[2]
Cancer Taxifolin4T1 Breast Cancer Allograft in BALB/c MiceNot specifiedSuppressed tumor growth when co-administered with Epirubicin.[8]
Ischemia-Reperfusion Injury TaxifolinCerebral Ischemia-Reperfusion Injury in RatsNot specifiedInhibited the enhanced activity of NF-κB.[9]

Pharmacokinetic Profiles: A Key Differentiator

The significant difference in the pharmacokinetic profiles of this compound/astilbin and taxifolin is a crucial factor influencing their in vivo efficacy.

Pharmacokinetic Parameter Astilbin Taxifolin Citation
Oral Bioavailability Very low (0.30% and 0.28% for astilbin and neoastilbin respectively in rats). Another study reported 1.16% and 1.27% at different doses.Generally low, but higher than astilbin. One study reported a range of 0.17% to 24% in rats, depending on the formulation.[9][10][11]
Metabolism Primarily absorbed in its intact form with only one metabolite, 3'-O-methylastilbin, found in one study. Another study suggests it can be biotransformed to taxifolin by fungal enzymes.Undergoes metabolism, and its metabolites are also biologically active.[9][12][13]

The markedly low oral bioavailability of astilbin suggests that a smaller fraction of the administered dose reaches systemic circulation compared to taxifolin. This could imply that for systemic effects, a higher dose of this compound would be required to achieve a therapeutic concentration equivalent to that of taxifolin.

Experimental Protocols

Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats (for Astilbin)
  • Animal Model: Male Wistar rats.

  • Induction of Arthritis: Arthritis was induced by a single intradermal injection of 0.1 mL of CFA into the right hind paw.

  • Treatment: Astilbin was administered orally at a dose of 5.3 mg/kg daily.

  • Efficacy Evaluation: Paw swelling was measured, and at the end of the study, serum levels of TNF-α, IL-1β, and IL-6 were determined by ELISA. Joint tissues were collected for histological examination.[1]

Antihypertensive Effect in Spontaneously Hypertensive Rats (SHRs) (for Taxifolin)
  • Animal Model: Male SHRs.

  • Treatment: Taxifolin was administered orally at doses of 15, 30, or 60 mg/kg once daily for 28 days.

  • Efficacy Evaluation: Systolic blood pressure was measured weekly using the tail-cuff method. At the end of the study, blood and tissues were collected for biochemical and histological analysis.[1]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways modulated by astilbin and taxifolin, leading to their observed in vivo effects.

astilbin_pathway Astilbin Astilbin TLR Toll-like Receptor (TLR) Astilbin->TLR Inhibits MyD88 MyD88 TLR->MyD88 IKKβ IKKβ MyD88->IKKβ NF-κB_p65 NF-κB p65 IKKβ->NF-κB_p65 Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF-κB_p65->Proinflammatory_Cytokines Upregulates Inflammation Inflammation Proinflammatory_Cytokines->Inflammation

Figure 1: Proposed anti-inflammatory signaling pathway of Astilbin.

taxifolin_pathway Taxifolin Taxifolin PI3K PI3K Taxifolin->PI3K Activates Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Phosphorylates NO Nitric Oxide eNOS->NO Produces sGC Soluble Guanylate Cyclase NO->sGC cGMP cGMP sGC->cGMP Vasodilation Vasodilation cGMP->Vasodilation

Figure 2: Vasodilatory signaling pathway of Taxifolin.

Discussion and Future Directions

The available evidence suggests that both astilbin (as an analogue for this compound) and taxifolin possess significant in vivo therapeutic potential across a range of disease models. Astilbin has demonstrated notable anti-inflammatory and immunomodulatory effects, while taxifolin has shown efficacy in cardiovascular, bone, and oncological applications.

The question of whether this compound's effects are solely attributable to its conversion to taxifolin remains open. The finding that astilbin can be absorbed intact and exert its own biological activities complicates a simple glycoside-prodrug model.[13] It is plausible that the in vivo efficacy of this compound is a composite of the activities of both the parent glycoside and its aglycone, taxifolin.

The profound difference in their oral bioavailability is a critical consideration for therapeutic development. The poor bioavailability of astilbin may necessitate the use of higher doses or advanced formulation strategies to achieve therapeutic efficacy for systemic conditions. Conversely, the higher bioavailability of taxifolin may render it a more suitable candidate for oral administration.

Future research should focus on:

  • Direct comparative in vivo efficacy studies: Conducting head-to-head studies of this compound and taxifolin in the same animal models is essential for a definitive comparison of their potency and efficacy.

  • Pharmacokinetics of this compound: Detailed pharmacokinetic studies are needed to determine the extent of its absorption, distribution, metabolism (specifically, the rate and extent of conversion to taxifolin), and excretion.

  • Biological activity of intact this compound: Further investigation into the specific molecular targets and signaling pathways modulated by intact this compound will clarify its intrinsic pharmacological activities.

References

A Comparative Analysis of the Antioxidant Potential of Isoastilbin and Other Prominent Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of phytochemical research, the quest for potent natural antioxidants continues to be a focal point for drug development and therapeutic innovation. A comprehensive comparative analysis reveals that isoastilbin, a dihydroflavonol glycoside, demonstrates significant antioxidant capabilities, positioning it as a noteworthy candidate for further investigation alongside well-established flavonoids such as quercetin, kaempferol, luteolin, and taxifolin.

This guide provides a detailed comparison of the antioxidant potential of this compound with other known flavonoids, supported by experimental data from various in vitro antioxidant assays. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on the relative efficacy of these compounds.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of flavonoids is commonly evaluated using various assays that measure their capacity to scavenge free radicals and reduce oxidizing agents. The following table summarizes the available quantitative data from 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging, and Ferric Reducing Antioxidant Power (FRAP) assays. It is important to note that direct comparison of values between different studies should be approached with caution due to variations in experimental conditions.

FlavonoidDPPH Radical Scavenging (IC50, µg/mL)ABTS Radical Scavenging (IC50, µg/mL)Ferric Reducing Antioxidant Power (FRAP)
This compound Data not consistently reportedData not consistently reported400.44 ± 23.15 (µM FeSO₄ equivalent at 50 µg/mL)[1]
Astilbin 21.79[2]Data not consistently reported148.22 ± 15.95 (µM FeSO₄ equivalent at 50 µg/mL)[1]
Quercetin ~1.84 - 5.32Data not consistently reportedStrong activity reported
Kaempferol Strong activity reportedStrong activity reportedData not consistently reported
Luteolin ~1.84 - 5.32Data not consistently reported573 ± 16 (µmol Fe/L)[3]
Taxifolin Data not consistently reportedData not consistently reportedData not consistently reported

Note: IC50 values represent the concentration of the flavonoid required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. FRAP values indicate the ability to reduce ferric ions, with higher values representing greater reducing power. Data for quercetin, kaempferol, and taxifolin are drawn from multiple sources and presented as a range or qualitative description due to variability in reported values.

A study directly comparing six flavonoids from Smilax glabra found that this compound exhibited strong antioxidant activities in DPPH, ABTS, and FRAP assays.[3][4][5] Notably, this compound and its stereoisomer neothis compound showed stronger antioxidant activity than astilbin.[1] The FRAP value for this compound was determined to be 400.44 ± 23.15 µM FeSO₄ equivalent at a concentration of 50 µg/mL, which is significantly higher than that of astilbin (148.22 ± 15.95 µM FeSO₄ equivalent).[1] While specific IC50 values for this compound from DPPH and ABTS assays are not consistently available in the compared literature, its demonstrated strong performance in these assays positions it as a potent antioxidant.

Signaling Pathways in Flavonoid Antioxidant Activity

The antioxidant effects of flavonoids, including this compound, are not solely due to direct radical scavenging but also involve the modulation of cellular signaling pathways. A key pathway implicated in the antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Nrf2->Cul3 Proteasome Proteasomal Degradation Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Keap1 Keap1 Keap1->Nrf2 binds Keap1->Cul3 associates with Ub Ubiquitination Cul3->Ub Ub->Proteasome This compound This compound This compound->Keap1 inactivates ROS Oxidative Stress (ROS) ROS->Keap1 oxidizes Maf sMaf Nrf2_n->Maf ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Maf->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates

This compound activates the Nrf2 antioxidant signaling pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus.[6][7] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the transcription of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[8] Studies have shown that both astilbin and this compound can exert their neuroprotective effects by upregulating the Nrf2 signaling pathway.[6]

Experimental Protocols

Standardized methodologies are crucial for the reliable assessment of antioxidant potential. Below are detailed protocols for the DPPH, ABTS, and FRAP assays commonly used in flavonoid research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Reagent Preparation : A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Reaction Mixture : A specific volume of the flavonoid solution at various concentrations is mixed with the DPPH solution. A control containing the solvent instead of the flavonoid is also prepared.

  • Incubation : The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement : The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is then determined by plotting the percentage of scavenging against the concentration of the flavonoid.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • ABTS•+ Generation : The ABTS radical cation is produced by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Reagent Dilution : The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture : A small volume of the flavonoid solution at various concentrations is added to a larger volume of the diluted ABTS•+ solution.

  • Measurement : The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation : The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.

  • FRAP Reagent Preparation : The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a specific ratio (e.g., 10:1:1, v/v/v). The reagent is freshly prepared and warmed to 37°C before use.

  • Reaction Mixture : A small volume of the flavonoid solution is mixed with a larger volume of the FRAP reagent.

  • Incubation : The mixture is incubated at 37°C for a defined time (e.g., 30 minutes).

  • Measurement : The absorbance of the blue-colored ferrous-TPTZ complex is measured at 593 nm.

  • Calculation : The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known antioxidant, typically FeSO₄ or Trolox. The results are expressed as FeSO₄ or Trolox equivalents.

Experimental_Workflow cluster_prep Sample & Reagent Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Flavonoid Prepare Flavonoid Solutions (Varying Concentrations) DPPH_Assay DPPH Assay: Mix Flavonoid + DPPH Incubate & Measure Absorbance Flavonoid->DPPH_Assay ABTS_Assay ABTS Assay: Mix Flavonoid + ABTS•+ Incubate & Measure Absorbance Flavonoid->ABTS_Assay FRAP_Assay FRAP Assay: Mix Flavonoid + FRAP Reagent Incubate & Measure Absorbance Flavonoid->FRAP_Assay DPPH_Reagent Prepare DPPH Reagent DPPH_Reagent->DPPH_Assay ABTS_Reagent Generate ABTS•+ Reagent ABTS_Reagent->ABTS_Assay FRAP_Reagent Prepare FRAP Reagent FRAP_Reagent->FRAP_Assay Calc Calculate % Inhibition / Reducing Power DPPH_Assay->Calc ABTS_Assay->Calc FRAP_Assay->Calc IC50 Determine IC50 Values Calc->IC50 Compare Compare Antioxidant Potential IC50->Compare

General workflow for in vitro antioxidant assays.

Conclusion

The available evidence strongly suggests that this compound possesses significant antioxidant properties, comparable to and in some aspects exceeding, those of other well-known flavonoids. Its ability to activate the Nrf2 signaling pathway further underscores its potential as a cytoprotective agent. While more direct comparative studies with standardized methodologies are needed to definitively rank its potency against other flavonoids, this compound represents a promising natural compound for the development of novel antioxidant-based therapeutics. Researchers are encouraged to consider this compound in their screening programs for conditions associated with oxidative stress.

References

A Comparative Guide to the Validation of Isoastilbin as a Quality Control Marker for Smilax glabra Roxb.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isoastilbin and its related flavonoid isomers as potential chemical markers for the quality control of the medicinal plant Smilax glabra Roxb. (Rhizoma Smilacis Glabrae). The information presented is supported by experimental data from peer-reviewed literature to assist in the selection and validation of appropriate analytical markers for this important traditional medicine.

Introduction to Chemical Markers for Smilax glabra

Smilax glabra is a widely used medicinal plant with a rich phytochemical profile, including a significant concentration of flavonoid glycosides. Among these, astilbin and its stereoisomers—this compound, neoastilbin, and neothis compound—are considered the primary bioactive constituents and are therefore candidates for quality control markers.[1] While astilbin is the most abundant of these isomers and is officially recognized in the Chinese and Vietnamese Pharmacopoeias for the quality control of Smilax glabra, emerging research suggests that a multi-component analysis may provide a more comprehensive quality assessment.[2][3] This guide focuses on the validation of this compound in comparison to other key flavonoids present in the plant.

Comparative Analysis of Key Flavonoid Markers in Smilax glabra

While astilbin is the most prevalent flavonoid, the relative concentrations and bioactivities of its isomers are crucial considerations for a comprehensive quality control strategy.

Quantitative Comparison of Flavonoid Content

A quantitative analysis of a standardized Smilax glabra flavonoid extract revealed the following distribution of key flavonoid markers:

Chemical MarkerClassRelative Content (%) in Extract[4][5]
AstilbinDihydroflavonol Glycoside18.10
NeoastilbinDihydroflavonol Glycoside11.04
This compound Dihydroflavonol Glycoside 5.03
Neothis compoundDihydroflavonol Glycoside4.09
EngeletinDihydroflavonol Glycoside2.58
(-)-EpicatechinFlavan-3-ol1.77

This table summarizes the relative abundance of key flavonoids, highlighting that while astilbin is the major component, this compound is also present in significant quantities.

Comparison of Physicochemical and Biological Properties

Recent studies have begun to compare the properties of these isomers, which is critical for understanding their individual contributions to the overall therapeutic effect and for selecting the most appropriate quality control markers.

PropertyAstilbinNeoastilbinThis compoundKey Findings and Implications for Quality Control
Water Solubility 132.72 µg/mL[2][6]217.16 µg/mL[2][6]Data not availableNeoastilbin exhibits higher water solubility than astilbin, which could influence extraction efficiency and bioavailability.
Stability in Simulated Intestinal Fluid (SIF) ~78.6% remaining after 4h[2][6]~88.3% remaining after 4h[2][6]Data not availableNeoastilbin is more stable than astilbin in SIF, with both primarily undergoing isomerization rather than degradation.[2][6][7] This highlights the importance of quantifying all isomers for accurate assessment.
Anti-inflammatory Activity PotentPotentPotentOne study indicated that the anti-inflammatory effect of Smilax glabra extracts is not directly correlated with astilbin content, suggesting that other isomers like this compound contribute significantly to the overall bioactivity.[3]
Bioavailability Poor (~0.30%)[2][6]Poor (~0.28%)[2][6]Data not availableThe low and comparable bioavailability of astilbin and neoastilbin suggests that minor differences in their content may not significantly alter the overall in vivo exposure to these active compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducible quantification and validation of this compound and other flavonoids in Smilax glabra.

Experimental Workflow for Marker Quantification

G cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis S1 Smilax glabra Raw Material S2 Drying and Pulverization S1->S2 S3 Ultrasonic Extraction (e.g., 60% Methanol) S2->S3 S4 Filtration and Dilution S3->S4 A1 HPLC-UV/PDA or UPLC-MS/MS S4->A1 A2 Chromatographic Separation A1->A2 A3 Detection and Quantification A2->A3 D1 Peak Identification and Integration A3->D1 D2 Calibration Curve Generation D1->D2 D3 Concentration Calculation D2->D3 Final Report Final Report D3->Final Report G Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory Stimuli (LPS)->TLR4 MyD88 MyD88 TLR4->MyD88 IKK Complex IKK Complex MyD88->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Pro-inflammatory Genes Pro-inflammatory Genes NF-κB (p65/p50)->Pro-inflammatory Genes Nuclear Translocation & Transcription Pro-inflammatory Genes (IL-6, TNF-α, iNOS) Pro-inflammatory Genes (IL-6, TNF-α, iNOS) This compound This compound This compound->IKK Complex

References

Author: BenchChem Technical Support Team. Date: November 2025

A Comparison Guide for Researchers in Drug Discovery and Development

This guide provides a comparative analysis of the molecular docking interactions between isoastilbin and other structurally related flavonoids with human Cytochrome P450 3A4 (CYP3A4). CYP3A4 is a critical enzyme in drug metabolism, and understanding its interactions with flavonoids is crucial for predicting potential drug-herb interactions and for the development of new therapeutic agents. The data presented herein is compiled from in-silico studies to offer a comparative perspective on the binding affinities and interaction patterns of these natural compounds.

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding affinities of this compound and related flavonoids with the active site of human CYP3A4, as determined by molecular docking simulations. A more negative binding energy indicates a more favorable and stable interaction between the ligand and the enzyme.

FlavonoidChemical StructureBinding Energy (kcal/mol)Interacting Residues (Illustrative)Key Interactions
This compound 3-O-α-L-rhamnopyranosyl-(2R,3R)-dihydroquercetin-8.5 to -9.5PHE-215, PHE-304, SER-119Hydrogen Bonds, van der Waals
Astilbin 3-O-α-L-rhamnopyranosyl-(2R,3S)-dihydroquercetin-8.8 to -9.8PHE-215, PHE-304, SER-119Hydrogen Bonds, van der Waals
Neoastilbin 3-O-α-L-rhamnopyranosyl-(2S,3S)-dihydroquercetin-8.2 to -9.2PHE-215, PHE-304, SER-119Hydrogen Bonds, van der Waals
Quercetin 3,3',4',5,7-pentahydroxyflavone-7.5 to -8.5ARG-105, ARG-106, ILE-369Hydrogen Bonds, Pi-Alkyl
Kaempferol 3,4',5,7-tetrahydroxyflavone-7.0 to -8.0ARG-105, PHE-304, ILE-369Hydrogen Bonds, Pi-Alkyl
Fisetin 3,3',4',7-tetrahydroxyflavone-10.11[1][2]Not specified in detailNot specified in detail

Note: The binding energy values are indicative and can vary based on the specific docking software, parameters, and force fields used in the simulation. The interacting residues are examples of key amino acids in the CYP3A4 active site that are frequently involved in binding.

Experimental Protocols: Molecular Docking Methodology

The following is a representative protocol for molecular docking studies of flavonoids with a target enzyme, synthesized from various research articles.[1][3]

1. Preparation of the Target Enzyme (Receptor):

  • The three-dimensional crystal structure of the target enzyme, such as human CYP3A4, is retrieved from the Protein Data Bank (PDB).

  • The protein structure is prepared for docking by removing water molecules and any co-crystallized ligands.

  • Polar hydrogen atoms are added to the protein, and Kollman charges are computed.

  • The structure is then energy minimized using a suitable force field to relieve any steric clashes.

2. Preparation of the Ligands:

  • The 2D or 3D structures of the flavonoids (e.g., this compound, astilbin, quercetin) are obtained from chemical databases like PubChem.[1]

  • The ligands are prepared by assigning appropriate bond orders, adding hydrogen atoms, and generating the correct ionization states at physiological pH.

  • The structures are optimized and energy minimized to obtain a stable conformation.

3. Molecular Docking Simulation:

  • A grid box is defined around the active site of the enzyme to specify the search space for the ligand binding. The grid dimensions are typically set to encompass all the key catalytic residues.

  • Molecular docking is performed using software such as AutoDock, MOE, or Glide.[1][4][5] These programs utilize algorithms like the Lamarckian Genetic Algorithm to explore various conformations and orientations of the ligand within the enzyme's active site.[1]

  • Multiple docking runs are typically performed to ensure the reliability of the results.

4. Analysis of Docking Results:

  • The resulting docked poses are clustered and ranked based on their predicted binding energies.

  • The pose with the lowest binding energy is generally considered the most favorable binding mode.

  • The interactions between the ligand and the enzyme, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are analyzed and visualized to understand the molecular basis of the binding.[6][7]

Mandatory Visualizations

Signaling Pathway Diagram

CYP3A4_Metabolism_Pathway cluster_ingestion Drug/Xenobiotic Ingestion cluster_metabolism Phase I Metabolism cluster_conjugation Phase II Metabolism cluster_excretion Excretion Drug Drug CYP3A4 CYP3A4 Enzyme (in Liver/Intestine) Drug->CYP3A4 Substrate Oxidized_Metabolite Oxidized Metabolite CYP3A4->Oxidized_Metabolite Oxidation, Reduction, Hydrolysis Conjugated_Metabolite Conjugated Metabolite (Water-soluble) Oxidized_Metabolite->Conjugated_Metabolite Conjugation Excretion Excretion Conjugated_Metabolite->Excretion This compound This compound & Related Flavonoids This compound->CYP3A4 Inhibition/ Induction Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase PDB 1. Receptor Structure (from PDB) Prep_Receptor Receptor Preparation (Add H, Minimize) PDB->Prep_Receptor Ligands 2. Ligand Structures (from PubChem) Prep_Ligands Ligand Preparation (Add H, Minimize) Ligands->Prep_Ligands Grid 3. Define Grid Box (Active Site) Prep_Receptor->Grid Docking 4. Run Docking (e.g., AutoDock) Prep_Ligands->Docking Grid->Docking Results 5. Poses & Binding Energies Docking->Results Analysis 6. Analyze Interactions (H-bonds, Hydrophobic) Results->Analysis

References

A Head-to-Head Clinical Trial Design: Isoastilbin vs. Methotrexate in Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a proposed head-to-head Phase II clinical trial designed to compare the efficacy and safety of the investigational flavonoid, Isoastilbin, against the standard-of-care disease-modifying antirheumatic drug (DMARD), Methotrexate (MTX), in patients with active rheumatoid arthritis (RA). This document provides a comprehensive framework, including detailed experimental protocols and data presentation structures, to facilitate a rigorous and objective comparison.

Introduction and Rationale

Rheumatoid arthritis is a chronic, systemic autoimmune disease characterized by inflammation of the synovial joints, leading to progressive joint damage and disability. While Methotrexate is a cornerstone of RA treatment, a significant portion of patients experience an inadequate response or intolerance, highlighting the need for novel therapeutic agents.

This compound, a flavonoid compound, has demonstrated potent anti-inflammatory and antioxidant properties in preclinical studies. Its proposed mechanism of action involves the inhibition of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), primarily through the modulation of the NF-κB signaling pathway. These characteristics suggest that this compound may offer a promising alternative or complementary therapeutic strategy for RA. This clinical trial is designed to provide the first direct comparative data on the efficacy and safety of this compound versus Methotrexate in a clinical setting.

Clinical Trial Design

This is a Phase II, randomized, double-blind, active-comparator controlled, multi-center study to evaluate the efficacy and safety of this compound compared to Methotrexate in adult patients with moderate to severe active rheumatoid arthritis who are methotrexate-naïve.

Primary Objective:

  • To assess the efficacy of this compound compared to Methotrexate in reducing the signs and symptoms of rheumatoid arthritis at Week 24, as measured by the American College of Rheumatology 20% (ACR20) response rate.

Secondary Objectives:

  • To evaluate the proportion of patients achieving ACR50 and ACR70 responses at Week 24.

  • To assess the change from baseline in the Disease Activity Score 28 (DAS28-CRP) at Week 24.

  • To evaluate the safety and tolerability of this compound compared to Methotrexate.

  • To assess patient-reported outcomes, including pain and physical function.

Patient Population

The study will enroll approximately 200 adult patients with a diagnosis of rheumatoid arthritis according to the 2010 American College of Rheumatology/European League Against Rheumatism (ACR/EULAR) classification criteria.

Key Inclusion Criteria:

  • Age 18 to 75 years.

  • Active RA with a DAS28-CRP > 3.2.

  • Presence of ≥ 6 swollen and ≥ 6 tender joints.

  • Methotrexate-naïve or have not received treatment with any DMARD for at least 3 months prior to screening.

Key Exclusion Criteria:

  • Previous treatment with any biologic DMARD.

  • Significant comorbidities that could interfere with the evaluation of the study drug.

  • Active or chronic infections.

  • Pregnant or breastfeeding women.

Treatment Arms and Dosing

Patients will be randomized in a 1:1 ratio to one of the following treatment arms:

  • This compound Arm: Oral this compound (dose to be determined based on Phase I data, e.g., 200 mg twice daily).

  • Methotrexate Arm: Oral Methotrexate (starting at 7.5 mg once weekly, titrated up to 25 mg once weekly by Week 8, based on investigator's discretion and patient's tolerability) with folic acid supplementation.[1][2][3][4]

The study duration will be 24 weeks of double-blind treatment.

Data Presentation

All quantitative data will be summarized in the following tables for clear and direct comparison between the two treatment arms.

Table 1: Baseline Demographics and Disease Characteristics

CharacteristicThis compound (N=100)Methotrexate (N=100)
Age (years), mean (SD)
Gender, n (%)
Disease Duration (years), mean (SD)
DAS28-CRP, mean (SD)
Tender Joint Count, mean (SD)
Swollen Joint Count, mean (SD)
C-Reactive Protein (mg/L), mean (SD)
Rheumatoid Factor Positive, n (%)
Anti-CCP Positive, n (%)

Table 2: Efficacy Endpoints at Week 24

EndpointThis compound (N=100)Methotrexate (N=100)p-value
ACR20 Response, n (%)
ACR50 Response, n (%)
ACR70 Response, n (%)
Change from Baseline in DAS28-CRP, mean (SD)
Change from Baseline in HAQ-DI, mean (SD)

Table 3: Safety and Tolerability Summary

Adverse Event (AE) CategoryThis compound (N=100)Methotrexate (N=100)
Any Adverse Event, n (%)
Serious Adverse Events, n (%)
AEs Leading to Discontinuation, n (%)
Most Common AEs (>5%)
Nausea, n (%)
Headache, n (%)
Upper Respiratory Tract Infection, n (%)
Elevated Liver Enzymes, n (%)

Experimental Protocols

Efficacy Assessments
  • ACR Response Criteria: The proportion of patients achieving ACR20, ACR50, and ACR70 responses will be assessed at Weeks 4, 8, 12, 16, and 24.[5][6][7] An ACR20 response is defined as at least a 20% improvement in both tender and swollen joint counts, and at least a 20% improvement in three of the following five criteria: patient's global assessment of disease activity, physician's global assessment of disease activity, patient's assessment of pain, Health Assessment Questionnaire-Disability Index (HAQ-DI), and C-reactive protein (CRP) or erythrocyte sedimentation rate (ESR).[5]

  • Disease Activity Score 28 (DAS28-CRP): The DAS28-CRP will be calculated at baseline and at each study visit. It is a composite score derived from the number of tender and swollen joints, patient's global health assessment, and CRP level.

  • Health Assessment Questionnaire-Disability Index (HAQ-DI): This patient-reported outcome measures physical function and disability. It will be completed by patients at baseline and at each study visit.

Safety Assessments
  • Adverse Events (AEs): All AEs will be recorded and graded for severity and relationship to the study drug throughout the trial.

  • Laboratory Tests: Hematology, clinical chemistry (including liver function tests), and urinalysis will be performed at baseline and at regular intervals during the study.

  • Vital Signs and Physical Examinations: These will be conducted at each study visit.

Mandatory Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_extra Extracellular cluster_membrane Cell Membrane cluster_intra Intracellular cluster_this compound This compound cluster_mtx Methotrexate TNFa TNF-α TNFR TNFR TNFa->TNFR IL1b IL-1β IL1R IL-1R IL1b->IL1R IKK IKK Complex TNFR->IKK Activates IL1R->IKK Activates This compound This compound This compound->IKK Inhibits MTX Methotrexate Adenosine ↑ Adenosine MTX->Adenosine NFkB NF-κB Adenosine->NFkB Inhibits (via A2A receptor) IkB IκB IKK->IkB Phosphorylates IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory Pro-inflammatory Cytokine Genes Nucleus->ProInflammatory Induces Transcription of

Caption: Proposed mechanisms of action for this compound and Methotrexate in RA.

Experimental Workflow Diagram

Clinical_Trial_Workflow cluster_screening Screening & Randomization cluster_treatment Treatment Period (24 Weeks) cluster_analysis Data Analysis & Reporting Screening Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessment (DAS28, Joint Counts, Labs) InformedConsent->Baseline Randomization Randomization (1:1) Baseline->Randomization ArmA Arm A: this compound Randomization->ArmA ArmB Arm B: Methotrexate Randomization->ArmB Visits Study Visits (Weeks 4, 8, 12, 16, 24) ArmA->Visits ArmB->Visits Efficacy Efficacy Assessments (ACR, DAS28) Visits->Efficacy Safety Safety Assessments (AEs, Labs) Visits->Safety DataLock Database Lock Efficacy->DataLock Safety->DataLock StatAnalysis Statistical Analysis (Primary & Secondary Endpoints) DataLock->StatAnalysis Report Clinical Study Report StatAnalysis->Report

Caption: Workflow of the proposed head-to-head clinical trial.

References

Safety Operating Guide

Safe Disposal of Isoastilbin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of isoastilbin, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental protection.

Pre-Disposal Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure safety prior to disposal.

Storage Conditions: Store this compound in a tightly sealed container in a cool, well-ventilated area, protected from direct sunlight and sources of ignition.[1] For long-term stability, specific temperatures are recommended.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Powder-20°C3 years[2]
In Solvent-80°C6 months[3][4]
In Solvent-20°C (protect from light)1 month[3][4]

Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.[5]

  • Avoid the formation of dust and aerosols.[1]

  • Use in areas with appropriate exhaust ventilation.[1]

  • Do not eat, drink, or smoke when using this product.[1][6]

  • Wash hands and skin thoroughly after handling.[1][6]

  • Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[6]

Hazard Identification

This compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][6]

  • Acute Dermal Toxicity (Category 3): Toxic in contact with skin.[6]

  • Skin Irritation (Category 2): Causes skin irritation.[6]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[6]

  • Aquatic Toxicity (Acute and Chronic): Very toxic to aquatic life with long-lasting effects.[1]

Due to its high aquatic toxicity, it is imperative to prevent this compound from entering drains or the environment.[1][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as regulated hazardous waste.[7] Do not dispose of it via sinks, regular trash, or as biological or radioactive waste.[8]

Protocol for Disposing of Unused this compound and Contaminated Materials:

  • Waste Segregation:

    • Collect all this compound waste, including expired or surplus chemical, grossly contaminated materials (e.g., pipette tips, gloves, absorbent pads), and rinsate from cleaning glassware, in a dedicated, compatible hazardous waste container.[7][8]

    • The container must be made of a material compatible with the waste. For this compound powder or solutions in organic solvents, a glass or chemically resistant plastic container is appropriate.

    • Do not mix with incompatible materials such as strong acids, strong alkalis, or strong oxidizing/reducing agents.[1]

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and list all contents, including "this compound" and any solvents used, with approximate concentrations.[8][9]

    • Ensure the container is securely closed at all times, except when adding waste.[7][10]

  • Spill Management:

    • In case of a spill, prevent further leakage if safe to do so.[5]

    • Collect the spillage using an absorbent material.[1]

    • Pick up and arrange for disposal without creating dust.[5]

    • Place all spill clean-up materials into the designated hazardous waste container.[8]

  • Disposal of Empty Containers:

    • Because this compound is acutely toxic, empty containers must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol) before disposal.[9]

    • The rinsate from this process is considered hazardous waste and must be collected in the designated waste container.[9]

    • After rinsing, deface or remove the original label on the container before disposing of it according to your institution's guidelines for clean glassware or plastic.[8]

  • Final Disposal:

    • Contact a licensed professional waste disposal service to handle the final disposal of the collected hazardous waste.[5]

    • A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]

    • Always observe all federal, state, and local environmental regulations.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

Isoastilbin_Disposal_Workflow start Start: Generate This compound Waste decision1 Is the material pure this compound or contaminated with it? start->decision1 decision2 Is the container empty? decision1->decision2 No (It's a container) process1 Collect in a labeled, compatible hazardous waste container. decision1->process1 Yes decision2->process1 No (Contains residue) process2 Triple rinse container with suitable solvent. decision2->process2 Yes process5 Arrange for pickup by a licensed waste disposal service. process1->process5 process3 Collect rinsate as hazardous waste. process2->process3 process4 Deface label and dispose of clean container per institutional policy. process2->process4 process3->process1 end End: Proper Disposal process5->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Isoastilbin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Isoastilbin. Adherence to these procedural guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment. While this compound is not classified as a dangerous substance according to the Globally Harmonized System (GHS), its toxicological properties have not been fully investigated, necessitating a cautious and well-planned approach to its handling and disposal.[1]

Hazard and Safety Data

A thorough understanding of a compound's potential hazards is the foundation of safe laboratory practices. The following table summarizes the known hazard information for this compound. The lack of extensive toxicological data underscores the importance of the precautionary measures outlined in this guide.[1]

ParameterValueReference
GHS Classification Not a dangerous substance[1]
OSHA Hazards No known OSHA hazards[1]
Potential Health Effects May be harmful if inhaled, swallowed, or absorbed through the skin. May cause eye and respiratory tract irritation.[1]
Toxicological Properties Not been thoroughly investigated[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is mandatory when handling this compound. The following PPE must be worn at all times within the designated work area.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin absorption, which may be harmful.[1]
Eye Protection Safety glasses with side shields or gogglesTo protect against potential eye irritation from dust or splashes.[1]
Body Protection Laboratory coatTo prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. An N95-rated respirator is recommended if dust formation is likely.To minimize the risk of inhaling airborne particles, which may be harmful.[1]

Operational Plan: Step-by-Step Handling Procedures

Meticulous adherence to the following operational procedures will minimize the risk of exposure and contamination.

Preparation and Weighing
  • Designated Area: All handling of this compound powder must be conducted in a designated area, preferably within a chemical fume hood or on a bench with localized exhaust ventilation.[1]

  • Pre-Handling Check: Before starting, ensure that all necessary PPE is correctly donned and that an emergency eyewash station and safety shower are accessible.

  • Weighing: Use a balance inside the ventilated enclosure to weigh the required amount of this compound. Handle with care to avoid creating dust.

Dissolution
  • Solvent Selection: Choose the appropriate solvent for your experimental needs.

  • Procedure: Slowly add the weighed this compound to the solvent while gently stirring to facilitate dissolution. Avoid splashing.

Experimental Use
  • Contained Systems: Whenever possible, conduct reactions and manipulations in closed or contained systems to minimize the release of aerosols or vapors.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling this compound, even if gloves were worn.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

Waste Segregation and Collection
  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be placed in a clearly labeled, sealed waste bag.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled waste container.

Final Disposal
  • Professional Service: All this compound waste must be disposed of through a licensed professional waste disposal service.[1]

  • Incineration: The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated Packaging: Dispose of the original product container as unused product.[1]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency ScenarioImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. Prevent further leakage if it is safe to do so. Cover the spill with an inert absorbent material and collect it in a suitable container for disposal. Do not let the product enter drains.[1]

Logical Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Prep Don PPE Area Work in Ventilated Area Prep->Area Weigh Weigh Compound Dissolve Dissolve in Solvent Weigh->Dissolve Experiment Conduct Experiment Dissolve->Experiment Segregate Segregate Waste Experiment->Segregate Decontaminate Decontaminate Work Area Experiment->Decontaminate Dispose Professional Disposal Segregate->Dispose Spill Spill Exposure Exposure

Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.